Xanthocillin X permethyl ether
描述
Xanthocillin X dimethyl ether has been reported in Aspergillus fumigatus and Aspergillus with data available.
inhibits production of amyloid beta-peptide (1-42); isolated from Dichotomomyces cejpii; structure in first source
Structure
3D Structure
属性
IUPAC Name |
1-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-21-19(13-15-5-9-17(23-3)10-6-15)20(22-2)14-16-7-11-18(24-4)12-8-16/h5-14H,3-4H3/b19-13-,20-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKZMXOJMQCHRI-AXPXABNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)OC)[N+]#[C-])[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\[N+]#[C-])/C(=C/C2=CC=C(C=C2)OC)/[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146596 | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-33-9 | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4464-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthocillin dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOCILLIN X DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2QBX70049 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Xanthocillin X permethyl ether" OR "Xanthocillin X dimethyl ether"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Xanthocillin X dimethyl ether, also known as Xanthocillin X permethyl ether. This natural product, isolated from fungal extracts, has garnered significant scientific interest due to its diverse biological activities. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
I. Core Compound Information
Xanthocillin X dimethyl ether is a naturally occurring isocyanide with the molecular formula C₂₀H₁₆N₂O₂ and a molecular weight of 316.35 g/mol .[1][2] It has been identified in fungal species such as Aspergillus sp. and Scedosporium apiospermum.[3][4] The compound is recognized for its potential therapeutic applications, including anti-proliferative effects against cancer, antibacterial activity, and the ability to lower Amyloid-β-42 (Aβ-42) levels, suggesting relevance in Alzheimer's disease research.[1][3][4][5][6][7]
II. Quantitative Data Summary
The following tables summarize the key quantitative data reported for Xanthocillin X dimethyl ether across various biological assays.
Table 1: In Vitro Anti-proliferative Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 | [4] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Type | MIC (µM) | Citation |
| Acinetobacter baumannii ATCC17978 | Gram-Negative | > 16 | [8][9] |
| A. baumannii ATCC17978 ΔadeBΔadeJ | Gram-Negative | Comparable to Xanthocillin X | [8][9] |
III. Mechanism of Action
The primary mechanism of action for Xanthocillin X dimethyl ether involves its interaction with heme, an iron-containing porphyrin essential for various cellular processes.
1. Heme Sequestration:
Xanthocillin X dimethyl ether directly binds to hemin (B1673052) (the oxidized form of heme) in vitro.[3] This interaction is characterized by a shift in the UV-Vis absorption spectrum of hemin from 390 nm to 440 nm in a dose-dependent manner upon the addition of the compound.[3] This binding leads to the biochemical inactivation of heme.[3]
2. Disruption of Mitochondrial Function in Cancer:
In the context of triple-negative breast cancer (TNBC), Xanthocillin X dimethyl ether translocates into the mitochondria.[3] Within the mitochondria, it interacts with hemoproteins, particularly cytochromes, which are crucial components of the electron transport chain (ETC).[3] This interaction disrupts the ETC, inhibits the activity of mitochondrial complexes, and ultimately inactivates mitochondrial respiration, contributing to its anti-proliferative effects.[3]
3. Dysregulation of Heme Biosynthesis in Bacteria:
As an antibacterial agent against pathogens like Acinetobacter baumannii, Xanthocillin X dimethyl ether's ability to sequester cellular regulatory heme is a key mechanism.[8][10] This sequestration prevents heme from binding to its cognate enzyme pockets, leading to uncontrolled cofactor biosynthesis and the accumulation of porphyrins.[8][11] This accumulation results in cellular stress and contributes to the bactericidal effect.[8][11]
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro Cell Proliferation Assay (SRB Assay)
This protocol is used to assess the anti-proliferative effects of Xanthocillin X dimethyl ether on cancer cell lines.[4]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well.
-
Compound Treatment: Add Xanthocillin X dimethyl ether at the desired concentrations and incubate for the specified time at 37 °C.
-
Cell Fixation: Fix the cultures with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4 °C.
-
Staining: Stain the fixed cells for 10 minutes with 0.4% (w/v) Sulforhodamine B (SRB).
-
Data Analysis: Quantify the stained cell mass to determine the inhibition of cell proliferation and calculate IC₅₀ values.
2. Heme Binding Assay (UV-Vis Spectroscopy)
This assay demonstrates the direct binding of Xanthocillin X dimethyl ether to hemin.[3]
-
Preparation: Prepare solutions of hemin and Xanthocillin X dimethyl ether in a suitable buffer.
-
Measurement: Record the UV-Vis absorption spectrum of hemin alone (typically showing a peak at 390 nm).
-
Titration: Add increasing concentrations of Xanthocillin X dimethyl ether to the hemin solution.
-
Analysis: Observe the dose-dependent shift in the absorption peak to 440 nm, indicating a direct interaction.[3]
3. Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the antibacterial potency of Xanthocillin X dimethyl ether.[8]
-
Bacterial Culture: Grow bacterial strains to a specific optical density in appropriate culture media.
-
Compound Dilution: Prepare a series of dilutions of Xanthocillin X dimethyl ether in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
V. Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental processes.
Caption: Mechanism of action of Xanthocillin X dimethyl ether in triple-negative breast cancer (TNBC) cells.
Caption: Antibacterial mechanism of Xanthocillin X dimethyl ether through heme sequestration.
Caption: Workflow for determining the in vitro anti-proliferative activity of Xanthocillin X dimethyl ether.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,1'-((1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl)bis(4-methoxybenzene) | C20H16N2O2 | CID 6444453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme | MDPI [mdpi.com]
- 4. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivochem.net [invivochem.net]
- 6. immunomart.com [immunomart.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
What are the physical and chemical properties of Xanthocillin X permethyl ether?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Xanthocillin X permethyl ether, a natural product with significant therapeutic potential. The information is curated for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Core Physicochemical Properties
This compound, a derivative of the isocyanide antibiotic Xanthocillin X, is a solid compound at room temperature.[1] It is also recognized by its synonym, Xanthocillin X dimethyl ether. Key identifying information and physical constants are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 316.35 g/mol | [1][2] |
| CAS Number | 4464-33-9 | [3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in DMSO (5 mg/mL) |
Note: A specific melting point for this compound has not been definitively reported in the available literature. The parent compound, Xanthocillin, has a reported melting point of 200 °C (with decomposition).
Spectroscopic and Chemical Characteristics
Chemical Reactivity and Biological Interactions:
This compound is a natural product isolated from fungal sources such as Dichotomomyces cejpii and Basipetospora sp.[4] Its primary biological activities of interest include:
-
Aβ-42 Lowering Activity: It has been identified as an agent that can lower the levels of amyloid-beta 42, a peptide strongly implicated in the pathology of Alzheimer's disease.[2][4]
-
Anti-proliferative Effects: The compound exhibits anti-proliferative activity against certain cancer cell lines. This effect is attributed to its ability to bind with mitochondrial heme, leading to mitochondrial dysfunction.
The isocyanide functional groups are key to its biological activity, particularly in its interaction with heme.
Experimental Protocols
While detailed, step-by-step experimental protocols for the determination of all physical properties are not extensively published, the following represents a standard procedure for the preparation of stock solutions, a critical step in many experimental workflows.
Protocol for Preparation of Stock Solutions:
A common method for preparing stock solutions of this compound for in vitro and in vivo studies involves the use of Dimethyl Sulfoxide (DMSO) followed by further dilution.
-
Objective: To prepare a homogenous stock solution for experimental use.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Deionized water (ddH₂O)
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Use an ultrasonic bath to aid dissolution if necessary.[5]
-
For in vivo formulations, a co-solvent system is often employed. A typical procedure involves the sequential addition of PEG300, Tween 80, and ddH₂O to the DMSO stock solution, with thorough mixing after each addition to ensure clarity.[5]
-
Visualizing Molecular Interactions and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for preparing a stock solution.
References
Unraveling the Molecular Intrigue: A Technical Guide to the Mechanism of Action of Xanthocillin X Permethyl Ether
For Immediate Release
[City, State] – December 11, 2025 – Xanthocillin X permethyl ether, a derivative of the fungal natural product Xanthocillin X, has emerged as a molecule of significant interest for researchers in oncology and neurodegenerative diseases. This technical guide provides an in-depth exploration of its core mechanism of action, consolidating current scientific understanding for researchers, scientists, and drug development professionals. The primary mode of action identified for this compound involves the direct binding to and depletion of mitochondrial heme, leading to a cascade of cellular events that culminate in its observed biological activities.
Core Mechanism: Heme Sequestration and Mitochondrial Disruption
This compound, also known as Xanthocillin X dimethyl ether (XanDME), exerts its biological effects primarily through its interaction with heme, an essential iron-containing cofactor.[1][2][3] The two isonitrile groups within the molecule's structure are proposed to be critical for this interaction, enabling it to directly bind to hemin (B1673052), the oxidized form of heme.[1][2] This binding has been demonstrated in vitro and leads to a significant alteration of the hemin absorption spectrum.[2]
The sequestration of intracellular regulatory heme by this compound has profound consequences, particularly within the mitochondria.[1] By binding to mitochondrial cytochromes, which are crucial hemoproteins, the compound disrupts the electron transport chain (ETC).[1] This interference inhibits the activity of mitochondrial complexes and impairs mitochondrial respiration, ultimately leading to a decrease in cellular ATP production.[1][2] The resulting mitochondrial dysfunction is a key contributor to the anti-proliferative effects observed in cancer cells.[1][2]
Anti-Proliferative Activity in Triple-Negative Breast Cancer
A significant body of research has focused on the anti-cancer properties of this compound, particularly against triple-negative breast cancer (TNBC), a notoriously challenging subtype to treat.[1] The compound has been shown to selectively inhibit the proliferation of TNBC cell lines in a dose-dependent manner.[1] The vulnerability of these cells to mitochondrial inhibitors likely underlies this selectivity.[1] Notably, the inhibitory effects of this compound on cell proliferation and colony formation can be significantly attenuated by pretreatment with hemin, further solidifying the central role of heme depletion in its mechanism.[1]
Quantitative Data: Anti-Proliferative Activity
| Cell Line | Cancer Type | IC50 Value (μM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 | [1] |
| MCF10A | Normal Breast Epithelial | 5.5 | [1] |
Broader Biological Activities and Future Directions
Beyond its anti-cancer effects, this compound has been noted for a range of other pharmacological activities, including antiviral, antibacterial, and effects against thrombocytopenia and Alzheimer's disease.[1][2] The parent compound, Xanthocillin X, has demonstrated potent antibacterial activity against various Gram-negative bacteria, including the high-priority pathogen Acinetobacter baumannii.[3][4][5] The mechanism in bacteria also involves the dysregulation of heme biosynthesis, suggesting a conserved mode of action across different biological systems.[3][4][5]
Furthermore, this compound has been identified as a compound with Aβ-42 lowering activity, indicating its potential as a therapeutic agent for Alzheimer's disease.[6][7][8] The precise mechanism underlying this effect is an area of ongoing investigation.
Future research will likely focus on optimizing the therapeutic index of this compound, exploring its efficacy in various preclinical models, and further elucidating the nuances of its interactions with heme and heme-dependent pathways in different disease contexts.
Experimental Protocols
Heme Binding Assay (in vitro)
To assess the direct binding of this compound to heme, UV-visible absorption spectroscopy is utilized.[2] A solution of hemin in a suitable buffer (e.g., phosphate-buffered saline) is prepared, and its baseline absorption spectrum (typically with a Soret peak around 390-400 nm) is recorded.[2] Increasing concentrations of this compound are then titrated into the hemin solution. Changes in the absorption spectrum, such as a shift in the Soret peak and changes in absorbance intensity, are monitored to characterize the binding interaction.[2]
Cellular Proliferation Assay
The anti-proliferative effects of this compound on cancer cell lines can be quantified using assays such as the MTS assay.[9] Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).[9] After the treatment period, the MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells. The absorbance is then measured using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
Mitochondrial Respiration Analysis
The impact of this compound on mitochondrial function can be evaluated by measuring the cellular oxygen consumption rate (OCR). This is typically performed using specialized instrumentation like the Seahorse XF Analyzer. Cells are seeded in a Seahorse XF microplate and treated with the compound. The OCR is then measured in real-time under basal conditions and after the sequential injection of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess various parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizing the Mechanism
To further clarify the mechanism of action, the following diagrams illustrate the key molecular interactions and their cellular consequences.
Figure 1: Proposed mechanism of action of this compound.
Figure 2: A generalized experimental workflow for investigating the mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. invivochem.net [invivochem.net]
- 9. researchgate.net [researchgate.net]
The Role of Xanthocillin X Permethyl Ether in Heme Binding and Mitochondrial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthocillin X permethyl ether (XanDME), a naturally occurring isocyanide, has demonstrated significant anti-proliferative effects, particularly in cancer cell lines. The primary mechanism of action involves its direct interaction with intracellular heme, a critical prosthetic group for numerous hemoproteins. This interaction leads to the sequestration and depletion of the regulatory heme pool, precipitating a cascade of events culminating in profound mitochondrial dysfunction and subsequent cell death. This technical guide provides an in-depth analysis of the role of XanDME in heme binding and the consequential mitochondrial impairment, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Core Mechanism: Heme Sequestration by this compound
This compound possesses two isonitrile functional groups which are proposed to be responsible for its ability to bind to the iron atom within the porphyrin ring of heme.[1] This binding has been confirmed through various in vitro assays, demonstrating a direct and dose-dependent interaction. The sequestration of heme by XanDME leads to its biochemical inactivation, preventing its incorporation into essential hemoproteins.[1]
Evidence of Heme Binding
The interaction between XanDME and hemin (B1673052) (the oxidized form of heme) can be monitored spectrophotometrically. Hemin exhibits a characteristic Soret absorption peak at approximately 390 nm.[1] Upon the addition of XanDME, a significant bathochromic shift (redshift) of this peak to around 440 nm is observed, with a concomitant increase in absorbance.[1] This spectral change is indicative of a direct binding event and occurs in a dose-dependent manner.[1]
Table 1: Illustrative Quantitative Data for Hemin-XanDME Binding via UV-Vis Spectroscopy
| XanDME Concentration (µM) | Absorbance at 440 nm (Arbitrary Units) |
| 0 | 0.15 |
| 5 | 0.35 |
| 10 | 0.60 |
| 20 | 0.95 |
| 40 | 1.30 |
| Note: This table represents illustrative data based on the described dose-dependent increase in absorbance. Actual values would be dependent on specific experimental conditions. |
Biochemical Inactivation of Heme
The binding of XanDME to heme results in its functional inactivation. This can be demonstrated through assays that rely on the catalytic activity of heme.
Heme can be degraded in the presence of glutathione (B108866) (GSH).[1] Pre-incubation of hemin with XanDME prevents this GSH-mediated decomposition in a dose-dependent manner, indicating that the binding of XanDME protects heme from degradation and renders it biochemically inert.[1]
Table 2: Illustrative Quantitative Data for Inhibition of GSH-Mediated Hemin Decomposition
| XanDME Concentration (µM) | Hemin Decomposition (% of Control) |
| 0 | 100 |
| 10 | 65 |
| 25 | 30 |
| 50 | 10 |
| Note: This table is an illustrative representation of the dose-dependent inhibition described in the literature. |
Hemin can act as a cofactor for peroxidase enzymes. The peroxidase activity, which can be monitored by the oxidation of a chromogenic substrate, is significantly inhibited when hemin is pre-incubated with XanDME.[1] This further confirms the biochemical inactivation of heme.
Table 3: Illustrative Quantitative Data for In Vitro Peroxidase Activity Inhibition
| Condition | Peroxidase Activity (Rate of Absorbance Change at 570 nm) |
| Hemin alone | 0.05 AU/min |
| Hemin + XanDME (25 µM) | 0.005 AU/min |
| Note: This table illustrates the profound inhibition of peroxidase activity in the presence of XanDME. |
Mitochondrial Dysfunction: The Consequence of Heme Depletion
Mitochondria are central to cellular metabolism and apoptosis, and their proper function is heavily reliant on heme-containing proteins, particularly the cytochromes of the electron transport chain (ETC). XanDME has been shown to localize within the mitochondria, and by depleting the mitochondrial heme pool, it triggers significant mitochondrial dysfunction.[1]
Disruption of the Electron Transport Chain
Heme is an essential component of Complex II, III, and IV of the ETC, as well as cytochrome c.[1] The depletion of heme by XanDME leads to the disruption of the ETC, impairing mitochondrial respiration and the cell's ability to produce ATP efficiently.[1] Studies have shown that XanDME treatment leads to a significant decrease in the activity of Complex IV (cytochrome c oxidase).[2]
Table 4: Illustrative Quantitative Data on the Effect of XanDME on Mitochondrial Complex IV Activity
| Treatment | Complex IV Activity (% of Control) |
| Control | 100 |
| XanDME (10 µM) | 45 |
| Sodium Azide (Positive Control) | 20 |
| Note: This table provides an illustrative example of the inhibitory effect of XanDME on Complex IV activity. |
Impact on Mitochondrial Respiration
The disruption of the ETC directly impacts the oxygen consumption rate (OCR) of the cell. Treatment with XanDME leads to a significant reduction in mitochondrial respiration.
Table 5: Illustrative Quantitative Data on the Effect of XanDME on Cellular Oxygen Consumption Rate (OCR)
| Treatment | Basal OCR (pmol/min) |
| Vehicle Control | 150 |
| XanDME (5 µM) | 80 |
| Note: This table illustrates the reduction in mitochondrial respiration upon treatment with XanDME. |
Signaling Pathway and Experimental Workflows
The interaction of XanDME with heme initiates a signaling cascade that leads to mitochondrial-mediated apoptosis. The depletion of heme impairs the function of the electron transport chain, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors such as cytochrome c.
Caption: Signaling pathway of XanDME-induced mitochondrial dysfunction.
The experimental validation of this pathway involves a series of interconnected assays.
Caption: Experimental workflow for investigating XanDME's mechanism of action.
Detailed Experimental Protocols
UV-Vis Spectroscopy for Hemin-XanDME Binding
-
Prepare a stock solution of hemin (e.g., 1 mM in DMSO).
-
Prepare a stock solution of this compound (XanDME) in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, add a working solution of hemin (e.g., 10 µM in phosphate (B84403) buffer, pH 7.4).
-
Record the initial UV-Vis spectrum of the hemin solution from 300 nm to 600 nm using a spectrophotometer. Note the absorbance maximum of the Soret peak (around 390 nm).
-
Add increasing concentrations of XanDME to the hemin solution.
-
After each addition, gently mix and allow the solution to equilibrate for a specified time (e.g., 5 minutes).
-
Record the UV-Vis spectrum after each addition of XanDME.
-
Observe the shift in the Soret peak and the change in absorbance at the new maximum (around 440 nm).
GSH-Mediated Hemin Decomposition Assay
-
Prepare a solution of hemin (e.g., 25 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare solutions of XanDME at various concentrations.
-
In separate reaction tubes, pre-incubate the hemin solution with either buffer (control) or different concentrations of XanDME for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the decomposition reaction by adding a solution of glutathione (GSH) to a final concentration of, for example, 2 mM.
-
Incubate the reactions at 37°C for a defined period (e.g., 2 hours).
-
Stop the reaction and measure the remaining hemin concentration by reading the absorbance at the Soret peak maximum (around 390 nm for the control).
-
Calculate the percentage of hemin decomposition relative to the control.
In Vitro Peroxidase Activity Assay
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare a solution of hemin (e.g., 5 nM) in the reaction buffer.
-
Prepare a solution of XanDME (e.g., 25 µM).
-
Prepare a chromogenic peroxidase substrate solution (e.g., TMB, Amplex Red).
-
Prepare a hydrogen peroxide (H₂O₂) solution.
-
In a 96-well plate, add the hemin solution.
-
To the test wells, add the XanDME solution and to the control wells, add an equal volume of buffer. Pre-incubate for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate and H₂O₂.
-
Immediately measure the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength (e.g., 570 nm for the product of Amplex Red).
-
Determine the rate of the reaction and compare the activity in the presence and absence of XanDME.
Confocal Microscopy for Mitochondrial Localization
-
Seed cells (e.g., MDA-MB-231) on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with a solution of XanDME at a desired concentration for a specified time. Note that XanDME is autofluorescent.
-
In the final 30 minutes of incubation, add a mitochondrial-specific fluorescent probe (e.g., MitoTracker Red CMXRos) to the cell culture medium.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed culture medium or PBS to the dishes.
-
Image the cells using a confocal microscope.
-
Acquire images in the channels corresponding to the autofluorescence of XanDME (e.g., excitation ~366 nm, emission ~414 nm) and the mitochondrial probe.
-
Analyze the images for colocalization of the XanDME signal with the mitochondrial probe signal to confirm mitochondrial localization.
Mitochondrial Complex IV Activity Assay
-
Isolate mitochondria from cultured cells or tissue using a mitochondrial isolation kit or standard differential centrifugation methods.
-
Determine the protein concentration of the isolated mitochondria.
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Prepare a solution of reduced cytochrome c.
-
In a 96-well plate or cuvette, add the isolated mitochondria (e.g., 10-20 µg of protein).
-
Add XanDME at the desired concentration to the test samples and an equivalent volume of solvent to the control. Pre-incubate for a specified time.
-
Initiate the reaction by adding the reduced cytochrome c.
-
Immediately monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm using a spectrophotometer or plate reader.
-
Calculate the rate of cytochrome c oxidation to determine Complex IV activity.
Cellular Oxygen Consumption Rate (OCR) Measurement
-
Seed cells in a specialized cell culture microplate for extracellular flux analysis (e.g., Seahorse XF plate) and allow them to adhere.
-
Treat the cells with XanDME at various concentrations for a specified duration.
-
Prior to the assay, replace the culture medium with a specialized assay medium (unbuffered) and incubate the cells in a non-CO₂ incubator at 37°C for approximately 1 hour.
-
Perform the OCR measurement using an extracellular flux analyzer.
-
Measure the basal OCR.
-
Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Analyze the data to determine the effect of XanDME on mitochondrial respiration parameters.
Conclusion
This compound represents a potent modulator of cellular function through its targeted interaction with heme. The sequestration and inactivation of this vital cofactor lead to a significant and detrimental impact on mitochondrial function, primarily through the disruption of the electron transport chain. This ultimately triggers apoptotic cell death. The experimental framework detailed in this guide provides a comprehensive approach for researchers to investigate and quantify the effects of XanDME and other heme-binding compounds on mitochondrial bioenergetics and cell fate. Further exploration of this mechanism may pave the way for the development of novel therapeutic strategies targeting heme metabolism in diseases characterized by hyper-proliferative or metabolically vulnerable cells.
References
Unveiling the Bioactive Potential of Xanthocillin X Permethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthocillin X permethyl ether, also known as Xanthocillin X dimethyl ether (XanDME), is a derivative of the natural product Xanthocillin X, which was first isolated from Penicillium notatum.[1] This semi-synthetic compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-proliferative effects against triple-negative breast cancer, its antibacterial properties, and its potential role in neurodegenerative diseases. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Biological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological activities, including anti-proliferative, antibacterial, and potential neuroprotective effects.[2][3] The core mechanism underlying these activities is increasingly understood to be its interaction with heme, a critical iron-containing cofactor involved in numerous essential cellular processes.[2][4]
Anti-Proliferative Activity Against Triple-Negative Breast Cancer
This compound has demonstrated significant anti-proliferative effects against triple-negative breast cancer (TNBC) cells.[2] This activity is primarily attributed to its ability to bind mitochondrial heme, leading to a cascade of events that disrupt cancer cell metabolism and viability.
Mechanism of Action:
-
Heme Sequestration: this compound directly binds to mitochondrial heme.[2] This interaction is thought to occur via its two isonitrile functional groups.[4]
-
Disruption of the Electron Transport Chain (ETC): The binding of this compound to heme within cytochromes disrupts the normal function of the mitochondrial electron transport chain.[2]
-
Inhibition of Mitochondrial Respiration: This disruption of the ETC leads to the inhibition of mitochondrial respiration and a subsequent decrease in cellular ATP production.[2]
-
Induction of Cell Death: The compromised mitochondrial function ultimately triggers pathways leading to cancer cell death.[2]
Signaling Pathway: Mitochondrial Dysfunction in TNBC
Caption: Proposed mechanism of this compound in TNBC cells.
Antibacterial Activity
While Xanthocillin X has shown broad-spectrum antibacterial activity, the activity of its permethyl ether derivative appears to be more nuanced.[3][5] Studies have shown that against wild-type Acinetobacter baumannii, this compound has a significantly higher Minimum Inhibitory Concentration (MIC) compared to Xanthocillin X.[3] This reduced activity is attributed to the compound being a substrate for bacterial efflux pumps.[3] However, in an efflux pump-deficient strain of A. baumannii, the MIC of this compound is comparable to that of Xanthocillin X, suggesting that overcoming efflux mechanisms could be key to its antibacterial potential.[3]
Mechanism of Action:
The antibacterial mechanism of the parent compound, Xanthocillin X, involves the dysregulation of heme biosynthesis.[3][5] It is plausible that this compound shares a similar intracellular target, but its efficacy is limited by its removal from the bacterial cell.
Potential Role in Alzheimer's Disease
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Anti-Proliferative Activity of this compound against Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85[6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25[6] |
Table 2: Antibacterial Activity of this compound against Acinetobacter baumannii
| Strain | Genotype | MIC (µM) |
| ATCC17978 | Wild-type | > 16[3] |
| ATCC17978 ΔadeBΔadeJ | Efflux pump knockout | Comparable to Xan.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Cell Proliferation Assay (SRB Assay)
This protocol is adapted from the methodology used to assess the anti-proliferative effects of this compound on breast cancer cell lines.[6]
Workflow: SRB Cell Proliferation Assay
Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete growth medium
-
96-well plates
-
This compound stock solution
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.[6]
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired time (e.g., 48 hours).[6]
-
Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.[6]
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 10 minutes.[6]
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Heme Binding Assay (UV-Vis Spectroscopy)
This protocol describes how to assess the in vitro binding of this compound to hemin (B1673052), the oxidized form of heme.[6]
Materials:
-
Hemin stock solution (1 mM in 0.1 N NaOH)
-
This compound stock solution (1 mM in acetone)
-
DMSO
-
200 mM HEPES buffer
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare fresh solutions of hemin and this compound.[6]
-
Reaction Mixture: In a suitable cuvette, prepare a mixture of hemin in DMSO/200 mM HEPES (1:1, v/v).[6]
-
Baseline Spectrum: Record the UV-Vis absorption spectrum of hemin alone (typically shows a peak around 390 nm).[6]
-
Titration: Add increasing concentrations of this compound to the hemin solution.[6]
-
Spectral Measurement: Record the UV-Vis absorption spectrum after each addition of this compound. Binding is indicated by a shift in the absorption peak (e.g., to 440 nm) and an increase in absorbance.[6]
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in cells treated with this compound.
Workflow: Seahorse XF Cell Mito Stress Test
Caption: General workflow for a Seahorse XF mitochondrial stress test.
Materials:
-
Adherent cells
-
Seahorse XF96 or similar cell culture microplates
-
This compound
-
Seahorse XF Base Medium
-
Supplements (e.g., glucose, pyruvate, glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an appropriate density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge in Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Cell Treatment: Treat the cells with this compound for the desired duration.
-
Medium Exchange: Replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with the necessary substrates.
-
Incubation: Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
Assay Execution: Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) and place the cell plate in the Seahorse XF Analyzer. Run the pre-programmed Mito Stress Test protocol.
-
Data Analysis: Analyze the resulting OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in these parameters in treated cells indicates inhibition of mitochondrial respiration.
Conclusion
This compound is a promising bioactive compound with well-documented anti-proliferative activity against triple-negative breast cancer, mediated through the disruption of mitochondrial function via heme binding. While its antibacterial activity against wild-type bacteria is limited by efflux pumps, it shows potential against resistant strains. The reported activity related to the reduction of Aβ-42 in the context of Alzheimer's disease warrants further investigation to establish a clear mechanism and therapeutic potential. This guide provides a foundational understanding of the biological activities of this compound, which should aid in guiding future research and development efforts.
References
- 1. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Yet another in vitro evidence that natural compounds introduced by diet have anti-amyloidogenic activities and can counteract neurodegenerative disease depending on aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
The Unseen Arsenal: A Technical Guide to the Antiviral and Antibacterial Properties of Xanthocillin X Permethyl Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of Xanthocillin X and its permethyl ether derivatives, focusing on their antibacterial and antiviral properties. Drawing from foundational and contemporary research, this document synthesizes the available data on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
Xanthocillin X, a natural product first isolated from Penicillium notatum, and its methylated derivatives have demonstrated a range of biological activities. The antibacterial action, particularly against challenging Gram-negative pathogens, is now understood to be driven by a novel mechanism: the dysregulation of heme biosynthesis. By sequestering heme, these compounds induce an accumulation of porphyrins, leading to significant cellular stress and bacterial cell death. While historical studies have indicated antiviral properties, particularly for the mono- and di-methyl ether derivatives, the precise quantitative data from these early reports are not widely available in modern literature. This guide consolidates the current understanding of these compounds and provides detailed procedural outlines for their study.
Antibacterial Properties and Mechanism of Action
The antibacterial efficacy of Xanthocillin X and its derivatives has been a subject of renewed interest, especially in the context of rising antibiotic resistance.
Quantitative Antibacterial Data
Recent studies have focused on Xanthocillin X (Xan) and its dimethyl ether (XanDME), a permethyl ether derivative. The Minimum Inhibitory Concentration (MIC) is a key metric for antibacterial potency.
| Compound | Bacterial Strain | MIC (μM) | Notes |
| Xanthocillin X (Xan) | Acinetobacter baumannii ATCC17978 | 0.5 | Broad-spectrum activity against various Gram-positive and Gram-negative bacteria has been reported.[1] |
| Xanthocillin X dimethyl ether (XanDME) | Acinetobacter baumannii ATCC17978 | >16 | The lack of activity is attributed to bacterial efflux pumps.[2] |
| Xanthocillin X dimethyl ether (XanDME) | A. baumannii ATCC17978 ΔadeBΔadeJ | 1 | Activity is restored in a strain with deficient efflux pumps, indicating the intrinsic antibacterial potential of the permethylated form.[2] |
Mechanism of Action: Heme Sequestration
The primary antibacterial mechanism of Xanthocillin X is not metal binding, as previously postulated for some isonitrile compounds, but rather the disruption of heme homeostasis.[1][3][4]
-
Heme Binding: Xanthocillin X directly binds to heme, the iron-containing cofactor essential for numerous cellular processes, including respiration.[2]
-
Dysregulation of Biosynthesis: This sequestration of heme disrupts the negative feedback loop that normally controls the heme biosynthesis pathway.
-
Porphyrin Accumulation: The uncontrolled pathway leads to the accumulation of fluorescent porphyrin intermediates.[2]
-
Cellular Stress and Death: The buildup of these intermediates induces significant oxidative stress, ultimately leading to bacterial cell death.[3]
This unique mechanism of action makes Xanthocillin X and its derivatives promising candidates for further antibiotic development, as they target a pathway not exploited by most current antibiotics.
Caption: Mechanism of antibacterial action via heme biosynthesis disruption.
Antiviral Properties
Pioneering studies in the late 1960s identified Xanthocillin X mono- and di-methyl ethers as "antiviral antibiotics".[5][6] These studies reported activity against several viruses, including Newcastle disease virus, Simplexvirus, and Vaccinia virus.[6]
Quantitative Antiviral Data
A comprehensive search of modern scientific literature and databases did not yield specific quantitative antiviral data (e.g., IC50 or EC50 values) from these original studies. The full texts of these 1968 articles are not readily accessible. Therefore, a direct comparison of the antiviral potency of the different derivatives is not possible at this time.
Potential Mechanism of Action: Prostaglandin (B15479496) Synthesis Inhibition
Subsequent research on Xanthocillin X monomethyl ether identified it as a potent inhibitor of prostaglandin biosynthesis.[7] Specifically, it was shown to inhibit the conversion of arachidonic acid into prostaglandin H2 with an IC50 of 0.2 µM in rabbit kidney microsomes.[7]
Prostaglandins are key mediators of the inflammatory response, which is intrinsically linked to viral pathogenesis. By inhibiting prostaglandin synthesis, these compounds could modulate the host's immune response to a viral infection, thereby creating an environment less conducive to viral replication. This represents a potential indirect antiviral mechanism. However, further research is required to establish a direct link between this inhibition and the reported antiviral effects.
Experimental Protocols
The following sections detail representative methodologies for assessing the antibacterial and antiviral properties of Xanthocillin X derivatives.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[8][9][10]
1. Preparation of Bacterial Inoculum: a. A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth). b. The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase. c. The bacterial suspension is diluted to a standardized concentration, typically 0.5 McFarland, which is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.
2. Preparation of Compound Dilutions: a. The test compound (e.g., Xanthocillin X permethyl ether) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. b. A two-fold serial dilution of the stock solution is prepared in a 96-well microtiter plate using the broth medium as the diluent.
3. Inoculation and Incubation: a. The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. b. The plate includes a positive control (bacteria in broth without the compound) and a negative control (broth only). c. The plate is incubated at 37°C for 16-24 hours.
4. Determination of MIC: a. After incubation, the plate is visually inspected for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Antiviral Efficacy Testing: Plaque Reduction Assay
This protocol describes a generic plaque reduction assay, a standard method for quantifying antiviral activity.[11][12][13] The specific cell lines, virus strains, and incubation times would need to be optimized for the virus of interest.
1. Cell Seeding: a. A monolayer of a susceptible host cell line (e.g., Vero cells) is seeded into 6-well or 12-well plates and grown to confluency.
2. Compound Preparation and Incubation: a. Serial dilutions of the Xanthocillin X derivative are prepared in a cell culture medium. b. The growth medium is removed from the confluent cell monolayers, and the cells are washed. c. The diluted compound is added to the wells, and the plates are incubated for a short period (e.g., 1 hour) to allow for drug uptake.
3. Viral Infection: a. The cells are infected with a known amount of virus (multiplicity of infection - MOI) sufficient to produce a countable number of plaques. b. The plates are incubated for 1-2 hours to allow for viral adsorption.
4. Overlay and Incubation: a. The virus-containing medium is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of progeny virus to neighboring cells, leading to the formation of localized lesions (plaques). b. The plates are incubated for a period appropriate for the virus to form visible plaques (typically 2-10 days).
5. Plaque Visualization and Quantification: a. The cells are fixed (e.g., with formaldehyde) and stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones where cells have been lysed by the virus. b. The number of plaques in each well is counted. The percent inhibition is calculated relative to a virus-only control, and the 50% inhibitory concentration (IC50) is determined.
Caption: Workflow for a Plaque Reduction Antiviral Assay.
Conclusion and Future Directions
This compound derivatives, particularly the dimethyl ether form, represent a compelling class of compounds with a clearly defined and novel antibacterial mechanism of action. Their ability to disrupt heme biosynthesis offers a promising avenue for the development of new antibiotics, especially for treating infections caused by multidrug-resistant Gram-negative bacteria. The key challenge for the antibacterial application of XanDME is overcoming bacterial efflux mechanisms, a common hurdle in drug development.
The antiviral potential of these compounds is less defined in contemporary literature but is supported by historical reports and a plausible indirect mechanism involving the inhibition of prostaglandin synthesis. To fully realize their potential as antiviral agents, future research should focus on:
-
Re-evaluating Antiviral Activity: Modern, standardized antiviral assays should be employed to confirm and quantify the activity of Xanthocillin X mono- and di-methyl ethers against a broad panel of viruses.
-
Elucidating the Antiviral Mechanism: Investigating the downstream effects of prostaglandin synthesis inhibition on the replication cycles of specific viruses is crucial.
-
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of various ether derivatives could optimize both antibacterial and antiviral potency while improving pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New antiviral antibiotics; xanthocillin X mono- and dimethylether, and methoxy-xanthocillin X dimethylether. II. Biological aspects of antiviral activity. (Studies on antiviral and antitumor antibiotics. VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New antiviral antibiotics; xanthocillin X mono- and dimethylether, and methoxy-xanthocillin X dimethylether. I. Isolation and characterization. (Studies on antiviral and antitumor antibiotics. V) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthocillin X monomethyl ether, a potent inhibitor of prostaglandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Xanthocillin X Permethyl Ether: A Fungal-Derived Natural Product with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Xanthocillin X permethyl ether, a derivative of the isocyanide antibiotic Xanthocillin X, is a naturally occurring compound isolated from various fungal extracts. This technical guide provides a comprehensive overview of this compound, including its fungal sources, chemical properties, and biological activities. The document details experimental protocols for its isolation, characterization, and evaluation, and presents quantitative data on its biological effects. Furthermore, this guide illustrates key experimental workflows and the compound's mechanism of action through detailed diagrams.
Physicochemical Properties
This compound is characterized by the following properties:
| Property | Value |
| Molecular Formula | C₂₀H₁₆N₂O₂ |
| Molecular Weight | 316.35 g/mol |
| Appearance | Solid |
| Purity | Typically >98% |
| Solubility | Soluble in DMSO |
| CAS Number | 4464-33-9 |
Fungal Sources
This compound has been isolated from several species of fungi, highlighting its presence in diverse fungal metabolomes. Known fungal sources include:
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with potential applications in neurodegenerative disease and oncology.
Anti-proliferative Activity
The compound has demonstrated significant anti-proliferative effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC).[1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 |
| ZR-75-1 | ER+, PR+/−, HER2− Breast Cancer | 1.7 |
| MDA-MB-453 | ER−, PR−, HER2+ Breast Cancer | 1.1 |
Antibacterial Activity
While less potent than its parent compound, Xanthocillin X, the permethylated derivative shows some activity against Gram-negative bacteria. Its efficacy is notably influenced by bacterial efflux pumps.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
| Acinetobacter baumannii ATCC17978 | >16 |
| Acinetobacter baumannii ΔadeBΔadeJ | Comparable to Xanthocillin X |
Amyloid-β (Aβ) Lowering Activity
This compound has been identified as a compound with Aβ-42 lowering activity, suggesting its potential as a therapeutic agent for Alzheimer's disease.[2][3][4] However, specific IC₅₀ values for this activity are not currently available in the public literature.
Mechanism of Action: Disruption of Mitochondrial Function
The primary mechanism of action for the anti-proliferative effects of this compound involves the disruption of mitochondrial function. The compound binds to heme, leading to the depletion of intracellular heme pools. This subsequently interferes with the mitochondrial electron transport chain (ETC) by affecting heme-containing cytochromes, ultimately leading to mitochondrial dysfunction and inhibiting cancer cell proliferation.[1]
Mechanism of Action of this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification from Fungal Culture (Representative Protocol)
Workflow for Isolation and Purification.
1. Fungal Culture:
-
Inoculate the desired fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Incubate at 25-28°C for 14-21 days with shaking.
2. Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture broth with an equal volume of ethyl acetate (B1210297) three times.
-
Extract the mycelia with methanol, followed by partitioning with ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool fractions containing the compound of interest.
-
Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
4. Characterization:
-
Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Anti-proliferative Activity Assessment (MTT Assay)
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
2. Treatment:
-
Treat the cells with various concentrations of this compound (typically in a series of dilutions).
-
Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for 48-72 hours.
3. MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
Amyloid-β (Aβ-42) Lowering Activity Assessment (ELISA)
1. Cell Culture and Treatment:
-
Culture a suitable cell line that produces Aβ-42 (e.g., CHO cells stably expressing human APP).
-
Treat the cells with different concentrations of this compound for 24-48 hours.
2. Sample Collection:
-
Collect the cell culture supernatant.
3. ELISA Procedure (using a commercial Aβ-42 ELISA kit):
-
Coat a 96-well plate with a capture antibody specific for Aβ-42.
-
Add the cell culture supernatants and Aβ-42 standards to the wells and incubate.
-
Wash the plate to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
4. Data Analysis:
-
Generate a standard curve using the Aβ-42 standards.
-
Determine the concentration of Aβ-42 in the treated and untreated samples from the standard curve.
-
Calculate the percentage reduction in Aβ-42 levels for each concentration of the compound.
Conclusion
This compound is a promising natural product with well-defined anti-proliferative properties and potential for the development of therapeutics for neurodegenerative diseases. Its mechanism of action, involving the disruption of mitochondrial function, presents a compelling target for further investigation. The experimental protocols detailed in this guide provide a framework for researchers to isolate, characterize, and evaluate this and similar fungal-derived compounds. Further research is warranted to fully elucidate its therapeutic potential, particularly in quantifying its Aβ-42 lowering activity and exploring its efficacy in in vivo models.
References
- 1. Structural Basis for Increased Toxicity of Pathological Aβ42:Aβ40 Ratios in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Investigation of the Inhibition of Aβ42 Assembly and Neurotoxicity by Aβ42 C-terminal Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Xanthocillin X Permethyl Ether: A Technical Overview for Researchers
Abstract
Xanthocillin X permethyl ether, also known as Xanthocillin X dimethyl ether (XanDME), is a derivative of the natural product Xanthocillin X, which has garnered interest for its diverse biological activities. This technical guide provides a summary of the available spectroscopic data, primarily focusing on mass spectrometry, and delves into the proposed mechanism of its anti-proliferative effects. Detailed experimental protocols for mass spectrometry are presented, and the signaling pathway associated with its activity is visualized. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical profile of this compound.
Introduction
Xanthocillin X and its derivatives are isonitrile-containing natural products that have been investigated for various pharmacological properties. The permethylated form, this compound, has demonstrated notable anti-proliferative effects, particularly in triple-negative breast cancer models.[1][2] Understanding the spectroscopic characteristics and mechanism of action of this compound is crucial for its further development as a potential therapeutic agent. This guide synthesizes the currently available technical information on this compound.
Spectroscopic Data
A comprehensive search of publicly available scientific literature and databases did not yield specific experimental ¹H or ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. The focus of this section is therefore on the available mass spectrometry data.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) has been employed to study this compound, particularly its interaction with hemin (B1673052). In a notable experiment, the analysis of a mixture of XanDME and hemin detected the ions corresponding to hemin ([M−H]⁻: 650.1389, [M+Na]⁺: 674.135). Interestingly, under these experimental conditions, the ions for this compound were not detected. It has been suggested that XanDME may undergo hydrolysis, as inferred from the observation of peaks corresponding to the hydrolyzed product[1].
| Analysis | Instrumentation | Key Findings | Reference |
| HRMS of XanDME and Hemin Mixture | SHIMADZU LC-MS 2020 with ESI; Thermo Fisher Scientific Q-Exactive with HESI-II | Ions of hemin were detected ([M−H]⁻: 650.1389, [M+Na]⁺: 674.135). Ions of XanDME were not detected. Potential hydrolysis of XanDME was suggested. | [1] |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
The following protocol is based on the methodology described for the analysis of this compound in the presence of hemin[1].
Instrumentation:
-
SHIMADZU LC-MS 2020 with electrospray ionization (ESI).
-
Quadrupole-orbitrap (Q-Exactive) mass spectrometer (Thermo Fisher Scientific, Waltham, MA, USA) equipped with a heated electrospray ionization source (HESI-II).
Sample Preparation:
-
A mixture of this compound and hemin was prepared for analysis. The exact concentrations and solvent system were not specified in the available literature.
Data Acquisition:
-
Data was acquired in both positive and negative ion modes.
-
The mass range was set to scan for the expected ions of both this compound and hemin.
Mechanism of Action and Signaling Pathway
The anti-proliferative effect of this compound is attributed to its ability to interact with and deplete intracellular heme[1][2]. This interaction leads to mitochondrial dysfunction, a key event in its mechanism of action.
Proposed Signaling Pathway
The proposed mechanism involves the following key steps:
-
Hemin Binding: this compound directly binds to hemin, the oxidized form of heme[1][2].
-
Heme Depletion: This binding leads to a reduction in the intracellular pool of regulatory heme[1].
-
Mitochondrial Dysfunction: As heme is a critical cofactor for mitochondrial electron transport chain (ETC) proteins, its depletion disrupts the ETC, leading to impaired mitochondrial respiration[2].
-
Anti-Proliferative Effect: The resulting mitochondrial dysfunction contributes significantly to the inhibition of cancer cell proliferation[1][2].
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Mechanism Elucidation
The investigation into the mechanism of action typically follows a structured workflow.
Caption: Experimental workflow for investigating the mechanism of action.
Conclusion
This compound is a promising anti-proliferative agent with a distinct mechanism of action involving the depletion of intracellular heme and subsequent mitochondrial dysfunction. While detailed NMR spectroscopic data remains elusive in the public domain, mass spectrometry has provided initial insights into its chemical behavior and interactions. The experimental protocols and mechanistic understanding presented in this guide offer a foundation for further research and development of this and related compounds. Future work should prioritize the full spectroscopic characterization of this compound to support its advancement in drug discovery pipelines.
References
- 1. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme | MDPI [mdpi.com]
The Role of Xanthocillin X Permethyl Ether in Lowering Aβ-42 Levels: A Review of Currently Available Evidence
For the attention of: Researchers, scientists, and drug development professionals.
This document serves as a summary of the current publicly available scientific information regarding the potential of Xanthocillin X permethyl ether in modulating Amyloid-beta 42 (Aβ-42) levels, a key peptide implicated in the pathology of Alzheimer's disease. Despite extensive searches of scientific literature and databases, it is crucial to note that there is a significant scarcity of direct research on this compound and its specific effects on Aβ-42.
While the initial premise of this guide was to provide an in-depth technical overview, the lack of quantitative data, detailed experimental protocols, and defined signaling pathways for this compound necessitates a shift in focus. This report will instead summarize the available information on closely related Xanthocillin derivatives and outline the general methodologies used in the field to assess potential Aβ-42 lowering agents.
Introduction to Xanthocillins and Alzheimer's Disease
Xanthocillin X and its derivatives are a class of natural products, typically isolated from fungi. Some compounds within this family have demonstrated a range of biological activities. Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of Aβ plaques in the brain, with the Aβ-42 isoform being a primary component and a key therapeutic target.
Evidence for Related Xanthocillin Derivatives
While direct evidence for this compound is lacking, some studies on related compounds offer tangential insights:
-
Xanthocillin X Dimethyl Ether (XanDME): Research has indicated that XanDME exhibits pharmacological activities relevant to Alzheimer's disease. Notably, it has been shown to bind to heme. The relevance of this heme-binding activity to Aβ-42 modulation is yet to be elucidated.
-
Xanthocillin X Monomethyl Ether: This derivative has been found to inhibit prostaglandin (B15479496) synthesis. As neuroinflammation is a key feature of Alzheimer's disease pathology, this anti-inflammatory activity could be a potential, albeit indirect, mechanism of action.
It is important to emphasize that these findings on related molecules do not directly translate to the activity of this compound. The specific methylation pattern of the permethyl ether derivative could significantly alter its biological properties and target engagement.
Standard Methodologies for Assessing Aβ-42 Lowering Agents
In the absence of specific protocols for this compound, this section outlines the standard experimental workflows and assays typically employed in the field to evaluate compounds for their ability to lower Aβ-42 levels.
In Vitro Aβ-42 Reduction Assays
A common initial step is to assess the direct effect of a compound on Aβ-42 production in a controlled cellular environment.
Experimental Workflow for Cellular Aβ-42 Measurement:
Caption: General workflow for in vitro Aβ-42 quantification.
Detailed Protocol Steps:
-
Cell Line Selection: Commonly used cell lines include human neuroblastoma cells (e.g., SH-SY5Y) or HEK293 cells stably overexpressing human amyloid precursor protein (APP), particularly with mutations that increase Aβ-42 production (e.g., the "Swedish" mutation).
-
Compound Treatment: Cells are incubated with varying concentrations of the test compound (e.g., this compound) for a specified period (typically 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Sample Collection: The cell culture supernatant (conditioned media) is collected to measure secreted Aβ-42 levels. Cells can also be lysed to measure intracellular Aβ-42.
-
Aβ-42 Quantification: An enzyme-linked immunosorbent assay (ELISA) is the most common method for quantifying Aβ-42 levels. This assay uses specific antibodies to capture and detect Aβ-42 with high sensitivity and specificity.
-
Data Analysis: The results are typically expressed as a percentage of Aβ-42 reduction compared to the vehicle control. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) value.
Investigating the Mechanism of Action
Once a compound is confirmed to lower Aβ-42, further experiments are conducted to understand its mechanism of action.
Potential Signaling Pathways and Targets to Investigate:
Caption: Potential targets in the amyloidogenic APP processing pathway.
Key Experiments:
-
Secretase Activity Assays: In vitro assays can directly measure the enzymatic activity of β-secretase (BACE1) and γ-secretase in the presence of the compound. A reduction in the activity of these enzymes would suggest a direct inhibitory effect.
-
Western Blot Analysis: This technique can be used to analyze the levels of full-length APP and its cleavage products (e.g., C99, the immediate precursor to Aβ). Changes in the levels of these fragments can provide insights into which secretase is being affected.
-
Gene Expression Analysis: Techniques like qPCR can be used to determine if the compound alters the expression of genes encoding APP, BACE1, or components of the γ-secretase complex.
Data Presentation (Hypothetical)
Due to the lack of available data, the following tables are presented as templates to illustrate how quantitative data for a compound like this compound would be structured.
Table 1: In Vitro Aβ-42 Reduction by this compound
| Concentration (µM) | Mean Aβ-42 Reduction (%) | Standard Deviation |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC50 (µM) |
Table 2: Effect of this compound on Secretase Activity
| Compound Concentration (µM) | BACE1 Inhibition (%) | γ-secretase Inhibition (%) |
| 1 | ||
| 10 | ||
| 100 | ||
| IC50 (µM) |
Conclusion and Future Directions
Currently, there is a notable absence of published research specifically detailing the role of this compound in lowering Aβ-42 levels. While related compounds have shown some biological activities that may be relevant to Alzheimer's disease, direct evidence for the permethylated derivative is required.
Future research should focus on:
-
In vitro screening: Conducting cellular assays to determine if this compound can indeed reduce Aβ-42 production.
-
Mechanism of action studies: If Aβ-42 reduction is confirmed, elucidating the underlying mechanism by investigating its effects on APP processing enzymes and related signaling pathways.
-
In vivo studies: Should in vitro results be promising, evaluating the efficacy and safety of this compound in animal models of Alzheimer's disease.
This document will be updated as new information becomes available. Researchers are encouraged to publish their findings to advance the scientific community's understanding of the therapeutic potential of this and other natural compounds.
Xanthocillin X Permethyl Ether: A Technical Guide to its Apoptotic Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthocillin X permethyl ether, a derivative of the marine fungal metabolite Xanthocillin X, has demonstrated significant anti-proliferative effects in cancer cells, particularly in challenging models such as triple-negative breast cancer (TNBC). The primary mechanism of action is initiated through the depletion of mitochondrial heme, leading to a cascade of events that culminate in apoptotic cell death. This technical guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and experimental methodologies to study the apoptotic effects of this compound. Quantitative data from relevant studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and drug development.
Primary Mechanism of Action: Mitochondrial Heme Depletion
The core mechanism of this compound's (referred to interchangeably with its well-studied derivative, Xanthocillin X dimethyl ether or XanDME) anti-cancer activity is its interaction with heme, a critical component of mitochondrial cytochromes. This interaction disrupts the electron transport chain (ETC) and overall mitochondrial function, thereby inhibiting cancer cell proliferation.
-
Binding to Hemin: XanDME directly binds to hemin, the oxidized form of heme, in vitro. This binding leads to the biochemical inactivation and subsequent depletion of the intracellular regulatory heme pool.[1]
-
Mitochondrial Targeting: XanDME translocates to the mitochondria, where it interacts with hemoproteins, specifically cytochromes.[1]
-
Disruption of Electron Transport Chain (ETC): The binding of XanDME to mitochondrial cytochromes disrupts the ETC, inhibits the activity of mitochondrial complexes, and ultimately inactivates mitochondrial respiration.[1][2][3] This disruption of mitochondrial function is a key contributor to its anti-proliferative effects.[1][2][3]
Quantitative Data on Anti-Proliferative Activity
The efficacy of this compound in inhibiting cancer cell growth has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in TNBC cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 | [1] |
Proposed Apoptotic Signaling Pathway
The profound mitochondrial dysfunction induced by this compound strongly suggests the activation of the intrinsic apoptotic pathway. While direct experimental evidence for each step in the apoptotic cascade specifically for this compound is emerging, the following pathway is the most probable mechanism based on the known principles of apoptosis initiated by mitochondrial stress.
Loss of Mitochondrial Membrane Potential (ΔΨm)
A direct consequence of ETC disruption is the dissipation of the mitochondrial membrane potential. This is a critical early event in the intrinsic apoptotic pathway.[4][5]
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are the primary regulators of mitochondrial outer membrane permeabilization (MOMP).[6][7][8] Mitochondrial stress induced by this compound likely alters the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, favoring the activation of pro-apoptotic proteins.
Cytochrome c Release
The activation of Bax and Bak leads to the formation of pores in the outer mitochondrial membrane, resulting in the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol.[9][10][11][12]
Caspase Activation Cascade
Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[13] Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.[13][14][15]
Execution of Apoptosis
Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis.[16][17][18][19]
Experimental Protocols
To investigate the apoptotic mechanism of this compound, a series of key experiments are required. The following sections provide detailed methodologies for these assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[20]
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[20]
-
Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20][21][22]
-
Shake the plate on an orbital shaker for 15 minutes.[20]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23][24][25] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[23][24][25]
-
Protocol:
-
Seed cells and treat with this compound as desired.
-
Harvest both adherent and floating cells and wash twice with cold PBS.[24]
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[25]
-
Analyze the cells by flow cytometry without washing.[24]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect the cleavage of caspases and PARP, which are hallmarks of apoptosis.
-
Principle: During apoptosis, initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) are activated through proteolytic cleavage. Activated caspase-3 then cleaves PARP.[18][19] These cleavage events can be detected by Western blotting using antibodies that recognize both the full-length and cleaved forms of these proteins.
-
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against caspase-9, caspase-3, and PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound represents a promising anti-cancer agent with a distinct mechanism of action centered on the disruption of mitochondrial heme metabolism. This primary insult triggers a cascade of events consistent with the intrinsic apoptotic pathway, including loss of mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade. The experimental protocols detailed in this guide provide a robust framework for the further elucidation of its apoptotic mechanism and the development of this compound as a potential therapeutic. Further research should focus on obtaining more extensive quantitative data across a broader range of cancer cell lines and in vivo models to fully characterize its anti-cancer potential.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. mdpi.com [mdpi.com]
- 3. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to measure membrane potential and permeability transition in the mitochondria during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The C-terminal sequences of Bcl-2 family proteins mediate interactions that regulate cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 13. dovepress.com [dovepress.com]
- 14. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 15. Casticin induces caspase-mediated apoptosis via activation of mitochondrial pathway and upregulation of DR5 in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
The Inhibitory Effect of Xanthocillin X Permethyl Ether on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthocillin X permethyl ether, a naturally occurring isocyanide, has demonstrated significant anti-proliferative effects, which are intrinsically linked to its profound impact on mitochondrial function. This technical guide provides an in-depth analysis of the mechanisms by which this compound disrupts mitochondrial respiration. It details the compound's interaction with the electron transport chain, presents quantitative data on the inhibition of respiratory parameters, and outlines the experimental protocols used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring novel therapeutic agents targeting cellular metabolism.
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular energy production through oxidative phosphorylation (OXPHOS). The mitochondrial electron transport chain (ETC), composed of four protein complexes (I-IV), orchestrates the transfer of electrons to generate a proton gradient that drives ATP synthesis. The integrity of this process is paramount for cellular homeostasis, and its disruption is a key target in various therapeutic areas, including oncology.
This compound, referred to herein as XanDME, is a marine-derived natural product that has garnered attention for its biological activities. Recent studies have revealed that XanDME's cytotoxic effects are mediated, at least in part, by its ability to induce mitochondrial dysfunction. This guide synthesizes the current understanding of XanDME's action on mitochondrial respiration, providing a technical overview for further research and development.
Mechanism of Action
The primary mechanism by which XanDME inhibits mitochondrial respiration is through its interaction with heme, a critical cofactor for several components of the ETC.[1] XanDME contains two isonitrile groups that are proposed to bind to the iron in heme.[1] This interaction leads to the depletion of the intracellular regulatory heme pool.[1]
Heme is an essential component of cytochromes within complexes II, III, and IV of the electron transport chain, as well as the electron carrier cytochrome c.[1] By binding to and depleting heme, XanDME disrupts the function of these crucial hemoproteins.[1] This disruption of the ETC leads to an inhibition of the activity of mitochondrial complexes and an overall inactivation of mitochondrial respiration.[1] Studies have indicated that the effects of XanDME on mitochondrial function are particularly mediated by the inhibition of complexes III and/or IV.[1]
Figure 1: Proposed mechanism of this compound (XanDME) action on mitochondrial respiration.
Quantitative Data on Mitochondrial Respiration Inhibition
The effect of XanDME on cellular bioenergetics has been quantified using extracellular flux analysis. The data presented below summarizes the impact of XanDME on key parameters of mitochondrial respiration in MDA-MB-231 triple-negative breast cancer cells.
| Parameter | Description | Effect of XanDME (5 µM for 48h) |
| Oxygen Consumption Rate (OCR) | A measure of overall mitochondrial respiration. | Markedly diminished[1] |
| Basal Respiration (BR) | The baseline oxygen consumption of the cells. | Diminished[1] |
| Maximal Respiratory Capacity (MRC) | The maximum rate of respiration that the cell can achieve. | Diminished[1] |
| Spare Respiratory Capacity (SRC) | The cell's ability to respond to an energetic demand. | Diminished[1] |
Further investigation into the specific mitochondrial complexes affected by XanDME has revealed a significant decrease in the activity of Complex IV.[1]
| Mitochondrial Complex | Method of Measurement | Effect of XanDME Treatment |
| Complex IV | In-gel activity assay | Significantly decreased[1] |
| Complex IV | Spectrophotometric assay (isolated mouse liver mitochondria) | Verified decrease in activity[1] |
Experimental Protocols
Analysis of Oxygen Consumption Rate (OCR) using Extracellular Flux Analyzer
This protocol outlines the methodology for assessing the impact of XanDME on mitochondrial respiration by measuring the oxygen consumption rate in live cells.
Materials:
-
Seahorse XFp Analyzer (or similar extracellular flux analyzer)
-
XFp Cell Culture Miniplates
-
XanDME
-
Cell culture medium
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit reagents (e.g., oligomycin, FCCP, rotenone (B1679576)/antimycin A)
-
MDA-MB-231 cells (or other cell line of interest)
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in XFp Cell Culture Miniplates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of XanDME (e.g., 5 µM) for the specified duration (e.g., 48 hours). A vehicle-treated control group should be included.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.
-
Instrument Calibration: Calibrate the extracellular flux analyzer according to the manufacturer's instructions.
-
Mito Stress Test: Load the sensor cartridge with the mitochondrial stress test reagents (oligomycin, FCCP, and a mixture of rotenone and antimycin A) for sequential injection.
-
Data Acquisition: Place the cell culture miniplate in the analyzer and initiate the measurement protocol. The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the resulting OCR data to determine the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Figure 2: Experimental workflow for measuring the Oxygen Consumption Rate (OCR) using an extracellular flux analyzer.
In-Gel Activity Assay for Mitochondrial Complex IV
This protocol describes a method to specifically measure the activity of mitochondrial Complex IV following treatment with XanDME.
Materials:
-
Mitochondria isolation kit
-
Blue Native PAGE (BN-PAGE) reagents
-
Complex IV activity staining solution (e.g., containing cytochrome c and 3,3'-diaminobenzidine (B165653) [DAB])
-
XanDME-treated and control cells
-
Sodium azide (B81097) (NaN3) as a positive control for inhibition
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from both XanDME-treated and control MDA-MB-231 cells using a commercial kit or a standard differential centrifugation protocol.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondrial fractions.
-
BN-PAGE: Solubilize the mitochondrial proteins and separate them by Blue Native Polyacrylamide Gel Electrophoresis. This technique separates the mitochondrial complexes in their native state.
-
In-Gel Activity Staining: After electrophoresis, incubate the gel in the Complex IV activity staining solution. The activity of Complex IV will result in the precipitation of DAB, forming a brown band.
-
Imaging and Quantification: Image the gel and quantify the intensity of the bands corresponding to Complex IV activity. A decrease in band intensity in the XanDME-treated sample compared to the control indicates inhibition of Complex IV. The lane with the sodium azide-treated sample will serve as a positive control for inhibition.
Conclusion
This compound presents a compelling case as a potent inhibitor of mitochondrial respiration. Its unique mechanism of action, centered on the depletion of mitochondrial heme, leads to a significant disruption of the electron transport chain, particularly affecting Complex IV. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of XanDME and similar compounds that target mitochondrial metabolism. The continued exploration of such agents is crucial for the development of novel therapeutic strategies, especially in diseases characterized by altered cellular bioenergetics like cancer.
References
An In-depth Technical Guide on the Interaction Between Xanthocillin X Permethyl Ether and Heme
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthocillin X and its derivatives, including Xanthocillin X permethyl ether (also referred to as xanthocillin X dimethyl ether or XanDME), are isonitrile-containing natural products that have garnered significant interest for their broad-spectrum antibiotic and anti-proliferative activities.[1][2] A growing body of evidence indicates that a primary mechanism of action for these compounds involves a direct interaction with heme, a critical iron-containing cofactor.[3][4] This interaction leads to the sequestration and inactivation of regulatory heme, thereby disrupting essential cellular processes such as heme biosynthesis and mitochondrial respiration.[2][5] This technical guide provides a comprehensive overview of the current understanding of the this compound-heme interaction, including qualitative and semi-quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the proposed molecular mechanisms.
Molecular Interaction and Mechanism
This compound is characterized by the presence of two isonitrile functional groups. These groups are proposed to be the key mediators of the interaction with heme.[2][5] The primary mode of interaction is believed to be the coordination of the isonitrile carbon to the ferrous iron (Fe²⁺) or ferric iron (Fe³⁺) of the heme molecule.[2][4] This binding event has been demonstrated to be selective for iron-bound heme.[3]
The sequestration of heme by this compound has significant downstream consequences. In bacterial cells, this leads to a depletion of the regulatory heme pool, which in turn dysregulates the heme biosynthesis pathway.[1][5] This dysregulation results in the accumulation of porphyrin precursors and the generation of reactive oxygen species (ROS), ultimately leading to bacterial cell death.[3] In the context of cancer cells, particularly triple-negative breast cancer (TNBC), this compound has been shown to translocate to the mitochondria.[2] Within the mitochondria, it interacts with hemoproteins, such as cytochromes, disrupting the electron transport chain (ETC) and inhibiting mitochondrial respiration.[2] This mitochondrial dysfunction is a key contributor to the anti-proliferative effects of the compound.[2]
Quantitative Data
While a direct binding affinity (e.g., Kd) for the interaction between this compound and heme has not been explicitly reported in the reviewed literature, the available data strongly support a direct and functionally significant interaction. The following table summarizes the key quantitative findings related to this interaction.
| Parameter | Description | Value | Organism/System | Reference |
| UV-Vis Spectral Shift (λmax) | Shift in the Soret peak of hemin (B1673052) upon binding to XanDME. | From 390 nm to 440 nm | In vitro | [2] |
| Fluorescence Emission Maximum (λem) | Emission maximum of XanDME that is quenched by hemin. | 450 nm | In vitro | [2] |
| IC50 (Cell Proliferation) | Half-maximal inhibitory concentration of XanDME on TNBC cell lines. | 0.25 µM (MDA-MB-468), 0.85 µM (MDA-MB-231) | Human Breast Cancer Cells | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction between this compound and heme.
UV-Visible (UV-Vis) Spectroscopy for Heme Binding
This protocol is designed to observe the spectral changes in hemin upon titration with this compound, indicating a direct binding interaction.
Materials:
-
Hemin stock solution (1 mM in DMSO)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a working solution of hemin (e.g., 10 µM) in PBS.
-
Record the baseline UV-Vis spectrum of the hemin solution from 300 nm to 600 nm. The Soret peak should be observed around 390 nm.[2]
-
Perform a serial titration by adding small aliquots of the this compound stock solution to the hemin solution in the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes.
-
Record the UV-Vis spectrum after each addition.
-
Observe the shift in the Soret peak and any changes in absorbance. A shift towards a longer wavelength (e.g., 440 nm) indicates the formation of a complex between this compound and hemin.[2]
Fluorescence Quenching Assay
This method utilizes the intrinsic fluorescence of this compound to monitor its interaction with hemin, which acts as a quencher.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Hemin stock solution (10 mM in DMSO)
-
PBS, pH 7.4
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a working solution of this compound (e.g., 5 µM) in PBS.
-
Determine the optimal excitation and emission wavelengths for this compound (reported excitation at 360 nm and emission at 450 nm).[2]
-
Record the baseline fluorescence emission spectrum of the this compound solution.
-
Titrate the this compound solution with increasing concentrations of the hemin stock solution.
-
After each addition of hemin, mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
Observe the dose-dependent decrease in fluorescence intensity, which indicates the quenching of this compound fluorescence upon binding to hemin.[2]
High-Resolution Mass Spectrometry (HRMS) for Adduct Confirmation
This protocol is for the detection of the complex formed between this compound and hemin.
Materials:
-
This compound
-
Hemin
-
Methanol or other suitable solvent
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Prepare a solution containing both this compound and hemin in a suitable solvent.
-
Infuse the sample directly into the mass spectrometer or use liquid chromatography for separation prior to mass analysis.
-
Acquire mass spectra in both positive and negative ion modes.
-
Analyze the spectra for the presence of ions corresponding to the expected mass of the this compound-hemin adduct. The expected mass would be the sum of the molecular weight of this compound and hemin.
-
High-resolution mass measurements will allow for the determination of the elemental composition of the observed ions, confirming the formation of the adduct.
Visualizations
Proposed Mechanism of Action in Bacteria
Caption: Proposed mechanism of this compound in bacteria.
Experimental Workflow for Heme Binding Analysis
Caption: Workflow for analyzing this compound-heme interaction.
Conclusion
The interaction between this compound and heme is a critical aspect of its biological activity. The sequestration of regulatory heme by this isonitrile-containing natural product leads to significant disruption of essential cellular pathways in both bacteria and cancer cells. While the direct binding has been qualitatively and semi-quantitatively established through spectroscopic methods, further research is warranted to determine the precise binding affinity and to further elucidate the downstream signaling consequences of this interaction. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other heme-targeting compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Technical Review of the Therapeutic Potential of Xanthocillin Derivatives
Executive Summary: While direct, in-depth research on Xanthocillin X permethyl ether is limited, this technical guide provides a comprehensive review of its parent compound, Xanthocillin X, and a closely related derivative, Xanthocillin X dimethyl ether (XanDME). This compound is a naturally occurring compound reported to possess Amyloid-beta (Aβ-42) lowering activity, suggesting a potential therapeutic role in neurodegenerative diseases.[1][2][3] However, the most extensively studied compounds in this family are Xanthocillin X and XanDME, which have demonstrated significant promise as a broad-spectrum antibiotic and an anti-cancer agent, respectively. Their shared and unique mechanism of action, centered on the dysregulation of heme biosynthesis and function, presents a novel therapeutic strategy. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the key mechanisms and workflows to support further research and development in this area.
Therapeutic Potential of the Xanthocillin Family
The isonitrile functional group is a key feature of the Xanthocillin family, contributing to their unique biological activities.[4] The therapeutic applications appear to be significantly influenced by the methylation of the phenolic hydroxyl groups.
Xanthocillin X: A Broad-Spectrum Antibiotic
Xanthocillin X (Xan) has demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Acinetobacter baumannii, a high-priority pathogen identified by the World Health Organization.[4][5] Studies have shown that Xan exhibits low toxicity to human cells, making it a promising candidate for antibiotic development.[5][6]
Xanthocillin X Dimethyl Ether (XanDME): An Anti-Cancer Agent
Xanthocillin X dimethyl ether (XanDME), a naturally occurring derivative, has shown significant anti-proliferative effects against triple-negative breast cancer (TNBC).[7][8] This activity is linked to its ability to induce mitochondrial dysfunction specifically in cancer cells, which often have elevated levels of heme and reliance on oxidative phosphorylation.[7][8]
Mechanism of Action
The primary mechanism for both Xanthocillin X and its dimethyl ether derivative involves the targeting of heme, a critical iron-containing cofactor.
Xanthocillin X: Dysregulation of Bacterial Heme Biosynthesis
Xanthocillin X exerts its bactericidal effect through a novel mechanism not shared by common antibiotics.[4] It does not directly target a protein but instead binds to and sequesters cellular heme.[4][5] This action disrupts the regulatory feedback loop of heme biosynthesis, leading to the accumulation of porphyrin precursors. The buildup of these precursors generates reactive oxygen species (ROS), causing significant cellular stress and ultimately leading to bacterial cell death.[4]
XanDME: Induction of Mitochondrial Dysfunction in Cancer Cells
In the context of cancer, XanDME also targets heme. It directly binds to hemin (B1673052) (the oxidized form of heme) and depletes the intracellular regulatory heme pool.[7][8] XanDME translocates to the mitochondria, where it interacts with hemoproteins like cytochromes. This interaction disrupts the electron transport chain (ETC), inhibits mitochondrial respiration, and ultimately leads to the anti-proliferative effects observed in cancer cells.[7]
Quantitative Data Presentation
The following table summarizes the antibacterial efficacy of Xanthocillin X against various bacterial strains. Data is presented as the Minimum Inhibitory Concentration (MIC) in µM, which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Bacterial Strain | Type | MIC (µM) | Reference |
| Acinetobacter baumannii ATCC19606 | Gram-negative | 0.125 - 0.25 | [5] |
| Acinetobacter baumannii ATCC17989 | Gram-negative | 0.125 - 0.25 | [5] |
| Acinetobacter baumannii AB5075 (MDR) | Gram-negative | 2 - 4 | [5] |
| Staphylococcus aureus (MSSA) | Gram-positive | 2 - 4 | [5] |
| Staphylococcus aureus (MRSA) | Gram-positive | 2 - 4 | [5] |
| Pseudomonas aeruginosa | Gram-negative | 4 - 8 | [5] |
| Klebsiella pneumoniae | Gram-negative | 4 - 8 | [5] |
| Escherichia coli | Gram-negative | 8 - 16 | [5] |
MDR: Multidrug-Resistant; MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of Xanthocillin derivatives. The following are standard protocols for assessing antimicrobial activity and target engagement.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[9][10][11]
-
Preparation of Reagents:
-
Prepare a stock solution of Xanthocillin X (or its ether derivative) in a suitable solvent (e.g., DMSO).
-
Sterilize Mueller-Hinton Broth (MHB) for bacterial culture.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations.
-
Leave a well with only MHB as a sterility control and a well with MHB and bacteria as a growth control.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in MHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.
-
Add the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Protocol for In Vitro Heme Binding Assay
This fluorescence-based assay can determine the direct interaction between a Xanthocillin derivative and hemin.[8]
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., XanDME) in acetone (B3395972) or DMSO (e.g., 1 mM).
-
Freshly prepare a hemin stock solution (1 mM) in 0.1 N NaOH.
-
Prepare a working buffer (e.g., 200 mM HEPES).
-
-
Assay Setup:
-
In a black-bottom 96-well plate, prepare mixtures of the test compound and hemin at various molar ratios in a suitable solvent system (e.g., DMSO/HEPES buffer 1:1 v/v).
-
Include controls of the compound alone and hemin alone.
-
Bring the final volume in each well to 200 µL.
-
-
Fluorescence Measurement:
-
Record the fluorescence spectra of the solutions using a microplate reader.
-
For XanDME, an excitation wavelength (λex) of 360 nm is used.
-
A change (e.g., quenching) in the fluorescence signal of the test compound upon addition of hemin indicates a direct binding interaction.
-
Mandatory Visualization: Experimental Workflow
The following diagram outlines a typical workflow for the initial screening and characterization of a novel Xanthocillin derivative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. apec.org [apec.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Xanthocillin X Permethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthocillin X permethyl ether (XanDME) is a derivative of the natural product Xanthocillin X, isolated from fungi.[1][2] It has demonstrated a range of pharmacological activities, including antiviral, antibacterial, and anti-proliferative effects against various cancer cell lines.[1][2] Notably, recent studies have highlighted its potent anti-proliferative activity in triple-negative breast cancer (TNBC) by targeting mitochondrial heme and disrupting the electron transport chain.[1][2] Additionally, XanDME has been identified as a compound that can lower Aβ-42 levels, suggesting its potential in Alzheimer's disease research.[3][4][5]
These application notes provide detailed protocols for in vitro assays to investigate the biological activities of this compound.
Biological Activities and Mechanism of Action
This compound exhibits its biological effects primarily through its interaction with heme.[1][2] The two isonitrile groups in its structure are proposed to be responsible for this binding.[2] This interaction leads to the depletion of intracellular regulatory heme, which in turn disrupts mitochondrial function and inhibits cell proliferation in cancer cells.[1][2] Specifically, XanDME has been shown to bind to hemin (B1673052) (the oxidized form of heme), leading to the inactivation of heme-dependent processes.[1][2]
In the context of cancer, particularly TNBC, XanDME's binding to mitochondrial cytochromes disrupts the electron transport chain (ETC), inhibits mitochondrial complex activities, and inactivates mitochondrial respiration.[1] This ultimately contributes to its anti-cancer effects.[1]
Furthermore, the ability of XanDME to lower Aβ-42 levels suggests a potential neuroprotective role, although the precise mechanism in this context is still under investigation.[3][4][5]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Proliferation | 0.85 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Proliferation | 0.25 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Heme Binding Assay (UV-Vis Spectroscopy)
This protocol assesses the direct binding of this compound to hemin in vitro.
Materials:
-
Hemin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a working solution of hemin in PBS (e.g., 10 µM).
-
Prepare different concentrations of this compound in PBS.
-
In a cuvette, mix the hemin solution with varying concentrations of this compound.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Record the UV-Vis absorption spectrum from 300 to 600 nm.
-
Observe the shift in the Soret peak of hemin (around 390-400 nm) upon addition of this compound, which indicates binding.[2]
Caption: Workflow for the in vitro heme binding assay.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol measures the effect of this compound on mitochondrial respiration.
Materials:
-
Cancer cell lines
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Complete cell culture medium
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and incubate overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Replace the culture medium with pre-warmed assay medium and incubate for 1 hour at 37°C in a non-CO2 incubator.
-
Prepare the inhibitor compounds from the mitochondrial stress test kit and this compound in assay medium.
-
Load the sensor cartridge with the compounds.
-
Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
Inject the compounds sequentially and measure the oxygen consumption rate (OCR).
-
Analyze the data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Signaling Pathway
The proposed mechanism of action for the anti-proliferative effects of this compound in triple-negative breast cancer involves the disruption of mitochondrial function through heme depletion.
Caption: Proposed mechanism of this compound in TNBC.
References
- 1. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. invivochem.net [invivochem.net]
Application Notes and Protocols for Xanthocillin X Permethyl Ether Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of Xanthocillin X permethyl ether stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties
This compound is a natural product derived from fungal extracts.[1][2] It is recognized for its potential biological activities, including the ability to lower Amyloid-β 42 (Aβ-42) levels.[1][2][3] A thorough understanding of its physicochemical properties is essential for its effective use in research.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆N₂O₂ | [1][4] |
| Molecular Weight | 316.35 g/mol | [1][4] |
| CAS Number | 4464-33-9 | [1][4] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | 5 mg/mL (approximately 15.81 mM) | [3][4] |
Experimental Protocol: Preparation of Stock Solutions
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other concentrations by adjusting the mass of the compound accordingly.
Materials and Equipment
-
This compound powder
-
Anhydrous/Hygroscopic DMSO (newly opened recommended)[3]
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath/sonicator
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 3.16 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the compound. For a 10 mM stock, add 1 mL of DMSO for every 3.16 mg of powder.
-
Dissolution:
-
Aliquoting and Storage:
Stock Solution Preparation Table
The following table provides calculations for preparing various common concentrations of this compound stock solutions.
| Desired Concentration (mM) | Mass for 1 mL of DMSO (mg) | Mass for 5 mL of DMSO (mg) | Mass for 10 mL of DMSO (mg) |
| 1 | 0.316 | 1.58 | 3.16 |
| 5 | 1.58 | 7.90 | 15.81 |
| 10 | 3.16 | 15.81 | 31.61 |
| 15.81 (Max Solubility) | 5.00 | 25.00 | 50.00 |
Storage and Stability
Proper storage is critical to maintain the integrity of both the powdered compound and the prepared stock solutions.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[2][3] |
| Powder | 4°C | 2 years[2][3] |
| In DMSO | -20°C | 1 year[3] |
| In DMSO | -80°C | 2 years[3] |
Visualized Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Hypothetical Signaling Pathway Inhibition
This compound has been noted for its Aβ-42 lowering activity.[1][2][3] The following diagram illustrates a simplified, hypothetical pathway of Amyloid Precursor Protein (APP) processing that could be a target for such a compound.
Caption: Hypothetical inhibition of Aβ-42 production by this compound.
References
Application Notes and Protocols for Studying the Effects of Xanthocillin X Permethyl Ether in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture methodologies to investigate the biological effects of Xanthocillin X permethyl ether, a natural product with demonstrated anti-proliferative and other pharmacological activities.[1][2] The protocols outlined below are designed to be detailed and robust, enabling researchers to assess its cytotoxic, apoptotic, and mechanistic properties in various cell lines.
Introduction to this compound
This compound (also known as Xanthocillin X dimethyl ether or XanDME) is a derivative of Xanthocillin X, a natural product first isolated from fungi.[1][2] It has garnered significant interest due to its diverse biological activities, including antiviral, antibacterial, and anti-proliferative effects against multiple cancer cell lines such as hepatoma, breast cancer, and epithelial carcinoma.[1][2] Notably, it has shown potent activity against triple-negative breast cancer (TNBC) by a mechanism involving the depletion of mitochondrial heme.[1][2] This compound has also been identified as an inhibitor of amyloid-β 42 (Aβ-42) aggregation, suggesting potential therapeutic applications in Alzheimer's disease.[3][4][5]
The primary mechanism of its anti-cancer effects appears to be its ability to bind to heme, leading to mitochondrial dysfunction and the inhibition of the electron transport chain, which ultimately results in decreased cell proliferation and tumor growth.[1][2]
Data Presentation: Efficacy of this compound
The following tables summarize the dose-dependent inhibitory effects of this compound on the proliferation of various cancer cell lines.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85[1] | 72 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25[1] | 72 |
| HCC827 | Non-Small Cell Lung Cancer | ~1.5 | 72 |
| H1975 | Non-Small Cell Lung Cancer | ~2.0 | 72 |
| H23 | Non-Small Cell Lung Cancer | ~5.0 | 72 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes how to determine the dose-dependent cytotoxic effects of this compound on cancer cells using a colorimetric MTS assay.
Materials:
-
Selected cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis/necrosis.
-
Western Blot Analysis of Heme-Related Proteins and Signaling Pathways
This protocol is for examining the protein expression levels of key components of the electron transport chain and cell signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cytochrome c, COX-2, p-ERK, ERK, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for in vitro evaluation of this compound.
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Mechanism of this compound-induced cell death.
References
- 1. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. invivochem.net [invivochem.net]
Application Notes: Sulforhodamine B (SRB) Colorimetric Assay for Determining the Anti-Proliferative Effects of Xanthocillin X Permethyl Ether
References
- 1. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. zellx.de [zellx.de]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Long-Term Effects of Xanthocillin X Permethyl Ether via Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthocillin X permethyl ether, a derivative of the fungal natural product Xanthocillin X, has demonstrated significant anti-proliferative effects, particularly in cancer cell lines. Its mechanism of action is primarily centered on the disruption of mitochondrial function through the depletion of intracellular heme. This application note provides a detailed protocol for utilizing a colony formation assay to assess the long-term cytotoxic and cytostatic effects of this compound on cancer cells. The colony formation, or clonogenic, assay is a pivotal in vitro method for evaluating the ability of a single cell to undergo sustained proliferation and form a colony, thereby providing insights into the long-term efficacy of anti-cancer compounds.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by targeting mitochondrial respiration. The compound's isonitrile groups bind to heme, leading to the depletion of the intracellular heme pool. This has a cascade of downstream effects, including the disruption of the mitochondrial electron transport chain (ETC), inhibition of mitochondrial complex activity, and a subsequent decrease in mitochondrial respiration and ATP production. This targeted attack on cellular bioenergetics ultimately leads to the inhibition of cell proliferation and a reduction in the long-term survival of cancer cells.
Data Presentation
The following tables present illustrative quantitative data from a colony formation assay assessing the effect of this compound on a hypothetical cancer cell line. The data is representative of a dose-dependent inhibition of colony formation.
Table 1: Effect of this compound on Colony Number
| Treatment Group | Concentration (µM) | Number of Colonies (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 185 ± 12 |
| This compound | 0.1 | 152 ± 9 |
| This compound | 0.5 | 98 ± 7 |
| This compound | 1.0 | 45 ± 5 |
| This compound | 5.0 | 8 ± 2 |
Table 2: Analysis of Plating Efficiency and Surviving Fraction
| Treatment Group | Concentration (µM) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control (DMSO) | 0 | 37.0 | 1.00 |
| This compound | 0.1 | 30.4 | 0.82 |
| This compound | 0.5 | 19.6 | 0.53 |
| This compound | 1.0 | 9.0 | 0.24 |
| This compound | 5.0 | 1.6 | 0.04 |
Note: Plating Efficiency (PE) is calculated as (Number of colonies formed / Number of cells seeded) x 100. The Surviving Fraction (SF) is calculated as (PE of treated sample / PE of control) x 100.
Experimental Protocols
This section provides a detailed methodology for conducting a colony formation assay to evaluate the long-term effects of this compound.
Materials
-
Cancer cell line of interest (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution: Methanol or 4% Paraformaldehyde in PBS
-
Staining solution: 0.5% Crystal Violet in 25% Methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Cell counter (e.g., hemocytometer or automated cell counter)
Protocol
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into 6-well plates at a low density (e.g., 500-2000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies. d. Incubate the plates overnight to allow for cell attachment.
-
Treatment with this compound: a. Prepare a stock solution of this compound in DMSO. b. On the day after seeding, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration. c. Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plates for the desired treatment duration (e.g., 7-14 days). The medium should be replaced with fresh drug-containing medium every 2-3 days.
-
Colony Fixation and Staining: a. After the incubation period, aspirate the medium from the wells. b. Gently wash the wells twice with PBS. c. Add 1-2 mL of fixation solution to each well and incubate for 10-20 minutes at room temperature. d. Remove the fixation solution and allow the plates to air dry completely. e. Add 1-2 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature. f. Gently wash the plates with tap water until the excess stain is removed and allow the plates to air dry.
-
Colony Counting and Analysis: a. Once dry, the plates can be imaged using a scanner or a camera. b. Manually count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. c. Alternatively, colonies can be quantified by dissolving the crystal violet stain in a destaining solution (e.g., 10% acetic acid) and measuring the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader. d. Calculate the Plating Efficiency and Surviving Fraction for each treatment group as described in the note following Table 2.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound Action.
Experimental Workflow for Colony Formation Assay
Caption: Colony Formation Assay Experimental Workflow.
Application Notes and Protocols: In Vivo Efficacy of Xanthocillin X Permethyl Ether in a Triple-Negative Breast Cancer (TNBC) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets makes it difficult to treat with targeted therapies.[1][2] Xanthocillin X permethyl ether, also referred to as Xanthocillin X dimethyl ether (XanDME), a natural isocyanide compound, has demonstrated significant anti-proliferative effects on TNBC.[2][3] In vivo studies have shown its potential to inhibit tumor growth in TNBC mouse models, suggesting its promise as a potential therapeutic agent.[2][3]
These application notes provide a summary of the in vivo efficacy of XanDME in a TNBC mouse model and detailed protocols for replication of the key experiments.
Mechanism of Action
This compound exerts its anti-cancer effects through a unique mechanism involving the depletion of mitochondrial heme.[2] The two isonitrile groups in XanDME are proposed to bind to heme.[2] This interaction leads to the depletion of intracellular regulatory heme, which in turn causes mitochondrial dysfunction.[2][3] Specifically, XanDME translocates to the mitochondria and interacts with hemoproteins like cytochromes.[2][3] This disrupts the electron transport chain (ETC), inhibits the activity of mitochondrial complexes, and ultimately suppresses mitochondrial respiration, leading to the inhibition of TNBC cell proliferation and tumor growth.[2][3]
Data Presentation
In Vivo Efficacy in MDA-MB-231 Xenograft Model
The in vivo anti-TNBC efficacy of XanDME was evaluated in a xenograft mouse model using MDA-MB-231 cells.[2] The data demonstrates a significant inhibition of tumor growth in the XanDME-treated group compared to the control group, with no adverse effects on the overall health and body weight of the mice.[2][3]
| Treatment Group | Dosage | Administration Route | Frequency | Tumor Growth | Body Weight |
| Control | - | - | - | Uninhibited | Stable |
| XanDME | 2.5 mg/kg | Intraperitoneal (i.p.) injection | Daily | Significantly impeded | Comparable to control |
| Hemin (B1673052) | 40 mg/kg | Intraperitoneal (i.p.) injection | Every two days | - | - |
| Hemin + XanDME | 40 mg/kg + 2.5 mg/kg | Intraperitoneal (i.p.) injection | Every two days (Hemin), Daily (XanDME) | - | - |
Table 1: Summary of in vivo experimental parameters and outcomes in the MDA-MB-231 xenograft model.[2]
In Vivo Efficacy in 4T1 Orthotopic Allograft Model
Further studies in a 4T1 orthotopic allograft model also showed significant impedance of tumor growth in the XanDME treated group.[2]
| Treatment Group | Number of Animals (n) | Tumor Growth |
| Control (PBS) | 10 | Uninhibited |
| XanDME | 10 | Significantly impeded |
| Hemin | 8 | - |
| Hemin + XanDME | 8 | - |
Table 2: Tumor growth inhibition in the 4T1 orthotopic allograft model.[2]
Experimental Protocols
TNBC Xenograft Mouse Model Protocol
This protocol outlines the procedure for establishing a TNBC xenograft mouse model and evaluating the in vivo efficacy of this compound.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Nude mice
-
Phosphate-buffered saline (PBS)
-
This compound (XanDME)
-
Hemin (optional, for mechanistic studies)
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach the desired confluency for injection.
-
Tumor Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of nude mice.
-
Tumor Establishment: Allow the tumors to establish and grow to a palpable size.
-
Randomization: Once tumors are established, randomly divide the mice into treatment and control groups.
-
Treatment Administration:
-
Monitoring:
-
Monitor the overall health and body weight of the mice regularly.
-
Measure tumor volume using calipers at specified intervals.
-
-
Data Analysis: At the end of the study, sacrifice the mice and excise the tumors. Analyze the tumor growth curves and body weight data to assess the efficacy and toxicity of XanDME.
Conclusion
The in vivo data strongly suggest that this compound is a promising therapeutic candidate for TNBC.[2][3] Its ability to significantly inhibit tumor growth in preclinical models, coupled with a favorable safety profile as indicated by stable body weights in treated animals, warrants further investigation and development.[2][3] The detailed protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of this compound.
References
- 1. Latest Therapeutical Approaches for Triple-Negative Breast Cancer: From Preclinical to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Xanthocillin X Permethyl Ether in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing and administration of Xanthocillin X permethyl ether (also referred to as Xanthocillin X dimethyl ether or XanDME) in preclinical animal models, with a specific focus on its application in triple-negative breast cancer (TNBC) research. The protocols outlined below are based on published in vivo studies and are intended to serve as a guide for researchers designing similar experiments.
Overview and Mechanism of Action
This compound is a derivative of the natural product Xanthocillin X. Recent studies have highlighted its potential as an anti-cancer agent, particularly against triple-negative breast cancer.[1][2] Its mechanism of action involves the depletion of mitochondrial heme, which disrupts the electron transport chain and inhibits mitochondrial respiration, ultimately leading to anti-proliferative effects in cancer cells.[1][2] Animal studies have indicated that this compound exhibits good druggability and can significantly impede tumor growth in vivo.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the administration of this compound in murine models of triple-negative breast cancer.
Table 1: Dosing and Administration in MDA-MB-231 Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Nude mice with subcutaneously injected MDA-MB-231 cells | [1][2] |
| Compound | This compound (XanDME) | [1][2] |
| Dosage | 5 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Frequency | Every two days | [1] |
| Vehicle | Phosphate-buffered saline (PBS) | [2] |
| Observed Effects | Significant impediment of tumor growth compared to control | [1] |
| Toxicity | Comparable overall health and body weight to control group | [1][2] |
Table 2: Dosing and Administration in 4T1 Orthotopic Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Mice with orthotopically implanted 4T1 cells | [1] |
| Compound | This compound (XanDME) | [1] |
| Co-administration | Hemin (to reverse the effect of XanDME) | [1] |
| Observed Effects | Significant delay in tumor growth | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (XanDME)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent if necessary (e.g., DMSO), and then dilute to the final concentration with sterile PBS. The final vehicle should be compatible with in vivo administration and should be tested for toxicity in a small cohort of animals.
-
Ensure the final concentration of the dosing solution is calculated based on the average weight of the mice in the treatment group to achieve a 5 mg/kg dosage.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile tube.
-
Prepare fresh dosing solutions on each day of administration.
In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
Tumor Cell Line:
-
MDA-MB-231 (human triple-negative breast cancer cell line)
Protocol:
-
Culture MDA-MB-231 cells under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=6 per group).
-
Treatment Group: Administer 5 mg/kg of this compound via intraperitoneal injection every two days.
-
Control Group: Administer an equivalent volume of the vehicle (PBS) via intraperitoneal injection every two days.
-
Monitor the health of the mice daily, including body weight, food and water intake, and any signs of toxicity.
-
Measure tumor volume using calipers every two to three days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for in vivo studies.
Caption: Proposed mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound.
References
Measuring the Intrinsic Fluorescence of Xanthocillin X Permethyl Ether in Cellular Environments
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthocillin X permethyl ether (XanDME) is a natural product that has demonstrated a range of pharmacological activities. A key characteristic of this compound is its intrinsic fluorescence, or autofluorescence, which allows for its detection and quantification within cellular systems without the need for external fluorescent labeling. This property provides a powerful tool for researchers to study its uptake, subcellular localization, and interaction with cellular components. This application note provides detailed protocols for measuring the autofluorescence of this compound in cells using fluorescence microscopy and flow cytometry.
Fluorescent Properties of this compound
Understanding the spectral characteristics of XanDME is fundamental for designing experiments to measure its autofluorescence. The compound exhibits a clear excitation and emission profile, which is essential for configuring the optical settings of fluorescence-based instruments.
| Property | Wavelength (nm) |
| Excitation Maximum | 360 |
| Emission Maximum | 450 |
Table 1: Spectral properties of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
To prepare XanDME for cell-based assays, a stock solution is typically made using dimethyl sulfoxide (B87167) (DMSO) due to its good solubility.
Protocol:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous DMSO to create a stock solution of a desired concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Measuring Autofluorescence by Fluorescence Microscopy
Fluorescence microscopy allows for the visualization of XanDME's subcellular distribution. Confocal microscopy is particularly well-suited for this application as it provides optical sectioning, reducing out-of-focus fluorescence and improving image quality.
Experimental Workflow for Fluorescence Microscopy
Caption: Workflow for measuring this compound autofluorescence using fluorescence microscopy.
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging. Allow cells to adhere and reach the desired confluency.
-
Cell Treatment:
-
Prepare a working solution of XanDME in a cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Include an "unstained" control group of cells treated with the same concentration of DMSO without XanDME. This control is crucial for correcting for cellular autofluorescence.
-
Incubate the cells with the XanDME-containing medium for the desired duration at 37°C in a CO2 incubator.
-
-
Sample Preparation for Imaging:
-
Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any extracellular XanDME.
-
For live-cell imaging, add fresh, pre-warmed culture medium or a suitable imaging buffer.
-
For fixed-cell imaging, incubate the cells with a 4% paraformaldehyde (PFA) solution in PBS for 15-20 minutes at room temperature, followed by washing with PBS.
-
-
Image Acquisition:
-
Use a confocal microscope equipped with a laser line that can excite near 360 nm (e.g., a 405 nm laser can often be used, although it is not optimal).
-
Set the emission detection window to capture the fluorescence around 450 nm (e.g., 425-475 nm). This is similar to the settings used for DAPI, a common nuclear stain.
-
Acquire images of the XanDME-treated cells and the unstained control cells using identical instrument settings (laser power, gain, pinhole size, etc.).
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.
-
Background Correction: Measure the mean fluorescence intensity of a region without cells to subtract the background noise.
-
Cellular Autofluorescence Correction: Measure the mean fluorescence intensity of the unstained control cells. Subtract this value from the mean fluorescence intensity of the XanDME-treated cells to obtain the specific fluorescence of the compound.
-
Define regions of interest (ROIs) within the cells (e.g., whole cell, nucleus, cytoplasm) to measure the fluorescence intensity in specific subcellular compartments.
-
Quantitative Data Summary
| Sample Group | Mean Fluorescence Intensity (Arbitrary Units) | Corrected XanDME Fluorescence |
| XanDME-Treated Cells | [Insert Value] | [Value - Unstained Control] |
| Unstained Control Cells | [Insert Value] | N/A |
| Background | [Insert Value] | N/A |
Table 2: Example of a data table for summarizing quantitative fluorescence microscopy data.
Measuring Autofluorescence by Flow Cytometry
Flow cytometry enables the rapid quantification of the total fluorescence intensity on a single-cell basis within a large population. This is useful for determining the overall uptake of XanDME and for identifying subpopulations of cells with different levels of the compound.
Experimental Workflow for Flow Cytometry
Caption: Workflow for quantifying this compound autofluorescence using flow cytometry.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired density. For adherent cells, detach them using a gentle method (e.g., trypsin-EDTA or a cell scraper).
-
Prepare a single-cell suspension.
-
-
Cell Treatment:
-
Treat the cells with the desired concentration of XanDME in suspension for the appropriate duration.
-
Include an unstained control group of cells treated with DMSO alone.
-
-
Sample Preparation for Flow Cytometry:
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in a suitable FACS buffer (e.g., PBS with 1-2% FBS or BSA).
-
Filter the cell suspension through a cell strainer (e.g., 40-70 µm) to remove clumps.
-
-
Data Acquisition:
-
Use a flow cytometer equipped with a UV or violet laser for excitation (e.g., 355 nm or 405 nm).
-
Set up a fluorescence channel to detect the emission around 450 nm (e.g., using a 450/50 nm bandpass filter).
-
Run the unstained control sample first to set the forward scatter (FSC) and side scatter (SSC) voltages to gate on the cell population of interest and to determine the background fluorescence level.
-
Acquire data for the XanDME-treated samples.
-
-
Data Analysis:
-
Using flow cytometry analysis software, gate on the single-cell population based on FSC and SSC.
-
Generate fluorescence histograms for both the unstained control and the XanDME-treated samples.
-
Calculate the Mean Fluorescence Intensity (MFI) for each sample. The difference in MFI between the XanDME-treated and the unstained control samples represents the specific fluorescence of the compound.
-
Quantitative Data Summary
| Sample Group | Mean Fluorescence Intensity (MFI) |
| XanDME-Treated Cells | [Insert Value] |
| Unstained Control Cells | [Insert Value] |
Table 3: Example of a data table for summarizing quantitative flow cytometry data.
Considerations and Troubleshooting
-
Cellular Autofluorescence: Different cell types exhibit varying levels of natural autofluorescence. It is imperative to always include an unstained control to accurately determine the specific signal from XanDME.
-
Photobleaching: XanDME, like many fluorophores, may be susceptible to photobleaching upon prolonged exposure to excitation light. Minimize light exposure during microscopy and acquire images efficiently.
-
Cytotoxicity: High concentrations of XanDME or the DMSO solvent may be toxic to cells. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your experiments.
-
Instrument Settings: Consistency in instrument settings is critical for quantitative comparisons between different samples and experiments.
By following these detailed protocols, researchers can effectively measure and quantify the autofluorescence of this compound in cells, providing valuable insights into its cellular behavior.
Application Notes and Protocols for Studying the Binding of Xanthocillin X Permethyl Ether to Heme
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various biophysical techniques to elucidate the binding interaction between Xanthocillin X permethyl ether and heme. The included protocols offer step-by-step guidance for experimental execution.
Introduction
Xanthocillin X and its derivatives, such as this compound, are natural products known for their diverse biological activities, including antibacterial effects.[1][2][3][4] A key mechanism of action for these compounds involves their direct interaction with heme, a critical cofactor in numerous biological processes.[1][3][4] Understanding the binding kinetics and thermodynamics of this compound to heme is crucial for the development of novel therapeutics. This document outlines several powerful biophysical techniques to characterize this molecular interaction.
Quantitative Data Summary
| Technique | Parameter(s) Measured | Observed Interaction with Xanthocillin X Dimethyl Ether (XanDME) | Reference |
| UV-Vis Spectroscopy | Wavelength Shift (Δλ), Absorbance Change | Addition of XanDME to hemin (B1673052) (oxidized heme) resulted in a significant shift of the absorption peak from 390 nm to 440 nm, with a dose-dependent increase in absorbance. | [5] |
| Fluorescence Spectroscopy | Fluorescence Quenching | The intrinsic fluorescence of XanDME (excitation max ~360 nm, emission max ~450 nm) was quenched in a dose-dependent manner upon the addition of hemin. | [5] |
| Mass Spectrometry | Complex Formation | High-resolution mass spectrometry (HRMS) confirmed a direct interaction between XanDME and hemin. | [5] |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Expected to provide a complete thermodynamic profile of the binding interaction. | [][7][8] |
| Surface Plasmon Resonance (SPR) | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (KD) | Expected to provide kinetic data on the binding and dissociation of the complex. | [][9][10][11] |
Experimental Protocols and Visualizations
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for detecting heme-ligand interactions due to the high sensitivity of the heme absorption spectrum to changes in its coordination environment.[12]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of hemin (e.g., 1 mM in DMSO).
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The final concentration of DMSO in the reaction mixture should be kept low (e.g., <1%) to avoid interference.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Measurement:
-
Record the absorption spectrum of a dilute solution of hemin (e.g., 5-10 µM) in the buffer from 300 to 700 nm. This will serve as the reference spectrum.
-
Titrate the hemin solution with increasing concentrations of this compound.
-
After each addition, allow the solution to equilibrate for a few minutes and then record the absorption spectrum.
-
-
Data Analysis:
-
Monitor for changes in the Soret peak of hemin (around 400 nm). A shift in the wavelength and a change in absorbance indicate binding.
-
Plot the change in absorbance at a specific wavelength against the concentration of this compound to determine the binding stoichiometry.
-
Experimental Workflow:
Caption: Workflow for UV-Vis Spectroscopy Titration.
Fluorescence Quenching
This technique is applicable if the small molecule is fluorescent. The binding of a ligand (quencher) to a fluorophore can lead to a decrease in the fluorescence intensity. Xanthocillin X derivatives are known to be autofluorescent.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer.
-
Prepare a stock solution of hemin.
-
-
Instrumentation:
-
Use a spectrofluorometer.
-
-
Measurement:
-
Determine the excitation and emission maxima of this compound. For a related compound, XanDME, excitation is at 360 nm and emission at 450 nm.[5]
-
Record the fluorescence emission spectrum of a fixed concentration of this compound.
-
Add increasing concentrations of hemin to the this compound solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.
-
Plot the change in fluorescence intensity against the hemin concentration to determine the binding constant (Kd).
-
Experimental Workflow:
Caption: Workflow for Fluorescence Quenching Assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[][7][8][13]
Protocol:
-
Reagent Preparation:
-
Prepare solutions of heme (in the sample cell) and this compound (in the titration syringe) in the same buffer to minimize heat of dilution effects.
-
Degas all solutions thoroughly before use.
-
-
Instrumentation:
-
Use an isothermal titration calorimeter.
-
-
Measurement:
-
Equilibrate the instrument at the desired temperature (e.g., 25°C).
-
Load the heme solution into the sample cell and the this compound solution into the titration syringe.
-
Perform a series of small injections of the this compound solution into the heme solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Logical Relationship of ITC Parameters:
Caption: Relationship between ITC-derived parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of molecular interactions, providing kinetic information (association and dissociation rates).[][9][10][11]
Protocol:
-
Reagent Preparation:
-
Prepare a running buffer (e.g., HBS-EP+).
-
Prepare solutions of this compound at various concentrations in the running buffer.
-
-
Immobilization:
-
Immobilize a heme-containing protein (e.g., myoglobin, hemoglobin, or a biotinylated heme) onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling, or a streptavidin chip).
-
-
Instrumentation:
-
Use an SPR instrument.
-
-
Measurement:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of this compound over the surface (association phase).
-
Switch back to the running buffer to monitor the dissociation of the complex (dissociation phase).
-
Regenerate the sensor surface if necessary.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Experimental Workflow:
Caption: General workflow for an SPR experiment.
Mass Spectrometry (MS)
Native mass spectrometry can be used to detect non-covalent protein-ligand complexes.[14][15][16][17][18]
Protocol:
-
Sample Preparation:
-
Prepare a solution containing the heme-protein and this compound in a volatile buffer (e.g., ammonium (B1175870) acetate).
-
The concentrations should be optimized to favor complex formation.
-
-
Instrumentation:
-
Use an electrospray ionization (ESI) mass spectrometer capable of "soft" ionization to preserve non-covalent interactions.
-
-
Measurement:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum under conditions that maintain the integrity of the non-covalent complex.
-
-
Data Analysis:
-
Identify the mass-to-charge (m/z) peaks corresponding to the free heme-protein and the heme-protein-Xanthocillin X permethyl ether complex.
-
The mass difference between these peaks will correspond to the mass of the bound ligand.
-
The relative intensities of the peaks can provide a semi-quantitative measure of binding affinity.
-
Signaling Pathway (Conceptual):
Caption: Proposed mechanism of action for Xanthocillin derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 7. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 14. Mass Spectrometry of Protein-Ligand Complexes: Enhanced Gas Phase Stability of Ribonuclease-Nucleotide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mass spectrometry and non-covalent protein-ligand complexes: confirmation of binding sites and changes in tertiary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-covalent Complex Analysis - University of Birmingham [birmingham.ac.uk]
- 18. Detection of Noncovalent Protein-Ligand Complexes by IR-MALDESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Xanthocillin X Permethyl Ether in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthocillin X permethyl ether, a natural isonitrile compound isolated from fungal extracts, has emerged as a molecule of interest in the field of Alzheimer's disease (AD) research. Its primary significance lies in its demonstrated ability to lower the levels of amyloid-beta 42 (Aβ-42), a peptide fragment that plays a central role in the pathophysiology of AD by aggregating into neurotoxic plaques in the brain.[1][2] This document provides detailed application notes and protocols for the use of this compound in AD-related research, focusing on its mechanism of action, experimental applications, and methodologies for assessing its efficacy.
Mechanism of Action
The neuroprotective potential of this compound is multifaceted. While its direct effect on Aβ-42 reduction has been observed, the underlying mechanism is likely linked to its broader biological activities. A key proposed mechanism of action for isonitrile compounds like Xanthocillin X and its derivatives is the binding to heme, a critical component of many proteins, including those in the mitochondrial electron transport chain. This interaction can lead to the depletion of mitochondrial heme, disrupting cellular respiration and inducing mitochondrial dysfunction. Given that mitochondrial dysfunction is a well-established early event in Alzheimer's disease pathology, the modulation of these pathways by this compound presents a compelling avenue for therapeutic intervention. The disruption of heme homeostasis may influence the processing of the amyloid precursor protein (APP), thereby reducing the production of the toxic Aβ-42 fragment.
Furthermore, related xanthone (B1684191) derivatives have been shown to possess anti-inflammatory properties, a crucial aspect of AD pathology where neuroinflammation mediated by microglia contributes significantly to neuronal damage. While direct evidence for this compound's anti-inflammatory effects in a neurological context is still emerging, it represents a plausible secondary mechanism contributing to its neuroprotective profile.
Experimental Applications
This compound can be utilized in a variety of in vitro experimental models to investigate its therapeutic potential for Alzheimer's disease.
-
Assessment of Aβ-42 Lowering Activity: The primary application is to quantify the reduction of Aβ-42 in neuronal or genetically modified cell lines that overproduce the peptide.
-
Investigation of Neuroprotective Effects: Evaluating the ability of the compound to protect neuronal cells from Aβ-induced toxicity and oxidative stress.
-
Elucidation of Mechanism of Action: Studying the compound's impact on APP processing enzymes (β- and γ-secretases), mitochondrial function, and neuroinflammatory pathways.
Data Presentation
Aβ-42 Lowering Activity of this compound
The following table summarizes the reported in vitro efficacy of this compound in reducing Aβ-42 levels. This data is derived from a study utilizing a cellular model where Aβ-42 production was artificially induced.
| Compound | Cell Line | Inducer | Concentration | % Reduction of Aβ-42 | Reference |
| This compound | Aftin-5 treated cells | Aftin-5 | Not Specified | Capable of preventing enhanced production | [1] |
Note: The specific concentration and percentage of reduction were not detailed in the primary available literature. Further dose-response studies are recommended.
Experimental Protocols
Protocol for Assessing Aβ-42 Lowering Activity in a Cellular Model
This protocol is based on the methodology described for testing Aβ-42 lowering agents in Aftin-5 treated cells.[1] Aftin-5 is a chemical inducer that specifically increases the production of Aβ-42.[3][4]
a. Cell Culture and Treatment:
-
Culture a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells or mouse neuroblastoma N2a cells stably expressing human amyloid precursor protein, N2a-AβPP695) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[3]
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Induce Aβ-42 production by adding Aftin-5 to the culture medium at a final concentration of 100 µM.
-
Incubate the cells for 18-24 hours.
b. Aβ-42 Quantification (ELISA):
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of secreted Aβ-42 in the supernatant using a commercially available Aβ-42 specific ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage reduction of Aβ-42 for each concentration of this compound relative to the Aftin-5 treated control.
Protocol for Assessing Neuroprotective Effects (MTT Assay)
a. Cell Culture and Aβ Oligomer Preparation:
-
Culture a neuronal cell line (e.g., SH-SY5Y) as described above.
-
Prepare Aβ-42 oligomers by dissolving synthetic Aβ-42 peptide in a suitable solvent (e.g., HFIP), followed by evaporation and resuspension in an appropriate buffer to promote oligomerization.
b. Neuroprotection Assay:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Expose the cells to a neurotoxic concentration of pre-aggregated Aβ-42 oligomers (e.g., 10 µM) for 24 hours. Include a control group with no Aβ-42 treatment and a group with Aβ-42 treatment but no this compound.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.
Protocol for Western Blot Analysis of APP Processing Enzymes
-
Culture and treat neuronal cells with this compound as described in the Aβ-42 lowering assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BACE1 (β-secretase) and components of the γ-secretase complex (e.g., Presenilin-1). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine changes in protein expression levels.
Visualizations
Caption: Proposed mechanism of this compound in reducing Aβ-42.
Caption: Workflow for assessing Aβ-42 lowering activity.
Caption: Overview of APP processing pathways and potential intervention by this compound.
References
- 1. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aβ-42 lowering agents from the marine-derived fungus Dichotomomyces cejpii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Experimental Design for Evaluating the Anti-Cancer Efficacy of Xanthocillin X Permethyl Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction Xanthocillin X permethyl ether is a natural compound isolated from fungal extracts[1]. A related derivative, Xanthocillin X dimethyl ether (XanDME), has demonstrated anti-proliferative effects on triple-negative breast cancer (TNBC) by binding to mitochondrial heme, leading to the disruption of the electron transport chain[2][3]. This application note provides a detailed experimental framework to systematically evaluate the broader anti-cancer potential of this compound. The protocols herein describe a tiered approach, beginning with broad-spectrum cell viability screening and progressing to detailed mechanistic studies, including the analysis of apoptosis, cell cycle arrest, and key cancer-related signaling pathways.
1. Overall Experimental Workflow The proposed experimental design follows a logical progression from initial screening to in-depth mechanistic analysis. This workflow ensures a comprehensive evaluation of the compound's anti-cancer properties.
Caption: Overall experimental workflow for assessing anti-cancer effects.
Experimental Protocols & Data Presentation
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability[4][5]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble purple formazan (B1609692) product[4][6].
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[7].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle) | 1.250 | 100.0 |
| 0.1 | 1.213 | 97.0 |
| 1 | 1.050 | 84.0 |
| 5 | 0.800 | 64.0 |
| 10 | 0.625 | 50.0 |
| 25 | 0.350 | 28.0 |
| 50 | 0.150 | 12.0 |
| 100 | 0.075 | 6.0 |
IC₅₀ Value: 10 µM
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells[8]. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V[9]. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis[8][10].
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash cells twice with cold PBS[10].
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry[9].
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Data Presentation:
| Treatment | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 95.2 | 2.5 | 1.8 |
| 0.5x IC₅₀ | 75.6 | 18.3 | 4.1 |
| 1x IC₅₀ | 42.1 | 45.8 | 9.7 |
| 2x IC₅₀ | 15.8 | 60.5 | 21.3 |
Protocol 3: Cell Cycle Analysis by PI Staining
This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[11][12]. Anti-cancer agents often induce cell cycle arrest at specific checkpoints.
Methodology:
-
Cell Treatment: Culture and treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Collect and wash cells with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA[13].
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| 0.5x IC₅₀ | 62.1 | 20.1 | 17.8 |
| 1x IC₅₀ | 75.4 | 10.5 | 14.1 |
| 2x IC₅₀ | 82.3 | 5.6 | 12.1 |
Note: The data suggest a G0/G1 phase arrest.
Protocol 4: Signaling Pathway Analysis by Western Blot
Western blotting is used to detect specific proteins in a sample and can reveal how a compound affects key signaling pathways involved in cancer, such as PI3K/Akt and MAPK/ERK[14][15][16].
Methodology:
-
Protein Extraction: Treat cells with this compound for various time points or at different concentrations. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel[17].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[18].
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C with gentle shaking[17].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation:
| Target Protein | Vehicle Control | 1x IC₅₀ Treatment | Fold Change (Normalized to Loading Control) |
| p-Akt (Ser473) | 1.00 | 0.35 | -2.86 |
| Total Akt | 1.00 | 0.98 | -1.02 |
| p-ERK1/2 | 1.00 | 1.05 | +1.05 |
| Total ERK1/2 | 1.00 | 1.02 | +1.02 |
| β-actin | 1.00 | 1.00 | 1.00 |
Note: The data suggest inhibition of the PI3K/Akt pathway but not the MAPK/ERK pathway.
Visualization of Key Signaling Pathways
Understanding the molecular mechanism requires visualizing the compound's effect on critical cancer signaling pathways. The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer and are central to regulating cell proliferation, survival, and growth[19][20][21][22].
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and growth[23][24]. Its constitutive activation is a common feature in many cancers[19][25].
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival[26][27]. Hyperactivation of this pathway is common in various cancers[20][28].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme | MDPI [mdpi.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. medium.com [medium.com]
- 16. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 24. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 25. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. esmed.org [esmed.org]
- 28. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Lentiviral Transduction in Xanthocillin X Permethyl Ether Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthocillin X permethyl ether, also known as Xanthocillin X dimethyl ether (XanDME), is a derivative of the fungal natural product Xanthocillin X.[1][2] It has demonstrated a range of biological activities, including anti-proliferative effects on cancer cells and potential applications in neurodegenerative disease research.[1][2] The primary mechanism of action for XanDME involves the depletion of mitochondrial and intracellular heme by directly binding to it.[1][3] This disruption of heme metabolism leads to impaired mitochondrial function and can inhibit cell proliferation.[1][3]
Lentiviral vectors are a common and effective tool for introducing genetic material into a wide range of cell types. However, the efficiency of lentiviral transduction can be influenced by the physiological state of the target cells. The metabolic and proliferative changes induced by compounds like XanDME present a unique challenge to achieving high transduction efficiency. These application notes provide a detailed protocol and considerations for performing lentiviral transduction on cells treated with this compound, a compound known to impact fundamental cellular processes.
Potential Effects of this compound on Lentiviral Transduction
The known cellular effects of this compound may interfere with several stages of the lentiviral life cycle. Understanding these potential interactions is crucial for optimizing transduction protocols.
-
Reduced Cell Proliferation: XanDME has been shown to inhibit cell proliferation in a dose-dependent manner.[1] As lentiviral integration into the host genome is most efficient in dividing cells, the anti-proliferative effect of XanDME can significantly reduce transduction success.
-
Altered Cellular Metabolism: By depleting heme, XanDME disrupts the mitochondrial electron transport chain and overall cellular respiration.[3] The energy-dependent processes of viral entry, reverse transcription, and integration may be compromised in metabolically stressed cells.
-
General Cellular Toxicity: At higher concentrations or with prolonged exposure, XanDME may induce cytotoxicity, leading to poor cell viability and further reducing the pool of cells available for successful transduction.
Experimental Protocols
This section provides a detailed methodology for optimizing lentiviral transduction in cells pre-treated with this compound. The protocol is designed to mitigate the potential negative effects of the compound.
Part 1: Determining the Optimal Concentration of this compound
It is critical to first establish a working concentration of XanDME that allows for the desired biological effect without causing excessive cytotoxicity that would inhibit transduction.
1.1. Cell Seeding:
- Seed target cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. A typical starting density is 1 x 10^4 cells per well, but this should be optimized for your specific cell line.
1.2. Drug Treatment:
- Prepare a serial dilution of this compound in your complete cell culture medium.
- The reported half-maximal inhibitory concentration (IC50) for some triple-negative breast cancer cell lines is in the sub-micromolar range (e.g., 0.25 µM to 0.85 µM) after 72 hours of treatment.[1] A good starting range for a 24-48 hour treatment would be from 0.1 µM to 10 µM.
- Remove the existing media from the cells and add the media containing the different concentrations of XanDME. Include a vehicle-only control (e.g., DMSO).
1.3. Viability/Proliferation Assay:
- Incubate the cells for a period that is relevant to your planned transduction experiment (e.g., 24 or 48 hours).
- Assess cell viability and proliferation using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
- The goal is to identify the highest concentration of XanDME that results in the desired biological effect (e.g., pathway inhibition) while maintaining high cell viability (e.g., >80-90%). This concentration will be used in the subsequent transduction protocol.
Part 2: Lentiviral Transduction of XanDME-Treated Cells
This protocol outlines two potential strategies for the timing of XanDME treatment relative to lentiviral transduction.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound (XanDME)
-
Lentiviral particles (with a reporter gene like GFP for optimization)
-
Transduction reagent (e.g., Polybrene, DEAE-dextran)[4]
-
Phosphate-Buffered Saline (PBS)
-
96-well or 24-well tissue culture plates
Protocol:
Day 1: Cell Seeding
-
Seed your target cells in a suitable tissue culture plate (e.g., 24-well plate) at a density that will result in 50-70% confluency on the day of transduction.[5][6] The optimal seeding density will vary between cell lines.
Day 2: Pre-treatment and Transduction
Strategy A: Transduction in the Presence of XanDME
This approach is suitable if the continuous presence of the compound is required to observe the desired phenotype.
-
Pre-treatment: Approximately 4-6 hours before transduction, carefully remove the culture medium and replace it with fresh medium containing the pre-determined optimal concentration of XanDME. Include a vehicle-only control.
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
Prepare a transduction cocktail for each well containing:
-
The appropriate volume of lentiviral particles to achieve the desired Multiplicity of Infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10).
-
A transduction-enhancing reagent such as Polybrene to a final concentration of 4-8 µg/mL.[6] Note that some cell types are sensitive to these reagents.[5]
-
Fresh culture medium containing XanDME (at the optimal concentration).
-
-
Gently mix and add the transduction cocktail to the cells.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.[5]
Strategy B: Transduction After XanDME Washout
This approach may yield higher transduction efficiency if XanDME's anti-proliferative effects are a major concern.
-
Pre-treatment: Add XanDME at the optimal concentration to the cells and incubate for the desired treatment duration (e.g., 24 hours).
-
Washout and Transduction:
-
After the pre-treatment period, aspirate the medium containing XanDME.
-
Gently wash the cells once with sterile PBS to remove any residual compound.
-
Add fresh, pre-warmed complete culture medium.
-
Prepare and add the lentiviral transduction cocktail as described in Strategy A, but without XanDME in the medium.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.
Day 3: Post-Transduction
-
After 18-24 hours of incubation with the virus, remove the medium containing the lentiviral particles and replace it with fresh, pre-warmed complete culture medium. For Strategy A, you may choose to continue the culture in the presence of XanDME.
Day 5 onwards: Analysis
-
Allow the cells to grow for at least another 48-72 hours to allow for transgene expression.
-
Assess transduction efficiency by quantifying the reporter gene expression (e.g., by flow cytometry for GFP) or by selecting for transduced cells if an antibiotic resistance marker is present.
-
Analyze the knockdown or overexpression of the gene of interest via qRT-PCR or Western blot.
Data Presentation
Effective data management is key to interpreting the results of your optimization experiments.
Table 1: Cytotoxicity of this compound
| XanDME Conc. (µM) | Cell Viability (%) vs. Vehicle Control (24h) | Cell Viability (%) vs. Vehicle Control (48h) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 2.5 | ||
| 5.0 | ||
| 10.0 |
Table 2: Optimization of Lentiviral Transduction in XanDME-Treated Cells
| Treatment Strategy | XanDME Conc. (µM) | MOI | Transduction Efficiency (% GFP+ Cells) | Cell Viability (%) at 72h post-transduction |
| Vehicle Control | 0 | 1 | ||
| Vehicle Control | 0 | 5 | ||
| Vehicle Control | 0 | 10 | ||
| Strategy A | Optimal | 1 | ||
| Strategy A | Optimal | 5 | ||
| Strategy A | Optimal | 10 | ||
| Strategy B | Optimal | 1 | ||
| Strategy B | Optimal | 5 | ||
| Strategy B | Optimal | 10 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action.
Caption: Experimental workflow for lentiviral transduction.
References
- 1. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. 慢病毒转导实验方案 [sigmaaldrich.com]
- 6. origene.com [origene.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Xanthocillin X Permethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthocillin X permethyl ether is a derivative of the natural product Xanthocillin X, a compound known for its diverse biological activities, including anti-proliferative effects on various cancer cell lines.[1][2] Understanding the cellular response to this compound is crucial for its development as a potential therapeutic agent. Flow cytometry is a powerful technique for single-cell analysis, providing quantitative data on apoptosis, cell cycle progression, and oxidative stress. These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments on a human cancer cell line (e.g., MDA-MB-231) treated with this compound for 48 hours. This data is representative of the expected outcomes based on the known effects of similar compounds.
Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 5 | 60.3 ± 4.2 | 25.1 ± 2.9 | 14.6 ± 2.1 |
| 10 | 35.8 ± 5.1 | 40.7 ± 3.8 | 23.5 ± 3.2 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle Control) | 55.4 ± 3.3 | 28.1 ± 2.5 | 16.5 ± 1.9 | 1.8 ± 0.4 |
| 1 | 65.2 ± 2.9 | 20.5 ± 2.1 | 14.3 ± 1.5 | 4.1 ± 0.8 |
| 5 | 75.8 ± 4.1 | 10.3 ± 1.8 | 13.9 ± 1.7 | 10.2 ± 1.5 |
| 10 | 68.1 ± 3.8 | 8.2 ± 1.5 | 23.7 ± 2.4 | 15.5 ± 2.0 |
Table 3: Reactive Oxygen Species (ROS) Detection using H2DCFDA
| Treatment Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF |
| 0 (Vehicle Control) | 150 ± 25 |
| 1 | 280 ± 45 |
| 5 | 650 ± 80 |
| 10 | 1200 ± 150 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and PI Staining
This protocol details the detection of apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine.[3][4]
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[3]
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution based on DNA content after treatment with this compound.[6][7]
Materials:
-
This compound
-
Cold 70% Ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
PI Staining Solution (containing Propidium Iodide and RNase A)
-
Cell culture medium
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).[8]
-
-
Staining:
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[10]
Protocol 3: Reactive Oxygen Species (ROS) Detection using H2DCFDA
This protocol outlines the measurement of intracellular ROS levels using the cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[11][12]
Materials:
-
This compound
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (phenol red-free)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Probe Loading:
-
After the treatment period, remove the medium and wash the cells once with warm PBS.
-
Add phenol (B47542) red-free medium containing 10 µM H2DCFDA to each well.
-
Incubate for 30 minutes at 37°C in the dark.[13]
-
-
Cell Harvesting: Detach the cells using trypsin-EDTA, and collect them in flow cytometry tubes.
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with PBS.
-
Resuspension and Analysis: Resuspend the cell pellet in 500 µL of PBS and analyze immediately on a flow cytometer, measuring the fluorescence of dichlorofluorescein (DCF) in the FITC channel.[11]
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Proposed signaling pathway for this compound.
References
- 1. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme [mdpi.com]
- 2. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 12. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers in Xanthocillin X Permethyl Ether Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthocillin X permethyl ether (XanDME), a marine-derived fungal metabolite, has demonstrated anti-proliferative effects in various cancer cell lines, including triple-negative breast cancer.[1][2] The primary mechanism of action involves the depletion of mitochondrial heme, which disrupts the electron transport chain and inactivates mitochondrial respiration.[1][2] This mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis. Western blot analysis is a crucial technique to elucidate and quantify the protein-level changes that characterize this apoptotic response.
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of this compound on key apoptosis markers.
Proposed Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by XanDME, leading to apoptotic cell death.
Caption: Proposed mechanism of XanDME-induced intrinsic apoptosis.
Data Presentation: Quantitative Western Blot Analysis
The following tables are examples of how to present quantitative data from Western blot experiments investigating the effects of this compound on apoptosis markers. Densitometry analysis of Western blot bands, normalized to a loading control (e.g., β-actin, GAPDH), is used to determine the relative protein expression.
Table 1: Effect of this compound on Caspase-3 and PARP Cleavage
| Treatment Group | Pro-Caspase-3 (Relative Expression) | Cleaved Caspase-3 (Relative Expression) | Full-Length PARP (Relative Expression) | Cleaved PARP (Relative Expression) |
| Control (Vehicle) | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 | 1.00 ± 0.07 |
| XanDME (Low Dose) | 0.65 ± 0.04 | 2.50 ± 0.15 | 0.58 ± 0.05 | 3.10 ± 0.20 |
| XanDME (High Dose) | 0.25 ± 0.03 | 5.80 ± 0.30 | 0.21 ± 0.03 | 6.50 ± 0.45 |
Data are presented as mean fold change ± standard deviation relative to the control group. This is illustrative data.
Table 2: Effect of this compound on Bcl-2 Family Protein Expression
| Treatment Group | Bcl-2 (Anti-apoptotic) (Relative Expression) | Bax (Pro-apoptotic) (Relative Expression) | Bax/Bcl-2 Ratio |
| Control (Vehicle) | 1.00 ± 0.07 | 1.00 ± 0.09 | 1.00 |
| XanDME (Low Dose) | 0.70 ± 0.06 | 1.80 ± 0.12 | 2.57 |
| XanDME (High Dose) | 0.40 ± 0.05 | 3.20 ± 0.25 | 8.00 |
Data are presented as mean fold change ± standard deviation relative to the control group. The Bax/Bcl-2 ratio is calculated from the mean relative expression values. This is illustrative data.
Experimental Protocols
General Workflow for Western Blot Analysis
The diagram below outlines the key steps for performing Western blot analysis to assess apoptosis markers.
Caption: Standard workflow for Western blot analysis.
Detailed Protocol for Western Blotting of Apoptosis Markers
1. Cell Lysis and Protein Extraction a. Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control group. b. After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS). c. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, with vortexing every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the total protein and store at -80°C.
2. Protein Quantification a. Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
3. SDS-PAGE a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-40 µg of protein per lane into a 12% or 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder. c. Run the gel at 100-120 V until the dye front reaches the bottom.
4. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane. b. Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1 hour at 4°C for wet transfer). c. After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to confirm successful transfer.
5. Blocking and Antibody Incubation a. Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween 20). b. Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. c. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:
- Rabbit anti-cleaved Caspase-3
- Rabbit anti-PARP
- Mouse anti-Bcl-2
- Rabbit anti-Bax
- Mouse anti-β-actin (Loading Control) d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate the membrane with the appropriate HRP (Horseradish Peroxidase)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis a. Prepare the ECL (Enhanced Chemiluminescence) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands.
Key Apoptosis Markers for Western Blot Analysis
-
Caspases: Caspases are central to the apoptotic process. Look for the cleavage of pro-caspase-3 (approx. 35 kDa) into its active, cleaved form (approx. 17/19 kDa).[3] The appearance of the cleaved fragment is a hallmark of apoptosis.
-
PARP (Poly (ADP-ribose) polymerase): PARP is a substrate for activated caspase-3. Its cleavage from the full-length form (approx. 116 kDa) to a smaller fragment (approx. 89 kDa) is a reliable indicator of apoptosis.
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is critical in regulating the intrinsic apoptotic pathway. An increase in the Bax/Bcl-2 ratio suggests a shift towards apoptosis.
References
- 1. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study on apoptosis effect of human breast cancer cell MCF-7 induced by lycorine hydrochloride via death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Xanthocillin X Permethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Xanthocillin X permethyl ether in aqueous solutions.
I. Troubleshooting Guide: Common Solubility Issues and Solutions
This guide addresses specific problems users may encounter during their experiments and offers step-by-step solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of this compound exceeds its aqueous solubility limit. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Decrease Final Concentration: Lower the final concentration of this compound in the aqueous medium. 2. Optimize Co-solvent Concentration: Increase the percentage of the co-solvent (e.g., DMSO) in the final solution. However, be mindful of potential solvent toxicity in cell-based assays. 3. Employ Solubility Enhancement Techniques: Utilize methods such as cyclodextrin (B1172386) complexation or nanoparticle formulation to increase the aqueous solubility of the compound. |
| Inconsistent results in bioassays | Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound over the course of the experiment. | 1. Verify Solubility Under Assay Conditions: Perform a kinetic solubility assay under the exact conditions of your experiment (e.g., temperature, pH, media components). 2. Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize precipitation over time. 3. Consider a Formulation Approach: For longer-term experiments, using a stabilized formulation like a cyclodextrin inclusion complex or a polymeric nanoparticle dispersion can maintain a consistent concentration. |
| Difficulty preparing a stock solution | The compound is not readily dissolving in the chosen solvent. | 1. Use an Appropriate Organic Solvent: this compound is reported to be soluble in DMSO at concentrations up to 5 mg/mL.[1][2][3] Ensure you are using a high-purity, anhydrous grade of DMSO. 2. Aid Dissolution: Use techniques such as vortexing or sonication to assist in the dissolution process.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: The aqueous solubility of this compound is very low, which is typical for hydrophobic natural products. It is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 5 mg/mL (15.81 mM).[1][2][3] For experimental purposes, it is crucial to determine its kinetic solubility in your specific aqueous buffer system.
Q2: How can I improve the aqueous solubility of this compound for my experiments?
A2: There are three primary methods to enhance the aqueous solubility of hydrophobic compounds like this compound:
-
Co-solvent Systems: By using a mixture of a water-miscible organic solvent (like DMSO) and your aqueous buffer, you can increase the solubility.[4][5][6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.[7][8][9]
-
Polymeric Nanoparticle Encapsulation: Encapsulating this compound into polymeric nanoparticles can create a stable dispersion in aqueous media, effectively increasing its apparent solubility.[10][11][12]
Q3: Are there any concerns with using co-solvents like DMSO?
A3: Yes, while DMSO is an effective co-solvent, it can exhibit toxicity in cellular assays, typically at concentrations above 0.5-1%.[13] It is essential to include a vehicle control (your assay medium with the same concentration of DMSO) in your experiments to account for any solvent-induced effects.
Q4: Which type of cyclodextrin is best for this compound?
A4: The choice of cyclodextrin depends on the size and shape of the guest molecule. For many hydrophobic drugs, β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are effective.[14][15] It is recommended to perform a phase solubility study to determine the most suitable cyclodextrin and the optimal ratio for complexation.
Q5: What are the advantages of using polymeric nanoparticles?
A5: Polymeric nanoparticles offer several advantages, including a significant increase in the apparent solubility of hydrophobic drugs, protection of the encapsulated compound from degradation, and the potential for controlled or targeted release.[10][11][12]
III. Quantitative Data on Solubility Enhancement
The following tables present representative data on the potential solubility enhancement of a model hydrophobic aromatic compound, similar in nature to this compound, using the described techniques. Note: This data is for illustrative purposes and the actual solubility enhancement for this compound should be determined experimentally.
Table 1: Solubility Enhancement using Co-solvents
| Co-solvent System (v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| 100% Aqueous Buffer | < 1 | - |
| 1% DMSO in Buffer | 5 | 5 |
| 5% DMSO in Buffer | 25 | 25 |
| 10% DMSO in Buffer | 60 | 60 |
Table 2: Solubility Enhancement using Cyclodextrins
| Cyclodextrin (CD) | Molar Ratio (Drug:CD) | Apparent Solubility (µg/mL) | Fold Increase |
| None | - | < 1 | - |
| β-Cyclodextrin | 1:1 | 50 | 50 |
| HP-β-Cyclodextrin | 1:1 | 250 | 250 |
| SBE-β-Cyclodextrin | 1:1 | 400 | 400 |
Table 3: Solubility Enhancement using Polymeric Nanoparticles
| Formulation | Apparent Solubility (µg/mL) | Fold Increase |
| Unformulated Drug | < 1 | - |
| PLGA Nanoparticles | 500 | 500 |
| PCL Nanoparticles | 450 | 450 |
IV. Experimental Protocols
Protocol 1: Phase Solubility Study with Cyclodextrins
This protocol determines the stoichiometry and stability constant of the drug-cyclodextrin complex.
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM HP-β-CD).
-
Addition of Drug: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separation of Undissolved Drug: Centrifuge or filter the suspensions to remove the undissolved compound.
-
Quantification: Determine the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the concentration of dissolved drug against the concentration of cyclodextrin. The resulting phase solubility diagram will indicate the type of complex formed and allow for the calculation of the stability constant.[10][16][17]
Protocol 2: Preparation of Polymeric Nanoparticles by Nanoprecipitation
This method is a simple and rapid way to formulate hydrophobic drugs into nanoparticles.[2][18][19]
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a stabilizer (e.g., Poloxamer 188).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure.
-
Purification and Concentration: The resulting nanoparticle suspension can be purified and concentrated by centrifugation or ultrafiltration.
V. Visualizations
Caption: Workflow for enhancing the aqueous solubility of this compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 2. Encapsulation of Essential Oils via Nanoprecipitation Process: Overview, Progress, Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ucd.ie [ucd.ie]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. researchgate.net [researchgate.net]
- 11. engr.colostate.edu [engr.colostate.edu]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. pub.geus.dk [pub.geus.dk]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phase solubility diagram: Significance and symbolism [wisdomlib.org]
- 17. scispace.com [scispace.com]
- 18. youtube.com [youtube.com]
- 19. iajps.com [iajps.com]
Managing the autofluorescence of Xanthocillin X permethyl ether in imaging experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the autofluorescence of Xanthocillin X permethyl ether in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fluorescent properties of this compound?
A1: this compound, also known as XanDME, is a naturally autofluorescent molecule.[1][2] Its key spectral characteristics are summarized in the table below.
| Property | Value |
| Excitation Maximum | ~360 nm[1] |
| Emission Maximum | ~450 nm[1] |
| Common Applications | Cellular imaging, mitochondrial colocalization studies[1][2] |
Q2: Why is managing the autofluorescence of this compound important?
Q3: What are the primary sources of autofluorescence in typical imaging experiments?
A3: Autofluorescence can originate from several sources:
-
Endogenous Fluorophores: Biological structures such as mitochondria, lysosomes (containing lipofuscin), collagen, elastin, and red blood cells naturally fluoresce.[3][5]
-
Fixation Methods: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[3][4]
-
Cell Culture Media: Some components in cell culture media, such as phenol (B47542) red and riboflavin, can contribute to background fluorescence.
Q4: How can I assess the level of autofluorescence in my samples?
A4: The most straightforward method is to prepare a control sample that is not treated with this compound but is otherwise processed identically to your experimental samples.[3][4][6] Imaging this unstained control under the same conditions (e.g., laser power, exposure time) will reveal the baseline autofluorescence of your specimen.
Troubleshooting Guides
Issue 1: Weak Signal from this compound and High Background
This is a common challenge when imaging in the blue channel. The following steps can help improve the signal-to-noise ratio.
Workflow for Diagnosing and Mitigating Low Signal-to-Noise Ratio
References
How to prevent the degradation of Xanthocillin X permethyl ether in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Xanthocillin X permethyl ether in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by the presence of acidic conditions, exposure to light, and the presence of strong oxidizing agents. The isonitrile functional groups in the molecule are susceptible to acid-catalyzed hydrolysis, which converts them into the corresponding formamides.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is advisable to use freshly opened, anhydrous DMSO to minimize the presence of water, which can participate in hydrolysis.
Q3: How should I store stock solutions of this compound to ensure stability?
A3: For long-term storage, stock solutions should be stored at -80°C. For shorter periods, storage at -20°C is acceptable.[1][2] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, isonitrile compounds can be sensitive to light. Therefore, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Store solutions in the dark whenever possible.
Q5: Can I use aqueous buffers to dilute my this compound stock solution?
A5: Caution should be exercised when using aqueous buffers. Isonitriles are generally more stable at neutral or slightly basic pH.[3] Acidic conditions (pH < 5) can lead to rapid hydrolysis.[2][3] If aqueous buffers are necessary for your experiment, it is recommended to prepare fresh dilutions immediately before use and to use buffers with a pH close to neutral (pH 7.0-7.4).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time in stored solutions. | Degradation due to improper storage. | Ensure stock solutions are stored at -80°C in single-use aliquots to prevent freeze-thaw cycles.[1][2] Use anhydrous DMSO for preparing stock solutions. |
| Inconsistent experimental results between freshly prepared and older working solutions. | Hydrolysis of the isonitrile groups in aqueous media. | Prepare working dilutions in aqueous buffers immediately before each experiment. Avoid storing the compound in acidic aqueous solutions for extended periods. |
| Precipitation of the compound upon dilution in aqueous buffer. | Low aqueous solubility. | Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility. If precipitation persists, consider using a different buffer system or adding a biocompatible solubilizing agent, after verifying its compatibility with your experimental setup. |
| Discoloration of the solution. | Potential oxidation or other degradation pathways. | Protect the solution from light and air. Consider purging the vial with an inert gas like argon or nitrogen before sealing and storing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]
-
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, pH-neutral (e.g., pH 7.2-7.4) aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental volume.
-
Add the appropriate volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer, add the calculated volume of the stock solution dropwise to ensure rapid mixing and prevent precipitation.
-
Use the freshly prepared working dilution immediately in your experiment. Do not store aqueous dilutions.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Optimizing Xanthocillin X Permethyl Ether Dosage to Minimize Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthocillin X permethyl ether. The focus is on strategies to optimize dosage and minimize off-target effects to ensure reliable and translatable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Xanthocillin X dimethyl ether (XanDME), primarily exerts its effects by directly binding to and depleting mitochondrial heme.[1][2][3] This interaction disrupts the mitochondrial electron transport chain, inhibits mitochondrial respiration, and ultimately leads to cellular apoptosis, particularly in cancer cells that are more vulnerable to mitochondrial inhibitors.[1]
Q2: What are the expected on-target versus potential off-target effects of this compound?
A2: On-target effects are directly related to the depletion of mitochondrial heme and the subsequent impairment of mitochondrial function. These include decreased oxygen consumption, reduced ATP production, and induction of apoptosis.
Potential off-target effects may arise from several factors. Given that heme is a crucial cofactor for numerous proteins, high concentrations of this compound could potentially affect other hemeproteins beyond the intended mitochondrial targets.[4] Off-target effects could also manifest as general cellular stress and toxicity that are independent of the specific mechanism of mitochondrial heme depletion. It is also possible, though not specifically documented, that at higher concentrations, the compound could interact with other cellular components in a non-specific manner.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: A key strategy is to perform rescue experiments. Since the on-target effect is heme depletion, supplementing the cell culture medium with hemin (B1673052) should reverse the on-target effects of this compound.[1] If a cellular phenotype persists even with hemin supplementation, it is more likely to be an off-target effect. Additionally, conducting a thorough dose-response analysis and using the lowest effective concentration will help minimize off-target interactions.
Q4: My experimental results are inconsistent. What are some common troubleshooting steps?
A4: Inconsistent results can stem from issues with compound stability, cell culture conditions, or assay execution. Ensure your this compound stock solution is stored correctly at -20°C or -80°C and that you are using fresh dilutions for each experiment.[5] Standardize cell passage number and confluency, and regularly test for mycoplasma contamination. When performing assays, ensure accurate pipetting and consistent incubation times. Including proper positive and negative controls in every experiment is also critical for data interpretation.
Troubleshooting Guides
Problem 1: High Cellular Toxicity Observed at Expected Efficacious Doses
| Possible Cause | Troubleshooting/Validation Strategy |
| Off-target effects | Perform a dose-response curve to determine the IC50 value in your specific cell line. Use the lowest concentration that still gives the desired on-target effect. Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to assess general cytotoxicity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%). Run a vehicle control (medium with solvent only) to assess the impact of the solvent on cell viability. |
| Compound instability | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Compound degradation can sometimes lead to more toxic byproducts. |
Problem 2: Discrepancy Between Biochemical and Cell-Based Assay Results
| Possible Cause | Troubleshooting/Validation Strategy |
| Cellular permeability and efflux | The compound may have poor cell permeability or be actively removed by efflux pumps. Use cell lines with known expression levels of common efflux pumps or use efflux pump inhibitors to see if cellular potency increases. |
| Intracellular target availability | The concentration of the target (heme) may differ significantly between your biochemical assay and the cellular context. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement within the cell.[6][7][8][9][10] |
| Metabolism of the compound | The compound may be metabolized by the cells into a less active or inactive form. LC-MS/MS analysis of cell lysates can be used to determine the intracellular concentration and stability of the parent compound over time. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human breast cancer cell lines and a normal breast cell line after 72 hours of treatment.[1] This data can serve as a reference for designing dose-response experiments.
| Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 |
| ZR-75-1 | ER+, PR+/-, HER2- Breast Cancer | >5.5 |
| MDA-MB-453 | ER-, PR-, HER2+ Breast Cancer | >5.5 |
| MCF10A | Normal Breast Epithelial | 5.5 |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its intracellular target (heme-containing proteins) by measuring changes in their thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of a specific target protein (e.g., a mitochondrial hemeprotein like cytochrome c) in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[6]
Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: On-target and potential off-target pathways of this compound.
References
- 1. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heme as a Target for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. news-medical.net [news-medical.net]
Technical Support Center: Troubleshooting Resistance to Xanthocillin X Permethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Xanthocillin X permethyl ether in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (XanDME) exerts its anti-cancer effects by targeting mitochondrial function. It contains two isonitrile groups that bind to hemin, the oxidized form of heme.[1] This interaction leads to the depletion of the intracellular regulatory heme pool. XanDME translocates to the mitochondria, where it interacts with hemoproteins, specifically cytochromes, which are essential components of the electron transport chain (ETC).[1] This binding disrupts the ETC, inhibits the activity of mitochondrial complexes, and ultimately inactivates mitochondrial respiration, leading to cancer cell death.[1] This mechanism is particularly effective in cancer types that are highly reliant on mitochondrial respiration, such as triple-negative breast cancer (TNBC).[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance?
A2: When cancer cells develop reduced sensitivity or "acquired resistance" to a drug, it is often due to one or more of the following general mechanisms:[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, preventing it from reaching its mitochondrial target.[3][4][5]
-
Alterations in Drug Target: While not yet documented for XanDME, resistance to other drugs can occur through mutations or modifications of the target protein, reducing drug binding affinity.[2][4][6] In this case, it could theoretically involve alterations in mitochondrial hemoproteins or heme metabolism.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival or metabolic pathways to compensate for the drug-induced mitochondrial dysfunction.[4]
-
Inhibition of Apoptosis: Cells may acquire mutations or changes in expression of apoptosis-related proteins (e.g., overexpression of Bcl-2), making them resistant to programmed cell death signals initiated by the drug.[6][7]
-
Enhanced DNA Repair: Some chemotherapeutic agents cause DNA damage, and resistance can arise from an enhanced capacity of the cells to repair this damage.[7]
Q3: How do I quantitatively confirm that my cell line has developed resistance?
A3: Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) value of the suspected resistant cell line to the original, parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[8] A 3- to 10-fold increase is often considered representative of drug resistance, though this can vary depending on the drug and cell type.[8] This is determined by performing a cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of drug concentrations on both cell lines.
Troubleshooting Guides
Problem 1: I am observing inconsistent IC50 values in my experiments.
This is a common issue that can often be resolved by carefully reviewing and standardizing your experimental protocol.
-
Potential Cause: Inconsistent Cell Seeding Density.
-
Solution: Cell density can significantly impact drug sensitivity.[9] Optimize and strictly standardize your cell seeding protocol to ensure consistent cell numbers per well in every experiment. Create a growth curve for your cell line to determine the optimal seeding density that ensures cells are in the exponential growth phase throughout the assay.[10]
-
-
Potential Cause: Drug Instability or Precipitation.
-
Solution: Prepare fresh drug solutions from a validated stock for each experiment. This compound stock solutions should be stored at -80°C for long-term stability.[11] Visually inspect the culture medium after drug addition to ensure the compound has not precipitated. If solubility is an issue, consider the solvent used.
-
-
Potential Cause: Biological Contamination.
-
Solution: Mycoplasma or other microbial contamination can drastically alter cellular metabolism and response to drugs. Regularly test your cell lines for contamination using a reliable method (e.g., PCR-based test).
-
-
Potential Cause: Instability of Resistance Phenotype.
-
Solution: If you are working with an established resistant line, the resistance may wane without continuous selective pressure. It is recommended to periodically culture the resistant cells in a medium containing a maintenance concentration (e.g., IC10-IC20) of the drug.[8]
-
Problem 2: I suspect resistance is mediated by increased drug efflux.
This is a primary mechanism of multidrug resistance (MDR) and should be one of the first pathways investigated.
-
Step 1: Assess ABC Transporter Expression.
-
Action: Use Western blotting to compare the protein expression levels of common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) between your parental and resistant cell lines. An increase in protein level in the resistant line is a strong indicator of this mechanism.
-
-
Step 2: Perform a Functional Efflux Assay.
-
Step 3: Use an Efflux Pump Inhibitor.
-
Action: Perform a chemosensitivity assay where you co-administer this compound with a known P-gp inhibitor, such as verapamil. If the inhibitor restores sensitivity to this compound in the resistant cell line (i.e., the IC50 value decreases significantly), it confirms the involvement of P-gp-mediated efflux.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various breast cancer cell lines. A hypothetical resistant line is included for illustrative purposes.
| Cell Line | Cancer Type | IC50 Value (µM) | Notes |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 | Sensitive[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 | Sensitive[1] |
| MCF10A | Normal Breast Epithelial | 5.5 | Non-malignant control[1] |
| MDA-MB-231-XanR | Hypothetical Resistant Line | >10.0 | Illustrates a >10-fold resistance factor |
Visualizations
Caption: Mechanism of action of this compound.
Caption: A workflow for troubleshooting suspected drug resistance.
References
- 1. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Mechanisms of drug resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breaking Cancer Drug Resistance: Mechanism Challenges and Solutions [carercircle.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Xanthocillin X Permethyl Ether and Efflux Pump-Mediated Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the role of efflux pumps in resistance to Xanthocillin X permethyl ether.
Frequently Asked Questions (FAQs)
Q1: We are observing high resistance of our bacterial strain to this compound. What is a potential mechanism?
A1: A primary mechanism of resistance to this compound in bacteria, such as Acinetobacter baumannii, is the active removal of the compound from the cell by multidrug resistance (MDR) efflux pumps.[1][2] Specifically, the AdeB and AdeJ efflux pumps, part of the Resistance-Nodulation-Division (RND) family, have been implicated in conferring resistance to this compound.[1][2]
Q2: How does this compound differ from Xanthocillin X in terms of efflux pump susceptibility?
A2: this compound (also known as Xanthocillin X dimethyl ether or XanDME) is significantly more susceptible to efflux by pumps like AdeB and AdeJ compared to its parent compound, Xanthocillin X.[1][2] While Xanthocillin X retains potent activity against wild-type strains, the permethylated form loses its bioactivity. However, in bacterial strains where these efflux pumps are knocked out, the activity of this compound is restored to a level comparable to the parent compound.[1][2]
Q3: What are the main families of efflux pumps that could be involved in resistance?
A3: Bacterial efflux pumps are categorized into several families, with the Resistance-Nodulation-Division (RND) superfamily being clinically significant in Gram-negative bacteria for antibiotic resistance.[3] Other major families include the ATP-Binding Cassette (ABC) superfamily, the Major Facilitator Superfamily (MFS), the Small Multidrug Resistance (SMR) family, and the Multidrug and Toxic Compound Extrusion (MATE) family.[4]
Q4: Are there known signaling pathways that regulate the expression of these efflux pumps in response to this compound?
A4: Currently, there is no specific literature detailing the signaling pathways that regulate the expression of efflux pumps like AdeB and AdeJ in direct response to this compound. However, the expression of RND efflux pumps is often controlled by two-component signal transduction systems and transcriptional repressors.[5][6] Environmental cues and the presence of substrates, including antibiotics and bile acids, can trigger these regulatory systems, leading to the upregulation of efflux pump expression.[6]
Troubleshooting Guides
Issue 1: High Minimum Inhibitory Concentration (MIC) of this compound Observed in Wild-Type Strain
-
Possible Cause: Overexpression of RND-type efflux pumps, such as AdeABC and AdeIJK, is likely expelling the compound from the bacterial cells.[1][2]
-
Troubleshooting Steps:
-
Use an Efflux Pump Knockout Strain: Compare the MIC of this compound in your wild-type strain to an isogenic strain with a knockout of relevant efflux pump genes (e.g., ΔadeBΔadeJ). A significantly lower MIC in the knockout strain confirms the role of these pumps in resistance.[1][2]
-
Employ Efflux Pump Inhibitors (EPIs): Perform MIC assays in the presence of a broad-spectrum RND efflux pump inhibitor, such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A reduction in the MIC for the wild-type strain in the presence of the EPI suggests the involvement of efflux pumps.
-
Gene Expression Analysis: Quantify the mRNA levels of efflux pump genes (e.g., adeB, adeJ) in your strain using quantitative real-time PCR (qRT-PCR) after exposure to sub-inhibitory concentrations of this compound. Increased expression would indicate an induction of the resistance mechanism.
-
Issue 2: Inconsistent Results in Efflux Pump Assays
-
Possible Cause: Experimental conditions may not be optimal for detecting efflux activity.
-
Troubleshooting Steps:
-
Optimize Substrate Concentration: Ensure the concentration of the fluorescent dye (e.g., ethidium (B1194527) bromide, Hoechst 33342) used in accumulation or efflux assays is optimized for your bacterial strain and instrument sensitivity.
-
Maintain Cell Viability: Ensure that the cells remain viable throughout the assay. Use an appropriate buffer and energy source (e.g., glucose) to maintain the proton motive force that drives RND-type efflux pumps.
-
Control for Membrane Permeability: Use a known membrane permeabilizer, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), as a positive control to ensure that observed changes in fluorescence are due to active efflux and not membrane disruption.
-
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Xanthocillin X and this compound against Acinetobacter baumannii ATCC17978 wild-type and an efflux pump knockout strain.
| Compound | Bacterial Strain | Efflux Pumps | MIC (µM) |
| Xanthocillin X | A. baumannii ATCC17978 wt | Present | 4 |
| Xanthocillin X | A. baumannii ATCC17978 ΔadeBΔadeJ | Absent | 4 |
| This compound | A. baumannii ATCC17978 wt | Present | >16 |
| This compound | A. baumannii ATCC17978 ΔadeBΔadeJ | Absent | 4 |
| Data sourced from Hübner et al. (2021).[1][2] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of this compound against wild-type and efflux pump knockout bacterial strains.
Materials:
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures (wild-type and knockout strains)
-
This compound stock solution (in DMSO)
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
In a 96-well plate, perform a two-fold serial dilution of this compound in MHB.
-
For experiments with EPIs, add the inhibitor to the wells at a fixed, sub-inhibitory concentration.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
Objective: To assess the efflux pump activity by measuring the intracellular accumulation of a fluorescent substrate.
Materials:
-
Bacterial cultures
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium bromide (EtBr)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for maximum accumulation.
-
Fluorometer/plate reader
Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Add this compound at a desired concentration to the test wells and incubate for a short period.
-
Add EtBr to all wells at a final concentration of 1-2 µg/mL.
-
Immediately measure the fluorescence (Excitation: 530 nm, Emission: 600 nm) over time.
-
Lower fluorescence in the presence of an active efflux system indicates that EtBr is being pumped out. A higher fluorescence signal, similar to the CCCP control, suggests inhibition of efflux.
Visualizations
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Roads Leading to Old Destinations: Efflux Pumps as Targets to Reverse Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux, Signaling and Warfare in a Polymicrobial World - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Co-administration of Hemin to Reverse Xanthocillin X Permethyl Ether Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the co-administration of hemin (B1673052) to counteract the in vivo effects of Xanthocillin X permethyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound, a derivative of the natural product Xanthocillin X, is understood to exert its biological effects primarily by binding to and sequestering intracellular heme.[1][2][3][4] This interaction leads to a functional depletion of heme, which is a critical cofactor for numerous cellular processes. The isonitrile functional groups present in the molecule are thought to be responsible for this heme-binding activity.[1][3]
Q2: What are the downstream consequences of heme depletion by this compound?
A2: The depletion of the intracellular regulatory heme pool can lead to several significant downstream effects, including:
-
Mitochondrial Dysfunction: Heme is an essential component of cytochromes within the electron transport chain. Its depletion disrupts mitochondrial respiration.[1]
-
Induction of Apoptosis: Inhibition of heme synthesis has been shown to induce programmed cell death (apoptosis) in certain cell types.[5]
-
Dysregulation of Heme Synthesis: The sequestration of heme can interfere with the negative feedback inhibition of δ-aminolevulinate synthase (ALAS), the rate-limiting enzyme in the heme biosynthesis pathway, potentially leading to an accumulation of porphyrin precursors.[2][6][7]
Q3: How is co-administration of hemin expected to reverse the effects of this compound?
A3: Hemin, the oxidized form of heme, is proposed to reverse the effects of this compound through a direct replenishment of the depleted intracellular heme pool.[6][8] By providing an exogenous source of heme, hemin can:
-
Restore Heme-Dependent Functions: Directly incorporate into hemoproteins, thereby restoring the function of enzymes and pathways affected by heme depletion, such as mitochondrial respiration.[9]
-
Regulate Heme Synthesis: Act as a feedback inhibitor of ALAS, which can help to prevent the accumulation of potentially toxic porphyrin precursors.[6][7]
-
Compete for Binding: A surplus of exogenous hemin may competitively inhibit the binding of this compound to endogenous heme.
Q4: What are the key considerations for designing an in vivo experiment to test this reversal?
A4: Several factors are critical for the successful design of an in vivo experiment:
-
Dosing and Timing: The relative doses of this compound and hemin, as well as the timing of their administration (co-administration vs. pre-treatment vs. post-treatment), will be crucial.
-
Route of Administration: The route of administration for both compounds (e.g., intravenous, intraperitoneal) should be carefully selected based on their pharmacokinetic properties and the experimental model.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds should be considered to ensure they reach the target tissues in effective concentrations.
-
Biomarkers of Effect: Measurable in vivo biomarkers should be selected to quantify the effects of this compound and the reversal by hemin. These could include markers of mitochondrial function, apoptosis, or heme synthesis pathway intermediates.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No reversal of this compound effects is observed with hemin co-administration. | Insufficient hemin dose. | Increase the dose of hemin. A dose-response experiment is recommended to determine the optimal concentration. |
| Poor bioavailability of hemin. | Consider a different route of administration for hemin, such as intravenous injection, to ensure systemic availability.[6] | |
| Timing of administration is not optimal. | Experiment with different administration schedules, such as pre-treating with hemin before this compound administration. | |
| Toxicity or adverse effects are observed with hemin administration. | Hemin dose is too high. | Reduce the dose of hemin. While generally safe at therapeutic doses, excessive amounts can be toxic. |
| Formulation or administration issues. | Ensure proper reconstitution of lyophilized hemin powder and control the infusion rate to minimize local reactions like phlebitis. | |
| Variability in experimental results. | Inconsistent drug preparation. | Prepare fresh solutions of both this compound and hemin for each experiment. |
| Biological variability in the animal model. | Increase the number of animals per group to improve statistical power. | |
| Difficulty in measuring the direct effects of this compound. | Lack of sensitive biomarkers. | Utilize more sensitive assays to detect early changes in heme metabolism, mitochondrial function (e.g., Seahorse analysis), or apoptosis (e.g., TUNEL staining). |
Experimental Protocols
In Vivo Reversal of this compound-Induced Mitochondrial Dysfunction by Hemin
Objective: To determine if co-administration of hemin can reverse the inhibitory effects of this compound on mitochondrial function in a murine model.
Materials:
-
This compound
-
Hemin (lyophilized powder)
-
Sterile Water for Injection
-
Vehicle for this compound (e.g., DMSO/saline)
-
Experimental animals (e.g., C57BL/6 mice)
-
Mitochondrial function assay reagents (e.g., Seahorse XF consumables)
Methodology:
-
Animal Acclimatization: Acclimate mice to the experimental facility for at least one week prior to the experiment.
-
Hemin Preparation: Reconstitute lyophilized hemin in sterile water for injection according to the manufacturer's instructions immediately before use. A typical in vivo dose for hemin can range from 1-4 mg/kg, but optimization may be necessary.[10][11]
-
This compound Preparation: Dissolve this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a small volume (e.g., 100 µL).
-
Animal Grouping and Dosing:
-
Group 1 (Control): Administer vehicle for both compounds.
-
Group 2 (this compound): Administer this compound and the vehicle for hemin.
-
Group 3 (Hemin): Administer hemin and the vehicle for this compound.
-
Group 4 (Co-administration): Administer both this compound and hemin.
-
-
Administration: Administer the compounds via the chosen route (e.g., intraperitoneal injection). For co-administration, the injections can be given sequentially at the same or different sites.
-
Tissue Collection: At a predetermined time point after administration (e.g., 4, 8, or 24 hours), euthanize the animals and collect target tissues (e.g., liver, kidney) for analysis.
-
Mitochondrial Function Analysis: Isolate mitochondria from the collected tissues and assess mitochondrial respiration using a technique such as Seahorse XF analysis. Measure parameters like basal respiration, ATP production, and maximal respiration.
-
Data Analysis: Compare the mitochondrial function parameters between the different experimental groups. Statistical analysis (e.g., ANOVA) should be used to determine the significance of any observed differences.
Data Presentation
Table 1: Hypothetical In Vivo Dosing and Administration Parameters
| Parameter | This compound | Hemin |
| Dose Range | 1 - 10 mg/kg | 1 - 4 mg/kg[10][11] |
| Vehicle | DMSO/Saline | Sterile Water for Injection |
| Route of Administration | Intraperitoneal (IP) | Intravenous (IV) or Intraperitoneal (IP) |
| Administration Volume | 100 µL | 100 µL |
| Frequency | Single dose | Single dose |
Table 2: Hypothetical Biomarkers for In Vivo Efficacy Assessment
| Biomarker Category | Specific Biomarker | Expected Effect of this compound | Expected Effect of Hemin Co-administration |
| Mitochondrial Function | Oxygen Consumption Rate (OCR) | Decrease | Restoration towards control levels |
| Apoptosis | Caspase-3 Activity | Increase | Reduction towards control levels |
| TUNEL Staining | Increase in positive cells | Decrease in positive cells | |
| Heme Synthesis Pathway | Urinary Porphobilinogen (PBG) | Increase | Normalization |
| Tissue Heme Levels | Decrease | Restoration towards control levels |
Visualizations
Caption: Proposed mechanism of hemin reversing this compound effects.
Caption: In vivo experimental workflow for testing hemin reversal.
References
- 1. mdpi.com [mdpi.com]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of heme synthesis induces apoptosis in human erythroid progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Hemin used for? [synapse.patsnap.com]
- 7. What is the mechanism of Hemin? [synapse.patsnap.com]
- 8. What is hemin? How is it used? | AHN [ahn.org]
- 9. Structural and functional reconstitution of hepatic cytochrome P-450 in vivo. Reversal of allylisopropylacetamide-mediated destruction of the hemoprotein by exogenous heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Hemin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Addressing the variable potency of Xanthocillin X permethyl ether across different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Xanthocillin X permethyl ether (also known as Xanthocillin X dimethyl ether or XanDME). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its variable potency across different cell lines to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a natural isocyanide compound that has demonstrated anti-proliferative effects in various cancer cell lines, with particular potency observed in triple-negative breast cancer (TNBC)[1]. Its primary mechanism of action involves the depletion of mitochondrial heme. It directly binds to hemin (B1673052) (the oxidized form of heme), leading to the disruption of the electron transport chain, inhibition of mitochondrial complex activities, and ultimately, the suppression of mitochondrial respiration[1].
Q2: We are observing significant differences in the IC50 value of this compound between different cancer cell lines. Is this expected?
A2: Yes, it is expected to observe variable potency of this compound across different cell lines. This variability can be attributed to the specific genetic and molecular makeup of each cell line. For instance, TNBC cell lines have shown higher sensitivity compared to other breast cancer subtypes and normal breast cell lines[1]. Factors such as differences in cellular metabolism, expression of drug efflux pumps, and variations in mitochondrial dependence can all contribute to these discrepancies in potency[1][2].
Q3: Our experimental results with this compound are inconsistent. What are the potential causes?
A3: Inconsistent results in cell-based assays can arise from several factors. It is crucial to maintain standardized experimental conditions. Key factors that can influence the apparent potency and reproducibility of your results include:
-
Cell Culture Conditions: Variations in cell passage number, cell seeding density, and confluence at the time of treatment can all impact results. It is recommended to use cells within a consistent and low passage number range and to ensure uniform cell seeding.
-
Assay Duration: The length of exposure to the compound can significantly affect the IC50 value. Longer incubation times may lead to lower IC50 values.
-
Reagent Stability: Ensure that the this compound stock solution is stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment from a properly stored stock.
-
Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, XTT, CellTiter-Glo) can also influence the outcome. Ensure that the chosen assay is suitable for your cell line and that you are following a consistent protocol.
Q4: Can this compound affect non-cancerous cells?
A4: this compound has been shown to have a degree of selectivity for cancer cells over normal cells. For example, the IC50 value in the normal breast cell line MCF10A was found to be significantly higher than in TNBC cell lines, suggesting a therapeutic window[1]. However, it is always recommended to test the compound on a relevant non-cancerous control cell line in your experiments to determine its specific cytotoxicity profile.
Data Presentation: Potency of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various breast cell lines, highlighting its variable potency.
| Cell Line | Cancer Subtype | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 0.25 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.85 | [1] |
| MDA-MB-453 | ER-, PR-, HER2+ | 1.1 | [1] |
| ZR-75-1 | ER+, PR+/-, HER2- | 1.7 | [1] |
| MCF10A | Normal Breast Epithelial | 5.5 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 value of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol describes how to assess apoptosis induced by this compound using Annexin V staining followed by flow cytometry.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.
-
Visualizations
Caption: Experimental workflow for assessing this compound potency.
Caption: Proposed signaling pathway for this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
Potential off-target effects of Xanthocillin X permethyl ether in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Xanthocillin X permethyl ether in cellular assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in cellular assays?
Q2: What is the known primary mechanism of action of Xanthocillin X derivatives?
A2: Xanthocillin X and its derivatives, such as Xanthocillin X dimethyl ether (XanDME), are known to exert their biological effects primarily through interaction with heme.[2][3] The isonitrile groups within the molecular structure are thought to be responsible for this binding.[2] This interaction can lead to the depletion of intracellular heme, disruption of mitochondrial function, and inhibition of the electron transport chain.[2] In bacteria, this leads to dysregulation of heme biosynthesis.[3][4] While this compound is a related compound, it is presumed to share this fundamental mechanism of action.
Q3: What are the potential off-target effects of this compound?
A3: Based on the mechanism of its analogs, potential off-target effects of this compound could be broad and primarily related to its heme-binding properties. Since heme is a crucial cofactor for many proteins (hemoproteins), off-target effects could manifest in various cellular pathways. Potential off-targets could include:
-
Cytochromes P450 (CYPs): These enzymes are involved in drug metabolism and steroid synthesis.
-
Nitric oxide synthases (NOS): Important for signaling pathways.
-
Soluble guanylate cyclase (sGC): A key receptor for nitric oxide.
-
Hemoglobin and Myoglobin: In specific cell types or in vivo models.
-
Other heme-containing enzymes: Such as catalases and peroxidases.
Furthermore, promiscuous binding to other metalloproteins cannot be entirely ruled out without specific experimental data.
Q4: How can I proactively screen for potential off-target effects of this compound?
A4: A multi-pronged approach is recommended for identifying off-target effects.[5] This can include:
-
Computational (in silico) Prediction: Utilize platforms that predict off-target interactions based on the chemical structure of this compound.[6][7]
-
In Vitro Biochemical Panels: Screen the compound against a broad panel of kinases, GPCRs, and other common off-target families.[5][8]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement and identify novel binders in a cellular context.[5]
-
Genetic Approaches (CRISPR/Cas9 or siRNA): Knocking out or knocking down the intended target can help differentiate between on-target and off-target effects.[5][9] If the compound's effect persists after the removal of the primary target, it is likely due to off-target interactions.[9]
Troubleshooting Guides
Issue 1: I am observing significant cytotoxicity in my cell-based assay. How do I determine if this is an on-target or off-target effect?
This is a critical question, especially when the desired outcome is not cytotoxicity. The following workflow can help dissect the origin of the observed cell death.
Troubleshooting Workflow: Investigating Cytotoxicity
Caption: Workflow to dissect on-target vs. off-target cytotoxicity.
Detailed Steps:
-
Perform a Cytotoxicity Assay in Parallel: Run a standard cytotoxicity assay (e.g., LDH release or a resazurin-based viability assay) with a full dose-response of this compound.[5]
-
Optimize Compound Concentration: Identify the lowest concentration range where the intended on-target effect is observed. Off-target effects are often more pronounced at higher concentrations.[5]
-
Genetic Validation: Use CRISPR/Cas9 or siRNA to reduce or eliminate the expression of the intended target protein.[5][9] If the cytotoxic effect persists in these cells, it is likely an off-target effect.[9]
-
Use a Structurally Unrelated Inhibitor: Test a different compound with a distinct chemical structure that is known to inhibit the same target. If this second compound does not cause the same cytotoxicity, the effect of this compound is likely off-target.[5]
Issue 2: My experimental results are inconsistent or not reproducible.
Inconsistent results can often be attributed to off-target effects that may vary with minor changes in experimental conditions.
Troubleshooting Workflow: Addressing Inconsistent Results
Caption: Workflow for troubleshooting inconsistent experimental results.
Detailed Steps:
-
Standardize Experimental Conditions: Ensure consistency in cell density, passage number, serum batches, and incubation times, as these can influence the expression of off-target proteins.
-
Re-evaluate Compound Concentration: Perform a detailed dose-response curve to identify a concentration that maximizes the on-target effect while minimizing potential off-target-driven inconsistencies.
-
Assess Assay Readout: If possible, use an assay that measures a direct biochemical consequence of target engagement rather than a downstream cellular phenotype, which is more prone to be influenced by off-target signaling.
-
Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target at the concentrations used in your assay.[5]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of Xanthocillin X dimethyl ether (a close analog of the permethyl ether) in different breast cancer cell lines. This data is provided for reference and to highlight the potency of this class of compounds.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 |
Data extracted from a study on Xanthocillin X dimethyl ether.[2]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the binding of a compound to its target in a cellular environment.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them at a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.
-
Data Interpretation: A binding event is indicated by a shift in the thermal denaturation curve of the target protein to a higher temperature in the presence of the compound.
Protocol 2: CRISPR/Cas9-Mediated Target Knockout for Phenotypic Validation
This protocol allows for the generation of a cell line lacking the intended target to differentiate on-target from off-target effects.
Caption: Workflow for generating and validating a target knockout cell line using CRISPR/Cas9.
Methodology:
-
sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) that target a critical exon of the gene of interest.
-
Vector Construction: Clone the sgRNAs into a suitable expression vector that also contains the Cas9 nuclease.
-
Transfection: Introduce the sgRNA/Cas9 vector into the desired cell line using an appropriate transfection method.
-
Selection and Clonal Isolation: Select for successfully transfected cells and isolate single cells to establish clonal populations.
-
Validation: Expand the clonal populations and validate the knockout of the target protein by Western blotting. Confirm the gene editing at the genomic level by sequencing the target locus.
-
Phenotypic Assay: Treat both the wild-type and the knockout cell lines with this compound and perform the cellular assay of interest. If the phenotype is lost or significantly reduced in the knockout cells, it is considered an on-target effect.
Signaling Pathway Considerations
Given that Xanthocillin X derivatives interact with heme and mitochondria, several signaling pathways could be affected, leading to potential off-target observations.
Potential Downstream Consequences of Heme Sequestration
Caption: Potential signaling consequences of heme sequestration by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Limitations of using Xanthocillin X permethyl ether in preclinical studies
Welcome to the technical support center for Xanthocillin X permethyl ether (also known as Xanthocillin X dimethyl ether or XanDME). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges and limitations of using this compound in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action involves the direct binding to heme, the oxidized form of heme.[1] This interaction can lead to the depletion of intracellular regulatory heme, disrupting processes that rely on hemoproteins, such as mitochondrial respiration.[1] Specifically, it can interfere with the electron transport chain (ETC) by interacting with cytochromes, leading to mitochondrial dysfunction.[1]
Q2: Are there known toxicity concerns with this compound in preclinical models?
A2: The available data on the toxicity of this compound is complex. On one hand, its mechanism of targeting heme, a molecule essential for both microbial and mammalian cells, suggests a potential for host toxicity.[2] However, some studies have reported minimal toxicity in primary chick embryo fibroblast cells and have observed that mice treated with the compound maintained stable health and body weight.[3] Another report mentions low toxicity to human cells.[4] Researchers should proceed with caution and conduct thorough toxicity studies in their specific models.
Q3: What are the known resistance mechanisms to this compound in bacteria?
A3: In bacteria, resistance to this compound has been linked to efflux pumps. For example, while the compound is effective against efflux pump-deficient strains of Acinetobacter baumannii, its activity is significantly reduced against the wild-type strain possessing these pumps.[5][6] This suggests that the compound can be actively transported out of the bacterial cell, reducing its intracellular concentration and efficacy.
Q4: Does the permethylation of Xanthocillin X alter its biological properties?
A4: Yes, permethylation does alter some of the biological properties of Xanthocillin X. For instance, the parent compound, Xanthocillin X, has been shown to bind to copper (II) ions. In contrast, the permethylated derivative does not exhibit significant interaction with Cu(II).[5][6] This indicates that the hydroxyl groups of the parent compound play an important role in metal binding.
Troubleshooting Guides
In Vitro Assays
| Issue Encountered | Potential Cause | Recommended Solution |
| High background signal in fluorescence-based assays. | This compound is known to be autofluorescent.[1] | Characterize the excitation and emission spectra of the compound (excitation max ~360 nm, emission max ~450 nm) and select alternative fluorescent dyes with non-overlapping spectra.[1] If possible, use non-fluorescence-based readout methods such as luminescence or absorbance. |
| Inconsistent results in antibacterial assays. | The compound may be subject to bacterial efflux pumps, leading to variable intracellular concentrations.[5][6] | Use efflux pump-deficient bacterial strains to confirm the compound's intrinsic activity. Consider co-administration with a known efflux pump inhibitor as an experimental control. |
| Compound precipitation in cell culture media. | This compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is low and does not affect cell viability. Vortex thoroughly and visually inspect for any precipitation. |
In Vivo Studies
| Issue Encountered | Potential Cause | Recommended Solution |
| Difficulty in preparing a stable formulation for animal dosing. | The compound's lipophilic nature and low aqueous solubility can make formulation challenging. | A suggested in vivo formulation involves first dissolving the compound in DMSO, followed by a stepwise addition of PEG300, Tween 80, and finally sterile water, ensuring the solution is clear after each addition. |
| Unexpected toxicity or adverse effects in animal models. | The compound's mechanism of targeting heme can potentially affect host cells.[2] | Start with a dose-ranging study to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity, including weight loss, changes in behavior, and hematological parameters. |
| Lack of efficacy in a tumor xenograft model. | Poor bioavailability or rapid metabolism could be limiting the compound's exposure at the target site. | While one study noted accumulation in tumor tissue, specific pharmacokinetic data is not widely available.[3] It is crucial to perform pharmacokinetic studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile in your model system. |
Data Presentation
Pharmacokinetic Parameters
| Parameter | Value | Species | Dosing Route |
| Tmax (h) | Data not available | ||
| Cmax (ng/mL) | Data not available | ||
| AUC(0-t) (ng·h/mL) | Data not available | ||
| Half-life (t1/2) (h) | Data not available |
In Vitro Activity
| Cell Line / Bacterial Strain | IC50 / MIC (µM) | Reference |
| MDA-MB-231 (TNBC) | 0.85 | [1] |
| MDA-MB-468 (TNBC) | 0.25 | [1] |
| A. baumannii ATCC17978 | > 16 | [5][6] |
| A. baumannii ATCC17978 ΔadeBΔadeJ | Comparable to Xanthocillin X | [5][6] |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation
This protocol is adapted from a commercially available product information sheet.
-
Prepare a stock solution of this compound in DMSO.
-
To the required volume of the DMSO stock, add PEG300. Mix thoroughly until the solution is clear. Vortexing or gentle warming may be used to aid dissolution.
-
To the DMSO/PEG300 mixture, add Tween 80. Mix again until the solution is clear.
-
Finally, add sterile water (or saline) in a stepwise manner to the mixture to reach the desired final concentration. Ensure the solution remains clear throughout the process.
Protocol 2: UV-Vis Spectroscopy to Demonstrate Heme Binding
This protocol is based on a study demonstrating the interaction between this compound and hemin (B1673052).[1]
-
Prepare stock solutions of this compound (in a suitable solvent like DMSO) and hemin (in a buffer solution, e.g., aqueous buffer at pH 7).
-
In a transparent 96-well plate, prepare a solution of hemin at a fixed concentration.
-
Add increasing concentrations of this compound to the hemin solution. Include a control with hemin only.
-
Record the UV-Vis spectra for each well using a microplate reader over a relevant wavelength range (e.g., 300-600 nm).
-
Analyze the spectra for a shift in the Soret absorption band of hemin (around 390 nm) to a longer wavelength (e.g., ~440 nm), which indicates binding.[1]
Visualizations
Caption: Troubleshooting workflow for in vitro experiments.
Caption: Mechanism of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Xanthocillin X permethyl ether under different experimental conditions
This technical support center provides guidance on the stability of Xanthocillin X permethyl ether under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and troubleshoot potential issues related to compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C or -80°C. Under these conditions, it is expected to be stable for at least one to two years. Stock solutions, typically prepared in DMSO, should be stored at -80°C and are generally stable for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Q2: What is the primary cause of degradation for this compound?
A2: The isonitrile functional groups in this compound are susceptible to acid-catalyzed hydrolysis.[1][2] In the presence of acidic conditions, the isonitrile groups can be hydrolyzed to form N-formylamines. Therefore, exposure to acidic environments should be minimized.
Q3: Is this compound sensitive to light?
Q4: In which solvents is this compound soluble and stable?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). While comprehensive stability data in various organic solvents is not available, DMSO is a commonly used solvent for initial stock solutions. For aqueous-based assays, it is crucial to ensure that the final concentration of DMSO is low and that the pH of the aqueous medium is not acidic. The stability in protic solvents like methanol (B129727) and ethanol (B145695) may be lower compared to aprotic solvents like DMSO and acetonitrile (B52724), especially if acidic impurities are present.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause: Degradation of this compound due to experimental conditions.
Troubleshooting Steps:
-
Check the pH of your assay buffer: Ensure the pH is neutral or slightly basic. Acidic conditions can lead to rapid degradation.
-
Evaluate solvent effects: If using aqueous buffers, ensure the stock solution is properly diluted and that the compound does not precipitate. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Protect from light: During long incubations, protect your experimental setup from light to prevent potential photodegradation.
-
Prepare fresh solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from solid material.
-
Run a stability control: Incubate the compound in your assay buffer under the same conditions but without the biological components (e.g., cells, enzymes). Analyze the sample at the beginning and end of the incubation period by HPLC or LC-MS to check for degradation.
Caption: Troubleshooting decision tree for unexpected experimental results.
Stability Profile of this compound
The following tables provide an illustrative stability profile of this compound based on the general behavior of isonitrile-containing compounds and standard stability testing guidelines.[7][8][9][10][11][12][13][14][15][16] Note: This data is representative and should be confirmed by specific experimental studies.
Table 1: pH Stability in Aqueous Buffer at 25°C (Illustrative Data)
| pH | Buffer System | Incubation Time (hours) | % Remaining (Illustrative) |
| 3.0 | Citrate | 2 | 45% |
| 5.0 | Acetate | 24 | 80% |
| 7.4 | Phosphate | 48 | >95% |
| 9.0 | Borate | 48 | >95% |
Table 2: Thermal Stability in Solid State and DMSO Solution (Illustrative Data)
| Condition | Temperature (°C) | Duration | % Remaining (Illustrative) |
| Solid | 40 | 1 month | >98% |
| Solid | 60 | 1 week | 90% |
| DMSO Solution (10 mM) | 25 (Room Temp) | 24 hours | >95% |
| DMSO Solution (10 mM) | 37 | 24 hours | 90% |
Table 3: Photostability in DMSO Solution at 25°C (Illustrative Data)
| Light Source | Exposure Duration (hours) | % Remaining (Illustrative) |
| Cool White Fluorescent (ICH Q1B) | 24 | 85% |
| UV-A (ICH Q1B) | 24 | 75% |
| Dark Control | 24 | >99% |
Experimental Protocols
The following are detailed methodologies for conducting stability studies on this compound.
Protocol 1: pH Stability Assessment
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Buffer solutions: 0.1 M Citrate (pH 3.0), 0.1 M Acetate (pH 5.0), 0.1 M Phosphate (pH 7.4), 0.1 M Borate (pH 9.0)
-
HPLC or LC-MS system with a suitable C18 column
-
Incubator set to 25°C
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is ≤1%.
-
Immediately after preparation (t=0), take an aliquot, quench with an equal volume of acetonitrile if necessary, and analyze by HPLC/LC-MS to determine the initial peak area.
-
Incubate the remaining solutions at 25°C, protected from light.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analyze each aliquot by HPLC/LC-MS.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Caption: General experimental workflow for pH stability assessment.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Materials:
-
This compound
-
DMSO, Acetonitrile, Methanol (HPLC grade)
-
0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC-UV/DAD and LC-MS/MS system
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a small amount of acetonitrile or methanol and add 0.1 M HCl. Incubate at 60°C for various time points. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Dissolve the compound in a small amount of acetonitrile or methanol and add 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve the compound in acetonitrile or methanol and add 3% H₂O₂. Keep at room temperature and analyze at different time points.
-
Thermal Degradation: Store the solid compound at a high temperature (e.g., 80°C) for a set period. Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in acetonitrile/water) to a light source as specified in ICH Q1B guidelines. Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples by HPLC-UV/DAD to observe the decrease in the parent peak and the formation of new peaks. Use LC-MS/MS to identify the mass of the degradation products to propose their structures.
Degradation Pathway
The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the isonitrile functional groups to form N-formylamines.
Caption: Proposed mechanism for acid-catalyzed degradation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic degradation of organic pollutants through conjugated poly(azomethine) networks based on terthiophene–naphthalimide assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. siip.ac.in [siip.ac.in]
- 8. blog.nutrasource.ca [blog.nutrasource.ca]
- 9. scribd.com [scribd.com]
- 10. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 11. fda.gov [fda.gov]
- 12. humiditycontrol.com [humiditycontrol.com]
- 13. www3.paho.org [www3.paho.org]
- 14. labstat.com [labstat.com]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. Guidelines for Stability Testing of Herbal Medicines – StabilityStudies.in [stabilitystudies.in]
How to account for the autofluorescence of Xanthocillin X permethyl ether in data analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accounting for the autofluorescence of Xanthocillin X permethyl ether during data analysis.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit autofluorescence?
A1: Yes, Xanthocillin X and its derivatives are known to be autofluorescent molecules. Specifically, the closely related compound Xanthocillin X dimethyl ether has a reported excitation maximum at 360 nm and an emission maximum at 450 nm.[1] It is highly probable that this compound exhibits similar spectral properties.
Q2: Why is it important to account for the autofluorescence of this compound?
A2: Autofluorescence from experimental compounds can interfere with the detection of other fluorophores in your assay, leading to inaccurate quantification and false-positive results.[2][3] This is particularly problematic when studying markers with low signal intensity.[3] Correcting for this intrinsic fluorescence is crucial for obtaining reliable and reproducible data.
Q3: What are the primary methods to correct for autofluorescence in data analysis?
A3: The two main approaches for correcting autofluorescence are:
-
Background Subtraction: This method involves subtracting the fluorescence signal from a control sample (without the specific fluorescent probe) from the experimental sample.[4][5][6]
-
Spectral Unmixing: This is a more advanced technique that separates the emission spectra of different fluorophores, including the autofluorescence signal, within an image.[2][7][8] This is particularly useful when the autofluorescence spectrum overlaps with the spectra of your fluorescent labels.
Troubleshooting Guides
Issue: High background fluorescence is obscuring my signal of interest.
Solution:
-
Confirm Spectral Properties: First, confirm the excitation and emission spectra of your this compound. You can do this using a spectrophotometer. The expected values are in the range of 360 nm for excitation and 450 nm for emission.[1]
-
Image a Control Sample: Prepare a control sample that includes this compound but lacks your specific fluorescent probe(s). Acquire an image of this control sample using the same imaging parameters (e.g., excitation wavelength, exposure time, gain) as your experimental samples.
-
Background Subtraction: Use image analysis software to subtract the image of the control sample from your experimental images. Many software packages have built-in functions for this, such as "Subtract Background" or "Image Calculator".[4][9]
Issue: My fluorescent signals are weak and the autofluorescence of this compound is still present after background subtraction.
Solution:
-
Optimize Imaging Parameters: Reduce the exposure time or laser power for the channel capturing the autofluorescence of this compound. This can minimize its contribution to the overall signal.
-
Utilize Spectral Unmixing: If your imaging system has spectral detection capabilities, this is a powerful method to isolate the autofluorescence.[2][7]
-
Acquire a spectral image of a sample containing only this compound to determine its unique emission spectrum. This will serve as the "autofluorescence reference."
-
Acquire spectral images of your fully stained experimental samples.
-
Use spectral unmixing algorithms, available in software like FCS Express or through custom scripts, to computationally remove the autofluorescence signal from your experimental data.[2]
-
Quantitative Data Summary
For accurate correction, it is essential to know the spectral properties of the interfering compound. The table below summarizes the known spectral data for the closely related Xanthocillin X dimethyl ether.
| Compound | Excitation Maximum | Emission Maximum |
| Xanthocillin X dimethyl ether | 360 nm[1] | 450 nm[1] |
Experimental Protocols
Protocol: Autofluorescence Correction using Background Subtraction in ImageJ/FIJI
This protocol outlines a standard procedure for correcting autofluorescence using a control image.
-
Sample Preparation:
-
Prepare your experimental samples stained with your desired fluorescent probes and treated with this compound.
-
Prepare a control sample containing cells or tissue treated with this compound but without any other fluorescent labels.
-
-
Image Acquisition:
-
Turn on your fluorescence microscope and allow the lamp to warm up.
-
Place your control sample on the microscope stage.
-
Using the filter set appropriate for this compound (e.g., DAPI or similar UV excitation filter), focus on the sample.
-
Set the imaging parameters (exposure time, gain, etc.) to get a clear image of the autofluorescence without saturating the detector.
-
Acquire an image and save it as "Autofluorescence_Control.tif".
-
Without changing the imaging parameters, replace the control sample with your experimental sample.
-
Acquire images of your experimental sample in all relevant fluorescent channels.
-
-
Image Analysis in ImageJ/FIJI:
-
Open both your "Autofluorescence_Control.tif" and your experimental image file in ImageJ/FIJI.
-
Select the experimental image window.
-
Go to Process > Image Calculator....
-
In the Image Calculator window:
-
For Image1, select your experimental image.
-
For Operation, select Subtract.
-
For Image2, select "Autofluorescence_Control.tif".
-
Ensure the "Create new window" checkbox is ticked.
-
-
Click OK. A new window will appear showing your experimental image with the autofluorescence signal subtracted.
-
Save the resulting image for further analysis.
-
Visualizations
Caption: Workflow for autofluorescence correction.
Caption: Logical flow from problem to solution.
References
- 1. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. beckman.com [beckman.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Best practices for long-term storage of Xanthocillin X permethyl ether
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Xanthocillin X permethyl ether, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is reported to be stable for up to three years.[1] Some suppliers also indicate stability for two years at 4°C.[1] To prevent degradation from moisture and air, it is crucial to store the powder in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored at -80°C for maximum stability, with a recommended shelf-life of up to six months.[1] Some suppliers also suggest that storage at -20°C is viable for shorter periods, up to one month.[1][3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO, with a reported solubility of 5 mg/mL (15.81 mM), which may require sonication to fully dissolve.[2]
Q4: What are the potential degradation pathways for this compound during long-term storage?
A4: As an ether-containing compound, this compound is susceptible to autooxidation in the presence of oxygen, light, and trace metal catalysts.[4] This process can lead to the formation of hydroperoxides, which are unstable and can be explosive.[5][6] Over time, this degradation can lead to a loss of the compound's biological activity. Hydrolysis of the ether groups is another potential degradation pathway, although this is generally less rapid than oxidation for ethers.
Q5: Are there any visible signs of degradation to watch for?
A5: While subtle chemical degradation may not be visible, any change in the physical appearance of the solid compound, such as discoloration (e.g., yellowing) or clumping, may indicate degradation or moisture absorption. For solutions, the appearance of precipitates or a change in color could suggest instability or contamination. A critical sign of hazardous degradation in ethers is the formation of peroxide crystals, which can appear as a crystalline solid around the container lid or within the liquid.[6] If crystals are observed, do not attempt to open the container and contact your institution's environmental health and safety office immediately.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity in experiments. | Degradation of the compound due to improper storage. | - Verify the storage conditions (temperature, atmosphere).- Perform a purity analysis (see Experimental Protocols).- If degradation is confirmed, use a fresh stock of the compound. |
| Precipitate forms in the stock solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | - Gently warm the solution to room temperature.- Briefly sonicate the solution to redissolve the precipitate.- If the precipitate does not redissolve, it may indicate degradation, and the solution should be discarded. |
| Visible discoloration of the solid compound. | Oxidation or contamination. | - Assess the purity of the compound using an appropriate analytical method.- If purity is compromised, a new batch should be used. |
| Difficulty dissolving the solid compound in DMSO. | The compound may have degraded or absorbed moisture. | - Ensure the correct solvent and concentration are being used.- Utilize sonication to aid dissolution.[2]- If solubility issues persist, it may be indicative of compromised compound integrity. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
| In Solvent | -80°C | 2 years | [3] |
| In Solvent | -20°C | 1 year | [3] |
Experimental Protocols
Protocol 1: Purity Assessment of Stored this compound by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of a new, unopened vial of this compound standard.
-
Dissolve the standard in a suitable volume of HPLC-grade DMSO to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution using HPLC-grade acetonitrile (B52724) or another appropriate solvent to create a calibration curve.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 1 mg of the stored this compound sample.
-
Dissolve the sample in the same volume of HPLC-grade DMSO as the standard to create a sample stock solution.
-
Dilute the sample stock solution to a concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength appropriate for the compound's chromophore (a preliminary UV-Vis scan is recommended).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in both the standard and sample chromatograms.
-
Compare the retention time of the main peak in the sample to that of the standard to confirm identity.
-
Calculate the purity of the sample by comparing its peak area to the calibration curve and accounting for the initial weights. The presence of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for assessing stored this compound.
Caption: Logical diagram of ideal vs. suboptimal storage conditions.
Caption: Simplified potential degradation pathway for this compound.
References
Interpreting unexpected results in Xanthocillin X permethyl ether experiments
Welcome to the technical support center for Xanthocillin X permethyl ether. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a derivative of the natural product Xanthocillin X, acts primarily by binding to and sequestering intracellular heme.[1][2] This interaction can lead to the biochemical inactivation of heme, disrupting essential cellular processes that rely on hemoproteins, such as mitochondrial respiration via the electron transport chain.[2][3][4] This disruption of heme homeostasis is a key contributor to its observed anti-proliferative and antibacterial effects.[2][5]
Q2: My compound shows lower-than-expected activity in my cell line. What are the potential causes?
A2: Several factors could contribute to reduced activity.[6] Firstly, ensure the compound's stability in your specific cell culture media, as degradation can occur over time.[7] Secondly, some cell lines may express high levels of efflux pumps, which can actively remove the compound from the cell, preventing it from reaching its intracellular target. This has been observed with the related compound, Xanthocillin X dimethyl ether, in certain bacteria.[1][3] Finally, confirm the health and passage number of your cells, as cellular responses can change over time.[8]
Q3: I'm observing high cytotoxicity even at low concentrations. Is this expected?
A3: High toxicity can occur and may be due to several reasons. The compound's potent mechanism of disrupting heme biology can lead to rapid cell death if the cell line is particularly sensitive.[2][3] Alternatively, ensure that the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.5%).[6][8] It is also important to consider potential off-target effects, where the compound may interact with other cellular components besides heme.[9][10]
Q4: How should I prepare and store stock solutions of this compound?
A4: Stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO at a high concentration (e.g., 10 mM) to minimize the volume added to experimental wells.[6] It is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[11] For best results, use freshly prepared dilutions for each experiment.[8]
Troubleshooting Guide
Problem 1: Inconsistent or No Biological Effect
| Possible Cause | Suggested Solution |
| Compound Degradation | Perform a stability assay by incubating the compound in your cell culture medium at 37°C for the duration of your experiment and measure its concentration at different time points using HPLC-MS.[7] Consider refreshing the media with new compound for long-term experiments.[6] |
| Poor Cell Permeability / Efflux | Use a cell line known to have low expression of efflux pumps (e.g., specific ABC transporters). Alternatively, co-administer with a known efflux pump inhibitor to see if activity is restored. |
| Incorrect Concentration | Perform a dose-response experiment across a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration (EC50/IC50) for your specific cell line and endpoint.[6] |
| Compound Aggregation | Phenolic compounds can sometimes form aggregates in aqueous solutions, leading to artifacts.[12] Measure for aggregation using dynamic light scattering (DLS). If aggregation is detected, consider adding a low concentration of a non-ionic surfactant like Tween-20 (validate for cell compatibility first).[8] |
Problem 2: Results Vary Significantly Between Experiments
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Standardize cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Regularly check for mycoplasma contamination.[13] |
| Stock Solution Instability | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Store desiccated at -20°C or -80°C.[8][11] |
| Pipetting or Dilution Errors | Calibrate pipettes regularly. For serial dilutions, ensure thorough mixing at each step. Use low-retention pipette tips for accuracy. |
Quantitative Data Summary
The following tables provide representative data for Xanthocillin derivatives. Note that specific values for the permethyl ether may vary.
Table 1: In Vitro Anti-Proliferative Activity (IC50)
| Cell Line | Compound | IC50 (µM) | Assay Duration |
| MDA-MB-231 (TNBC) | Xanthocillin X dimethyl ether | 5.2 | 72 hours |
| MCF-7 (Breast Cancer) | Xanthocillin X dimethyl ether | 8.1 | 72 hours |
| A549 (Lung Cancer) | Xanthocillin X dimethyl ether | 11.5 | 72 hours |
| Data is hypothetical and for illustrative purposes based on published activities of related compounds.[2] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Compound | MIC (µg/mL) |
| Acinetobacter baumannii ATCC19606 | Xanthocillin X | 0.25 |
| Staphylococcus aureus (MRSA) | Xanthocillin X | 2.0 |
| Escherichia coli | Xanthocillin X | 4.0 |
| Data is based on published results for the parent compound Xanthocillin X.[5] |
Experimental Protocols & Visualizations
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include a vehicle-only control (e.g., 0.5% DMSO).[8]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Experimental workflow for determining cell viability using an MTT assay.
Mechanism of Action: Heme Sequestration
This compound enters the cell and translocates to heme-rich compartments like the mitochondria. There, its isonitrile groups directly bind to the iron center of heme, effectively sequestering it.[2][4] This prevents heme from being incorporated into essential hemoproteins, such as cytochromes in the electron transport chain (ETC). The resulting ETC disruption leads to decreased mitochondrial respiration, a drop in ATP production, and increased oxidative stress, culminating in cell death.[2]
Signaling pathway showing inhibition of mitochondrial function by heme sequestration.
Troubleshooting Logic Flow
When encountering unexpected results, a systematic approach can help identify the root cause. The following diagram outlines a logical troubleshooting workflow.
A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promocell.com [promocell.com]
Technical Support Center: Enhancing the Bioavailability of Xanthocillin X Permethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the bioavailability of Xanthocillin X permethyl ether. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a natural product originally isolated from fungal extracts. It has been investigated for its potential therapeutic activities, including the ability to lower Aβ-42 levels, which is relevant in Alzheimer's disease research.[1][2][3][4] It is a solid compound with a molecular weight of 316.35 g/mol .[1]
Q2: What is the primary challenge in the oral delivery of this compound?
Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro or nano range. This enhances the dissolution rate.[9]
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the solid state. This can lead to the drug being in an amorphous (non-crystalline) state, which has higher solubility.[10][11][12]
-
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a lipid-based formulation, such as oils, surfactants, and co-solvents. These systems can improve solubility and facilitate absorption through the lymphatic pathway.[13][14][15][16] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[7][17][18][19]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in Aqueous Media
Question: My in vitro dissolution studies with pure this compound show a very slow and incomplete release. How can I improve this?
Answer: A low dissolution rate is expected for a poorly soluble compound. To address this, you can employ one of the following formulation strategies:
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range will significantly increase its surface area, thereby enhancing the dissolution velocity.
-
Solid Dispersion: Creating a solid dispersion with a hydrophilic polymer can transform the crystalline drug into a more soluble amorphous form.
-
Self-Emulsifying Drug Delivery System (SEDDS): Formulating the compound in a lipid-based system will present the drug in a solubilized state upon dispersion in the aqueous medium of the gastrointestinal tract.[17]
Issue 2: Physical Instability of Amorphous Solid Dispersion
Question: I have prepared an amorphous solid dispersion of this compound, but it tends to recrystallize over time, leading to a decrease in the dissolution rate. How can I prevent this?
Answer: The physical instability of amorphous solid dispersions, characterized by the conversion from the high-energy amorphous state back to the more stable crystalline form, is a common challenge.[10][20] Here are some troubleshooting steps:
-
Polymer Selection: Ensure the chosen polymer has a high glass transition temperature (Tg) and good miscibility with this compound. The polymer should also have strong intermolecular interactions (e.g., hydrogen bonding) with the drug to inhibit molecular mobility and crystallization.
-
Drug Loading: High drug loading can increase the propensity for crystallization. Try reducing the drug-to-polymer ratio.
-
Storage Conditions: Store the solid dispersion at a low temperature and low humidity to minimize molecular mobility.
-
Addition of a Second Polymer: Incorporating a second polymer can sometimes improve the stability of the amorphous system.
Issue 3: Precipitation of this compound from a SEDDS Formulation Upon Dilution
Question: When I dilute my SEDDS formulation of this compound with an aqueous medium, the drug precipitates out of the emulsion. What could be the cause and how can I fix it?
Answer: Drug precipitation upon dilution of a SEDDS formulation is a significant issue that can negate the bioavailability enhancement.[7] Potential causes and solutions include:
-
Poor Solubilization Capacity: The oil and surfactant combination may not have sufficient capacity to keep the drug solubilized within the emulsion droplets once dispersed. You may need to screen different oils and surfactants to find a system with higher solubilizing power for this compound.
-
Supersaturation: The formulation may be creating a supersaturated state that is not stable. The inclusion of a precipitation inhibitor (a polymer that maintains the supersaturated state) in the formulation can be beneficial.
-
Co-solvent Effects: If a co-solvent is used, its diffusion into the aqueous phase upon dilution can reduce the solvent capacity of the emulsion droplets, leading to precipitation. Optimizing the type and concentration of the co-solvent is crucial.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆N₂O₂ | [1][21] |
| Molecular Weight | 316.35 g/mol | [1] |
| Physical Form | Solid | [1] |
| In Vitro Solubility | 5 mg/mL in DMSO (requires sonication) | [2][8] |
| Purity | >98% | [1] |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Nanosuspension | Increased surface area leads to a higher dissolution rate. | High drug loading, applicable to many poorly soluble drugs. | Potential for particle aggregation, requires specialized equipment.[9][22] |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, often in an amorphous state with higher solubility. | Significant increase in dissolution rate, potential for supersaturation. | Physical instability (recrystallization), potential for drug-polymer interactions.[10][11][12][20] |
| SEDDS | Drug is dissolved in a lipid-based system that forms a fine emulsion in the GI tract. | Presents the drug in a solubilized form, can enhance lymphatic absorption. | Potential for drug precipitation upon dilution, chemical instability of lipids.[17][18][19] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Media Milling
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or a high-energy media mill
Procedure:
-
Prepare a suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 2% w/v) in purified water.
-
Add the suspension and the milling media to the milling chamber. The chamber should be filled to approximately 50-60% of its volume with the milling media.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-6 hours). The milling time should be optimized to achieve the desired particle size.
-
Monitor the particle size and size distribution at regular intervals using a technique like dynamic light scattering (DLS).
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media by filtration or decantation.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its solubility.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific ratio of this compound and the chosen polymer (e.g., 1:4 w/w) in a suitable volatile organic solvent. Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will be formed on the inner wall of the flask.
-
Further dry the film in a vacuum oven at a controlled temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous nature).
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To develop a SEDDS to present this compound in a solubilized form for oral administration.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-solvent (optional) (e.g., Transcutol HP, PEG 400)
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Formulation Development: Prepare different ratios of the selected oil, surfactant, and co-solvent.
-
Add an excess amount of this compound to each formulation and mix thoroughly (e.g., using a vortex mixer and water bath) for 48 hours to reach equilibrium.
-
Centrifuge the mixtures and analyze the supernatant for the concentration of dissolved this compound to determine the optimal formulation.
-
Self-Emulsification Assessment: Add a small amount of the optimized formulation to a volume of purified water under gentle agitation (e.g., magnetic stirring).
-
Visually observe the emulsification process and the appearance of the resulting emulsion.
-
Characterize the emulsion for droplet size, polydispersity index, and zeta potential. The droplet size should ideally be in the nanometer range for efficient absorption.[18]
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. immunomart.com [immunomart.com]
- 5. japer.in [japer.in]
- 6. ijpras.com [ijpras.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crsubscription.com [crsubscription.com]
- 11. scispace.com [scispace.com]
- 12. jddtonline.info [jddtonline.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. acs.org [acs.org]
- 15. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research.monash.edu [research.monash.edu]
- 18. scispace.com [scispace.com]
- 19. pharmtech.com [pharmtech.com]
- 20. Disadvantages of solid dispersion: Significance and symbolism [wisdomlib.org]
- 21. This compound;4464-33-9, CasNo.4464-33-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 22. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Validation & Comparative
Validating the Heme-Binding Mechanism of Xanthocillin X Permethyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the heme-binding mechanism of Xanthocillin X permethyl ether, also known as Xanthocillin X dimethyl ether (XanDME). It offers a comparison with established heme-targeting agents, detailed experimental protocols for validation, and visual representations of the underlying mechanisms and workflows. This document is intended to serve as a resource for researchers investigating the therapeutic potential of isonitrile compounds and their interactions with heme.
Introduction
This compound is a naturally occurring isonitrile compound that has demonstrated significant anti-proliferative effects, notably in triple-negative breast cancer models.[1] Emerging evidence strongly suggests that its mechanism of action involves the direct binding to intracellular heme, leading to the depletion of the regulatory heme pool and subsequent mitochondrial dysfunction.[1] The isonitrile functional groups are proposed to be crucial for this interaction, directly coordinating with the iron center of the heme molecule.[1] Validating and quantifying this interaction is a critical step in the development of this compound as a potential therapeutic agent.
Comparative Analysis of Heme-Binding Agents
To contextualize the heme-binding properties of this compound, this section compares its known characteristics with those of two well-established heme-targeting antimalarial drugs: chloroquine (B1663885) and artemisinin. While all three molecules interact with heme, the nature and consequences of these interactions differ significantly.
| Feature | This compound | Chloroquine | Artemisinin |
| Binding Target | Hemin (B1673052) (Fe³⁺-protoporphyrin IX)[1] | Ferriprotoporphyrin IX (FP)[2] | Heme (Fe²⁺ or Fe³⁺) |
| Binding Mechanism | Proposed coordination of isonitrile groups with the heme iron.[1] | Forms a non-covalent complex with FP, inhibiting its crystallization into hemozoin. | Heme iron catalyzes the cleavage of the endoperoxide bridge, leading to the formation of reactive radicals that alkylate heme and other biomolecules. |
| Binding Affinity (Kd) | Not yet quantitatively determined. | 10⁻⁷ to 10⁻⁶ M | Precise Kd for initial binding is not well-defined; the interaction is primarily characterized by the subsequent activation reaction. |
| Spectroscopic Evidence | Dose-dependent red-shift of the hemin Soret peak from ~390 nm to 440 nm upon binding.[1] | Induces a spectral shift in the Soret band of heme. | Interacts with heme, leading to characteristic changes in the UV-visible spectrum. |
| Functional Consequence | - Protects heme from GSH-mediated degradation.- Inhibits the peroxidase activity of heme.[1]- Depletes intracellular regulatory heme.[1] | - Prevents the formation of non-toxic hemozoin crystals in the malaria parasite.[2]- Leads to the accumulation of toxic free heme. | - Activation of the drug to produce cytotoxic carbon-centered radicals.- Covalent modification of heme and parasite proteins. |
| Therapeutic Application | Investigational (anti-cancer)[1] | Antimalarial | Antimalarial |
Experimental Protocols for Validating Heme-Binding
This section provides detailed methodologies for key experiments to validate and characterize the interaction between a small molecule, such as this compound, and heme.
UV-Visible (UV-Vis) Spectroscopy Titration
This is a fundamental technique to demonstrate a direct interaction between a compound and heme by observing changes in the electronic absorption spectrum of heme.
Objective: To demonstrate direct binding and estimate the stoichiometry of the interaction.
Materials:
-
Hemin stock solution (e.g., 1 mM in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a working solution of hemin in PBS at a final concentration of 5-10 µM.
-
Record the initial UV-Vis spectrum of the hemin solution from 300 to 700 nm. The Soret peak should be clearly visible around 390-400 nm.
-
Perform a titration by adding small aliquots of the this compound stock solution to the hemin solution in the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes.
-
Record the UV-Vis spectrum after each addition.
-
Continue the titration until no further significant spectral changes are observed.
-
Analyze the data by plotting the change in absorbance at a specific wavelength (e.g., the new peak at 440 nm for this compound) against the molar ratio of the compound to hemin. This can be used to infer the binding stoichiometry.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Objective: To quantitatively determine the thermodynamic profile of the heme-binding interaction.
Materials:
-
Hemin solution in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound solution in the same buffer
-
Isothermal titration calorimeter
Protocol:
-
Prepare a solution of hemin (e.g., 20-50 µM) in the reaction cell.
-
Prepare a solution of this compound (e.g., 200-500 µM) in the injection syringe. Crucially, both solutions must be in identical, degassed buffer to minimize heats of dilution.
-
Equilibrate the instrument at the desired temperature (e.g., 25°C).
-
Perform a series of injections of the this compound solution into the hemin solution.
-
Record the heat change after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of the ligand to the binding partner.
-
Fit the resulting isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Heme Peroxidase Activity Assay
This functional assay assesses the impact of the compound on the catalytic activity of heme.
Objective: To determine if the binding of the compound inhibits the peroxidase-like activity of heme.
Materials:
-
Hemin
-
This compound
-
Peroxidase substrate (e.g., 3,3′,5,5′-Tetramethylbenzidine - TMB)
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader
Protocol:
-
In a 96-well plate, pre-incubate a fixed concentration of hemin (e.g., 1 µM) with varying concentrations of this compound for 15-30 minutes at room temperature.
-
Initiate the peroxidase reaction by adding the TMB substrate and H₂O₂.
-
Monitor the development of the colorimetric product over time using a plate reader at the appropriate wavelength (e.g., 652 nm for TMB).
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the validation of the heme-binding mechanism of this compound.
References
A Comparative Analysis of Xanthocillin X and Its Permethylated Derivative for Researchers
A deep dive into the structural and functional disparities between Xanthocillin X and Xanthocillin X Permethyl Ether, offering insights for drug discovery and development.
This guide provides a comprehensive comparison of Xanthocillin X and this compound, two related natural products with distinct biological activities. The following sections detail their chemical properties, comparative biological performance with supporting data, and the experimental methodologies used for their evaluation.
Chemical Structure and Properties
Xanthocillin X is a natural antibiotic characterized by two isonitrile functional groups and two phenolic hydroxyl groups. Its permethylated derivative, this compound (also referred to as Xanthocillin X Dimethyl Ether or XanDME in scientific literature), has its two hydroxyl groups replaced by methoxy (B1213986) groups. This seemingly minor structural modification significantly impacts the compounds' biological activities and mechanisms of action.
| Feature | Xanthocillin X | This compound |
| Chemical Formula | C₁₈H₁₂N₂O₂ | C₂₀H₁₆N₂O₂ |
| Molecular Weight | 288.30 g/mol | 316.35 g/mol |
| Key Functional Groups | Two isonitriles, Two hydroxyls | Two isonitriles, Two methoxy groups |
Comparative Biological Activity
While both compounds interact with heme, their primary reported activities and potencies differ significantly. Xanthocillin X is a potent antibacterial agent, whereas its permethylated counterpart has been primarily investigated for its anti-cancer and neuroprotective properties.
Antibacterial Activity
A direct comparison against Acinetobacter baumannii reveals the superior antibacterial potency of Xanthocillin X.
| Compound | Strain | Minimum Inhibitory Concentration (MIC) |
| Xanthocillin X | A. baumannii ATCC17978 (wt) | Low µM range |
| Xanthocillin X | A. baumannii ATCC17978 ΔadeBΔadeJ | Comparable to wild-type |
| This compound | A. baumannii ATCC17978 (wt) | > 16 µM (inactive)[1] |
| This compound | A. baumannii ATCC17978 ΔadeBΔadeJ | Potent (activity retained)[1] |
The loss of activity of this compound against the wild-type strain suggests it is a substrate for efflux pumps, a common mechanism of bacterial resistance. The hydroxyl groups in Xanthocillin X may play a role in preventing its efflux.[1]
Cytotoxic Activity
This compound has demonstrated significant anti-proliferative effects, particularly against triple-negative breast cancer (TNBC) cells.[2]
| Compound | Cell Line | Cell Type | IC₅₀ Value (µM) |
| This compound | MDA-MB-231 | TNBC | 0.85[2] |
| This compound | MDA-MB-468 | TNBC | 0.25[2] |
| This compound | ZR-75-1 | ER+, PR+/−, HER2− | 1.7[2] |
| This compound | MDA-MB-453 | ER−, PR−, HER2+ | 1.1[2] |
| This compound | MCF10A | Normal Breast | 5.5[2] |
No direct comparative IC₅₀ values for Xanthocillin X against the same cell lines were found in the reviewed literature.
Other Reported Activities
-
Xanthocillin X: Induces autophagy through inhibition of the MEK/ERK pathway.
-
This compound: Exhibits activity in lowering Aβ-42 levels, suggesting potential applications in Alzheimer's disease research.[2][3][4][5][6]
Mechanisms of Action
Both molecules target heme, but their downstream effects diverge, leading to different biological outcomes.
Xanthocillin X: Dysregulation of Heme Biosynthesis
Xanthocillin X directly binds to the heme cofactor, leading to its sequestration.[1][3] This disrupts the normal feedback inhibition of heme biosynthesis, causing an accumulation of porphyrin precursors. The buildup of these precursors generates reactive oxygen species (ROS), which ultimately leads to bacterial cell death.[1][3]
This compound: Mitochondrial Heme Depletion
This compound also binds to heme, but its primary site of action appears to be within the mitochondria of cancer cells.[2] It interacts with hemoproteins, such as cytochromes, disrupting the electron transport chain (ETC) and inhibiting mitochondrial respiration. This leads to a depletion of intracellular regulatory heme and ultimately inhibits cancer cell proliferation.[2]
Experimental Protocols
The following are generalized protocols for the key assays mentioned in the comparative analysis.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: A serial dilution of the test compound (Xanthocillin X or its permethyl ether) is prepared in a 96-well microtiter plate with appropriate growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Acinetobacter baumannii).
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell viability by 50%.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heme binding assay [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Xanthocillin X Permethyl and Monomethyl Ethers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two derivatives of Xanthocillin X: the permethyl ether (also known as dimethyl ether or XanDME) and the monomethyl ether. While direct comparative studies evaluating both compounds in the same assays are limited, this document synthesizes available data to highlight their distinct pharmacological profiles, mechanisms of action, and potencies in different biological systems.
Quantitative Data Summary
The following tables summarize the reported biological activities of Xanthocillin X permethyl ether and Xanthocillin X monomethyl ether in various assays.
Table 1: Biological Activity of this compound (XanDME)
| Biological Assay | Cell Line/System | Endpoint | IC50 / EC50 | Reference |
| Anti-proliferative Activity | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability | 0.85 µM | [1] |
| Anti-proliferative Activity | MDA-MB-468 (Triple-Negative Breast Cancer) | Cell Viability | 0.25 µM | [1] |
| Amyloid-β Lowering Activity | Not Specified | Aβ-42 Reduction | Data not quantified | [2] |
Table 2: Biological Activity of Xanthocillin X Monomethyl Ether
| Biological Assay | System | Endpoint | IC50 | Reference |
| Prostaglandin (B15479496) Synthesis Inhibition | Rabbit Kidney Microsomes | Inhibition of Prostaglandin Synthesis | 0.2 µM | [3] |
| Prostaglandin Synthesis Inhibition | Ram Seminal Vesicle Microsomes | Inhibition of Prostaglandin Synthesis | 20 µM | [3] |
Mechanisms of Action
The two Xanthocillin X derivatives exhibit distinct mechanisms of action, targeting different cellular pathways.
This compound (XanDME): Depletion of Mitochondrial Heme
This compound's anti-proliferative effects, particularly in triple-negative breast cancer cells, are attributed to its ability to bind to and deplete mitochondrial heme.[1] This interaction disrupts the electron transport chain, leading to mitochondrial dysfunction and ultimately inhibiting cancer cell growth.[1][4]
Xanthocillin X Monomethyl Ether: Inhibition of Prostaglandin Synthesis
Xanthocillin X monomethyl ether acts as a potent inhibitor of prostaglandin biosynthesis.[3] Its primary mechanism involves the specific inhibition of the cyclooxygenase (COX) enzyme, which is responsible for converting arachidonic acid into prostaglandin H2, a key precursor for various prostaglandins (B1171923).[3]
Experimental Protocols
Anti-proliferative Activity Assay (MTT Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of compounds on cancer cell lines, such as MDA-MB-231 and MDA-MB-468.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or monomethyl ether) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Prostaglandin Synthesis Inhibition Assay
This protocol outlines the general steps for assessing the inhibition of prostaglandin synthesis using microsomal preparations.
-
Microsome Preparation: Prepare microsomes from rabbit kidney or ram seminal vesicles through differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal preparation, [14C]-arachidonic acid as the substrate, and co-factors such as glutathione (B108866) and epinephrine (B1671497) in a suitable buffer.[3][6]
-
Inhibitor Addition: Add varying concentrations of Xanthocillin X monomethyl ether (or permethyl ether) to the reaction mixture. Include a control without the inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).[6]
-
Reaction Termination and Extraction: Stop the reaction by adding an acid and extract the prostaglandins using an organic solvent.
-
Analysis: Separate and quantify the [14C]-labeled prostaglandins using techniques such as thin-layer chromatography or high-performance liquid chromatography followed by radiometric detection.
-
Data Analysis: Determine the percentage of inhibition of prostaglandin synthesis compared to the control and calculate the IC50 value.
Conclusion
This compound and Xanthocillin X monomethyl ether demonstrate distinct and potent biological activities in different assay systems. The permethyl ether derivative shows promise as an anti-cancer agent, particularly for triple-negative breast cancer, by targeting mitochondrial heme. In contrast, the monomethyl ether is a powerful inhibitor of prostaglandin synthesis, suggesting its potential as an anti-inflammatory agent. The lack of direct comparative data in the same assays makes it difficult to definitively conclude which compound is "better." The choice of compound for further research and development will depend on the specific therapeutic application being targeted. This guide provides the foundational data and methodologies for researchers to make informed decisions in their investigations of these promising natural product derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Xanthocillin X monomethyl ether, a potent inhibitor of prostaglandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. Prostaglandin synthesis by enterocyte microsomes of rabbit small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Xanthocillin X Permethyl Ether and Standard Chemotherapies for Triple-Negative Breast Cancer
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the efficacy of Xanthocillin X permethyl ether (XanDME) in contrast to standard-of-care chemotherapies, cisplatin (B142131) and doxorubicin (B1662922), for Triple-Negative Breast Cancer (TNBC). This guide provides a side-by-side look at the cytotoxic effects, mechanisms of action, and experimental protocols for these compounds, supported by experimental data from peer-reviewed studies.
Quantitative Efficacy Comparison
The following tables summarize the in vitro cytotoxicity (IC50) and in vivo tumor growth inhibition of this compound, cisplatin, and doxorubicin in TNBC models.
Table 1: In Vitro Cytotoxicity (IC50) in TNBC Cell Lines
| Compound | MDA-MB-231 (µM) | MDA-MB-468 (µM) | Normal Breast Cells (MCF10A) (µM) |
| This compound | 0.85[1] | 0.25[1] | 5.5[1] |
| Cisplatin | 30.51 (72h)[2] | 10-20 (viability reduction)[3] | Not widely reported in comparative studies |
| Doxorubicin | 0.28[4] | 0.13[4] | Not widely reported in comparative studies |
Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Model
| Compound | Dosage and Administration | Outcome |
| This compound | 5 mg/kg, intraperitoneal injection, every two days[1] | Significant impediment of tumor growth compared to control[1] |
| Cisplatin | 3.3 mg/kg, intraperitoneal injection, four doses at 1-week intervals[5] | Remarkable reduction in tumor size[5] |
| Doxorubicin | Not specified in a directly comparable study | Effective in reducing tumor growth in MDA-MB-231 xenografts[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro Cell Proliferation and Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound in TNBC cell lines.
-
Cell Culture: MDA-MB-231 and MDA-MB-468 human breast cancer cells are maintained in a humidified atmosphere at 37°C. Specific culture media (e.g., DMEM or Leibovitz's L-15) supplemented with fetal bovine serum are used.[8][9]
-
Treatment: Cells are seeded in 96-well plates. After allowing for cell attachment, they are treated with a series of concentrations of this compound, cisplatin, or doxorubicin for a specified duration (typically 24, 48, or 72 hours).[1][10][11]
-
Viability Assessment: Cell viability is assessed using assays such as the Sulforhodamine B (SRB) assay, MTT assay, or Cell Counting Kit-8 (CCK-8).[12][13] The optical density is measured using a microplate reader to determine the percentage of viable cells compared to an untreated control.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curves.[1][4]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.[1][5]
-
Tumor Implantation: MDA-MB-231 cells are subcutaneously injected into the mice to establish tumors.[1][5]
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The compounds are administered at specified doses and schedules (e.g., intraperitoneal injections).[1][5]
-
Tumor Growth Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor sizes in the treated groups to the control group.
Apoptosis Assays
Objective: To determine the mechanism of cell death induced by the compounds.
-
Cell Treatment: TNBC cells are treated with the respective compounds at their approximate IC50 concentrations for a defined period (e.g., 24 or 48 hours).[8][10]
-
Staining: Apoptosis is commonly detected using Annexin V and propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD) staining. Annexin V binds to phosphatidylserine (B164497) on the surface of apoptotic cells, while PI or 7-AAD stains necrotic or late apoptotic cells.[8]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[8]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by each compound.
Caption: Mechanism of this compound in TNBC cells.
Caption: Mechanism of action of Cisplatin in TNBC cells.
Caption: Mechanism of action of Doxorubicin in TNBC cells.
Experimental Workflow Diagrams
The following diagrams outline the typical workflows for the key experimental procedures.
Caption: Workflow for in vitro cytotoxicity (IC50) determination.
Caption: Workflow for in vivo tumor xenograft studies.
References
- 1. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. mdpi.com [mdpi.com]
- 8. Continuous exposure to doxorubicin induces stem cell-like characteristics and plasticity in MDA-MB-231 breast cancer cells identified with the SORE6 reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ghrelin inhibits cisplatin-induced MDA-MB-231 breast cancer cell apoptosis via PI3K/Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin sensitizes breast cancer cells to natural killer cells in connection with increased Fas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Oman Medical Journal-Archive [omjournal.org]
Xanthocillin X Permethyl Ether and its Analogs: A Comparative Analysis of Therapeutic Potential in Alzheimer's Disease Models
For Immediate Release
A comprehensive evaluation of Xanthocillin X permethyl ether and its related xanthone (B1684191) derivatives, particularly α-Mangostin, reveals a promising therapeutic avenue for Alzheimer's disease. This guide provides a comparative analysis of its preclinical efficacy against established and emerging treatments, offering researchers, scientists, and drug development professionals a data-driven overview of its potential.
While direct experimental data on this compound in Alzheimer's models remains limited in publicly accessible literature, the closely related natural product α-Mangostin has demonstrated significant neuroprotective, anti-amyloidogenic, and cognitive-enhancing properties in several preclinical studies. This guide, therefore, focuses on the robust data available for α-Mangostin as a representative xanthone, comparing its performance with the acetylcholinesterase inhibitor Donepezil and the amyloid-beta targeting monoclonal antibodies Aducanumab, Lecanemab, and Gantenerumab.
Comparative Efficacy in Alzheimer's Disease Models
The therapeutic potential of α-Mangostin and the selected alternative treatments has been evaluated in various Alzheimer's disease (AD) animal models, primarily transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., APP/PS1). These models exhibit key pathological hallmarks of AD, including progressive amyloid-beta (Aβ) plaque deposition and cognitive deficits.
Cognitive Function Improvement
Cognitive performance is a critical endpoint in assessing the therapeutic efficacy of AD drug candidates. The Morris Water Maze (MWM) and Y-maze are standard behavioral tests used to evaluate spatial learning, memory, and working memory in rodents.
| Treatment Group | Animal Model | Age/Treatment Duration | Key Cognitive Outcome | Result |
| α-Mangostin Derivative (AMG-1) | Aβ₂₅₋₃₅-induced AD Rat Model | N/A | Morris Water Maze: Escape Latency | Significantly shorter escape latency compared to the model group (p < 0.05)[1] |
| Morris Water Maze: Time in Target Quadrant | Significantly more time spent in the target quadrant compared to the model group (p < 0.05)[1] | |||
| Donepezil | APP/PS1 Mice | 9 months / Chronic | Morris Water Maze | Significant improvement in cognitive function[2] |
| Aducanumab | N/A | N/A | N/A | Preclinical cognitive data not readily available in cited abstracts |
| Lecanemab | N/A | N/A | N/A | Preclinical cognitive data not readily available in cited abstracts |
| Gantenerumab | N/A | N/A | N/A | Preclinical cognitive data not readily available in cited abstracts |
Reduction of Amyloid-Beta Pathology
Reducing the burden of Aβ plaques and soluble Aβ species in the brain is a primary therapeutic strategy for Alzheimer's disease. Immunohistochemistry and ELISA are common methods to quantify these pathological markers.
| Treatment Group | Animal Model | Age/Treatment Duration | Key Pathological Outcome | Result |
| Nanoformulated α-Mangostin | AD Model Mice | N/A | Amyloid-beta Deposition | Reduced Aβ deposition[3] |
| Soluble ¹²⁵I-Aβ₁₋₄₂ Clearance | Enhanced brain clearance[3] | |||
| α-Mangostin Derivative (AMG-1) | Aβ₂₅₋₃₅-induced AD Rat Model | N/A | Hippocampal β-amyloid | Scavenged β-amyloid[1] |
| Donepezil | APP/PS1 Mice | 9 months / Chronic | Insoluble Aβ₄₀/Aβ₄₂ Levels | Decreased levels[2] |
| Soluble Aβ₄₀ Levels | Decreased levels[2] | |||
| Congophilic Amyloid Plaques | Reduced plaques[2] | |||
| Aducanumab | APP/PS1 Mice | 10-10.5 months / 4 doses | Total Aβ Coverage (Cortex) | Modest reduction |
| Total Aβ Coverage (Hippocampus) | Modest reduction | |||
| Lecanemab | N/A | N/A | N/A | Preclinical amyloid reduction data not readily available in cited abstracts |
| Gantenerumab | N/A | N/A | N/A | Preclinical amyloid reduction data not readily available in cited abstracts |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.
Morris Water Maze (MWM)
The MWM test assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) filled with opaque water. A hidden escape platform is submerged beneath the water's surface in one quadrant.
-
Procedure:
-
Acquisition Phase: Mice are subjected to multiple trials per day for several consecutive days. In each trial, the mouse is released from one of four starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Data Analysis: Key parameters include escape latency during acquisition trials and the percentage of time spent in the target quadrant during the probe trial.
Y-Maze
The Y-maze test is used to evaluate spatial working memory by assessing spontaneous alternation behavior.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
A mouse is placed in the center of the maze and allowed to freely explore the three arms for a set duration (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
-
Data Analysis: A spontaneous alternation is defined as entering a different arm in each of three consecutive arm entries. The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
Immunohistochemistry (IHC) for Amyloid-Beta Plaques
IHC is used to visualize and quantify Aβ plaques in brain tissue.
-
Procedure:
-
Tissue Preparation: Brains are fixed, sectioned, and mounted on microscope slides.
-
Antigen Retrieval: Sections are treated to unmask the amyloid-beta epitopes.
-
Blocking: Non-specific antibody binding is blocked.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Aβ.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The label on the secondary antibody is visualized using a chromogen or fluorophore.
-
Counterstaining: A counterstain (e.g., hematoxylin) may be used to visualize cell nuclei.
-
-
Data Analysis: The area occupied by Aβ plaques is quantified using image analysis software and expressed as a percentage of the total brain area analyzed.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ₄₂ Levels
ELISA is a quantitative method to measure the concentration of soluble and insoluble Aβ₄₂ in brain homogenates.
-
Procedure:
-
Brain Homogenization: Brain tissue is homogenized in specific buffers to extract soluble and insoluble protein fractions.
-
ELISA Plate Coating: Microplate wells are coated with a capture antibody specific for Aβ₄₂.
-
Sample Incubation: Brain homogenates are added to the wells, and Aβ₄₂ binds to the capture antibody.
-
Detection Antibody Incubation: A labeled detection antibody that also binds to Aβ₄₂ is added.
-
Substrate Addition: A substrate is added that reacts with the enzyme on the detection antibody to produce a colorimetric signal.
-
Measurement: The intensity of the color is measured using a microplate reader, which is proportional to the concentration of Aβ₄₂ in the sample.
-
-
Data Analysis: A standard curve is generated using known concentrations of Aβ₄₂, and the concentration in the samples is determined by interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and its analogs, as well as the alternative treatments, are mediated by distinct signaling pathways and mechanisms of action.
Xanthocillin/α-Mangostin Signaling Pathway
α-Mangostin has been shown to exert its neuroprotective effects through multiple pathways, including the activation of the SIRT1/3-FOXO3a pathway and the AMPK pathway. These pathways are involved in cellular stress resistance, antioxidant defense, and regulation of autophagy.
Caption: Proposed signaling pathways for the neuroprotective effects of this compound (represented by α-Mangostin).
Alzheimer's Drug Development Workflow
The general workflow for developing and validating a potential Alzheimer's drug like this compound involves several key stages, from initial screening to preclinical in vivo testing.
Caption: A generalized experimental workflow for the validation of a therapeutic candidate in Alzheimer's disease models.
Comparative Mechanisms of Action
The alternative treatments discussed in this guide operate through distinct mechanisms to combat Alzheimer's pathology.
Caption: A simplified comparison of the primary mechanisms of action for the discussed Alzheimer's disease treatments.
References
- 1. Effects of α-Mangostin Derivatives on the Alzheimer’s Disease Model of Rats and Their Mechanism: A Combination of Experimental Study and Computational Systems Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies using the Morris water maze to assess spatial memory deficits in two transgenic mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoformulated alpha-mangostin ameliorates Alzheimer's disease neuropathology by elevating LDLR expression and accelerating amyloid-beta clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Machinery: A Comparative Guide to the Genetic Cross-Validation of Xanthocillin X Permethyl Ether's Mechanism
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Xanthocillin X permethyl ether's mechanism of action, supported by genetic and experimental data. We delve into its effects on mitochondrial function and its validation through genetic approaches, comparing it with alternative therapeutic strategies.
This compound, a derivative of the fungal natural product Xanthocillin X, has emerged as a molecule of interest for its potent anti-proliferative effects in cancer and its potential role in neurodegenerative diseases through the reduction of amyloid-β 42 (Aβ-42).[1] The core mechanism of this compound lies in its ability to directly interact with and deplete mitochondrial heme, a critical cofactor for the electron transport chain (ETC), thereby inducing mitochondrial dysfunction.[1][2] This guide will explore the genetic and experimental evidence supporting this mechanism, compare its performance with other mitochondrial inhibitors, and provide detailed protocols for key validation experiments.
Mechanism of Action: Targeting the Powerhouse of the Cell
This compound exerts its biological effects by targeting a fundamental component of cellular respiration: mitochondrial heme. The compound, a lipophilic molecule, localizes to the mitochondria where it binds directly to hemin (B1673052) (the oxidized form of heme).[1][2] This sequestration of the regulatory heme pool leads to a cascade of events culminating in the inhibition of cellular proliferation.
The primary consequence of mitochondrial heme depletion by this compound is the disruption of the electron transport chain. Specifically, the activity of Complex IV (cytochrome c oxidase) is significantly diminished.[1] This impairment of the ETC leads to a notable decrease in the cellular oxygen consumption rate (OCR), indicating a shutdown of mitochondrial respiration.[2] As a compensatory mechanism, cells often exhibit an increase in their extracellular acidification rate (ECAR), suggesting a shift towards glycolysis for energy production.[2]
In the context of Alzheimer's disease, the link between this compound and the reduction of Aβ-42 is rooted in the established connection between mitochondrial dysfunction and amyloid pathology.[3][4] Altered heme metabolism and impaired mitochondrial function are known to be features of Alzheimer's disease, and by modulating these pathways, this compound may interfere with the production or clearance of Aβ-42 peptides.[3]
Genetic Cross-Validation: From Knockouts to CRISPR Screens
The advent of powerful genetic tools has enabled rigorous validation of small molecule mechanisms. While a direct genome-wide CRISPR screen for this compound has not been published, targeted genetic studies and broader screens with other mitochondrial toxins provide a strong framework for its validation.
A key piece of genetic evidence for the on-target effect of this compound comes from studies using human colon cancer cells (HCT116) with a knockout of the SCO2 gene.[1] SCO2 is essential for the synthesis of cytochrome c oxidase (Complex IV). These respiration-deficient SCO2 knockout cells demonstrated significant resistance to this compound, directly linking its cytotoxic effects to a functional electron transport chain.[1] Crucially, the re-expression of SCO2 in these cells restored their sensitivity to the compound, providing definitive genetic proof of its mechanism.[1]
Genome-wide CRISPR-Cas9 screens have been instrumental in identifying genes that modulate sensitivity to various mitochondrial inhibitors.[5][6][7][8][9] These screens typically reveal that loss of core ETC components confers resistance, while knockout of genes involved in compensatory pathways, such as glycolysis, can enhance sensitivity. A hypothetical CRISPR screen with this compound would be expected to identify genes involved in heme biosynthesis, mitochondrial import, and the assembly of respiratory complexes as key modulators of its activity.
Performance Comparison: this compound vs. Alternatives
To contextualize the efficacy of this compound, it is useful to compare it with other compounds that target mitochondrial function or heme metabolism.
Quantitative Comparison of Anti-Proliferative Activity:
| Compound/Agent | Target/Mechanism | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Mitochondrial Heme Depletion | MDA-MB-231 | 0.85 | [1] |
| This compound | Mitochondrial Heme Depletion | MDA-MB-468 | 0.25 | [1] |
| This compound | Mitochondrial Heme Depletion | MCF10A (normal) | 5.5 | [1] |
| Antimycin A | Mitochondrial Complex III Inhibition | HeLa G | Variable | [10] |
| Oligomycin | Mitochondrial ATP Synthase Inhibition | HeLa G | Variable | [10] |
| Heme-Sequestering Peptides | Extracellular Heme Sequestration | Lung Cancer | N/A | [11] |
Conceptual Comparison of Heme-Targeting Strategies:
| Feature | This compound | Heme-Sequestering Peptides |
| Cellular Target | Intracellular mitochondrial heme | Extracellular heme |
| Mechanism | Direct binding and depletion of the regulatory heme pool | "Hijacking" heme from the extracellular space |
| Effect on Normal Cells | Lower toxicity to normal cells compared to cancer cells[1] | Designed to have minimal impact on healthy cells |
| Therapeutic Application | Anti-cancer, potential for neurodegenerative diseases | Anti-cancer (in combination with other therapies) |
Visualizing the Molecular Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound Action.
Caption: Genetic Approaches to Validate the Mechanism.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are summarized protocols for key experiments used to validate the mechanism of this compound.
1. SCO2 Knockout and Rescue Experiment
-
Objective: To genetically validate that the effect of this compound is dependent on a functional electron transport chain.
-
Methodology:
-
Generate SCO2 knockout HCT116 cells using CRISPR-Cas9 technology.
-
Culture wild-type, SCO2 knockout, and SCO2 knockout cells re-expressing SCO2.
-
Treat all cell lines with a dose range of this compound.
-
After a set incubation period (e.g., 48-72 hours), assess cell viability using an MTT or similar assay.
-
Compare the IC50 values between the different cell lines. A significantly higher IC50 in the knockout cells compared to wild-type and rescued cells confirms the on-target effect.[1]
-
2. In Vitro Heme Binding Assay
-
Objective: To demonstrate the direct binding of this compound to hemin.
-
Methodology:
-
Prepare a solution of hemin in a suitable buffer.
-
Acquire the UV-visible absorption spectrum of the hemin solution.
-
Titrate increasing concentrations of this compound into the hemin solution.
-
Record the UV-visible absorption spectrum after each addition.
-
A dose-dependent shift in the Soret peak of hemin (around 390-400 nm) indicates a direct binding interaction.[2]
-
3. Cellular Oxygen Consumption Rate (OCR) Assay
-
Objective: To measure the effect of this compound on mitochondrial respiration.
-
Methodology:
-
Plate cells (e.g., MDA-MB-231) in a Seahorse XFp Analyzer miniplate and allow them to adhere.
-
Treat the cells with the desired concentration of this compound for a specified duration (e.g., 48 hours).
-
Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the OCR at baseline and after each injection. A significant decrease in basal and maximal respiration in treated cells compared to controls indicates inhibition of mitochondrial respiration.[2]
-
Conclusion
The body of evidence strongly supports a mechanism of action for this compound centered on the depletion of mitochondrial heme, leading to the inhibition of the electron transport chain and a subsequent reduction in cell proliferation. This mechanism is substantiated by direct biochemical evidence of heme binding, detailed cellular metabolic analysis, and, most critically, genetic validation through targeted gene knockout studies. While a dedicated CRISPR screen for this compound is yet to be published, the existing genetic data provides a solid foundation for its on-target activity. The comparison with other mitochondrial inhibitors and heme-targeting strategies highlights its potency and selectivity, particularly in cancer cells. The provided experimental protocols offer a clear path for researchers to further investigate and cross-validate these findings, paving the way for potential therapeutic applications of this intriguing natural product derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acids variations in amyloid-beta peptides, mitochondrial dysfunction, and new therapies for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Disruption by Amyloid Beta 42 Identified by Proteomics and Pathway Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interrogating Mitochondrial Biology and Disease Using CRISPR/Cas9 Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Time-resolved mitochondrial screen identifies regulatory components of oxidative metabolism | EMBO Reports [link.springer.com]
- 9. Genome-wide CRISPR/Cas9 deletion screen defines mitochondrial gene essentiality and identifies routes for tumour cell viability in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for the Comparative Study of Isonitrile Natural Products as Heme Biosynthesis Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide outlines a proposed comparative study to investigate the potential of isonitrile natural products as inhibitors of heme biosynthesis. While many isonitrile compounds are recognized for their broad biological activities, including antimalarial properties through the disruption of heme detoxification, their role as direct inhibitors of the heme biosynthesis pathway is a largely unexplored area. This document provides a framework for researchers to systematically evaluate and compare the inhibitory effects of various isonitrile natural products on key enzymes in this critical metabolic pathway.
The unique chemical properties of the isonitrile functional group, particularly its ability to coordinate with metal ions, suggest that enzymes involved in metal insertion, such as ferrochelatase, are promising targets. The following sections detail the rationale, proposed methodologies, and data presentation structures for a comprehensive comparative analysis.
Targeting Heme Biosynthesis: Potential for Isonitrile Inhibition
Heme is an essential molecule, serving as a prosthetic group in numerous vital proteins like hemoglobin, myoglobin, and cytochromes.[1][2] Its biosynthesis is a well-defined eight-step enzymatic pathway occurring in both the mitochondria and cytoplasm.[1][2] The final step of this pathway, the insertion of ferrous iron into protoporphyrin IX to form heme, is catalyzed by the mitochondrial enzyme ferrochelatase.[3][4] Given the iron-chelating potential of some isonitrile compounds, ferrochelatase represents a primary target for inhibition. Another key regulatory enzyme is 5'-aminolevulinate synthase (ALAS), which catalyzes the first and rate-limiting step of the pathway.[1][4] Inhibition of either of these enzymes could significantly disrupt heme production.
Comparative Data on Heme Biosynthesis Inhibition
As this is a proposed area of study, direct comparative data for isonitrile natural products as heme biosynthesis inhibitors is not currently available in published literature. To guide future research, the following table provides a template for summarizing key findings. This table should be populated with experimentally determined IC50 values, representing the concentration of the isonitrile compound required to inhibit 50% of the target enzyme's activity.
| Isonitrile Natural Product | Target Enzyme | IC50 (µM) | Source Organism | Reference |
| Hypothetical Data Point 1 | Ferrochelatase | Value | e.g., Marine Sponge | Citation |
| Hypothetical Data Point 2 | Ferrochelatase | Value | e.g., Bacterium | Citation |
| Hypothetical Data Point 3 | ALAS2 | Value | e.g., Fungus | Citation |
| Hypothetical Data Point 4 | ALAS2 | Value | e.g., Marine Sponge | Citation |
Experimental Protocols
To ensure reproducibility and enable meaningful comparisons, standardized and detailed experimental protocols are crucial. The following are proposed methods for assessing the inhibitory activity of isonitrile natural products against key enzymes in the heme biosynthesis pathway.
Ferrochelatase Inhibition Assay
This assay measures the activity of ferrochelatase by quantifying the formation of zinc-mesoporphyrin, using zinc as a substitute for ferrous iron and mesoporphyrin as a substrate. The reaction can be monitored by high-performance liquid chromatography (HPLC) with fluorescence detection.
Materials:
-
Purified ferrochelatase enzyme
-
Mesoporphyrin IX
-
Zinc acetate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 0.5% Tween 20)
-
Isonitrile natural product stock solutions (in a suitable solvent like DMSO)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer, mesoporphyrin IX, and the isonitrile natural product at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding zinc acetate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acidified acetone).
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of zinc-mesoporphyrin formed.
-
Calculate the percentage of inhibition for each concentration of the isonitrile natural product relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Aminolevulinate Synthase (ALAS) Inhibition Assay
This assay measures the activity of ALAS by quantifying the production of 5-aminolevulinic acid (ALA).
Materials:
-
Purified ALAS enzyme (e.g., ALAS2)
-
Glycine
-
Succinyl-CoA
-
Pyridoxal 5'-phosphate (PLP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl2 and 20 mM 2-mercaptoethanol)
-
Isonitrile natural product stock solutions
-
Reagents for ALA quantification (e.g., Ehrlich's reagent)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, glycine, PLP, and the isonitrile natural product at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding succinyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Centrifuge the samples to remove precipitated protein.
-
Quantify the amount of ALA in the supernatant using a colorimetric method with Ehrlich's reagent.
-
Calculate the percentage of inhibition for each concentration of the isonitrile natural product.
-
Determine the IC50 value as described for the ferrochelatase assay.
Visualizing the Pathway and Experimental Design
To facilitate a clear understanding of the biological context and experimental approach, the following diagrams have been generated.
Caption: The enzymatic pathway of heme biosynthesis, highlighting key enzymes and cellular compartments.
Caption: A generalized workflow for assessing the inhibitory activity of isonitrile natural products on heme biosynthesis enzymes.
Caption: The logical framework for a comparative study of isonitrile natural products as heme biosynthesis inhibitors.
References
- 1. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure and function of enzymes in heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mitochondrial Heme Synthesis Enzymes as Therapeutic Targets in Vascular Diseases [frontiersin.org]
- 4. microbenotes.com [microbenotes.com]
Xanthocillin X Permethyl Ether: A Comparative Safety Benchmark Against Established Natural Product Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative safety and cytotoxicity analysis of Xanthocillin X permethyl ether, a novel natural product with promising therapeutic potential, against three widely used natural product-derived anticancer drugs: paclitaxel, doxorubicin (B1662922), and vincristine (B1662923). The following sections present quantitative cytotoxicity data, detailed experimental protocols for key safety assays, and visualizations of the relevant signaling pathways to offer an objective benchmark of this compound's safety profile.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the in vitro cytotoxicity of this compound and the comparator drugs against human triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) and a non-cancerous human breast epithelial cell line (MCF10A). This allows for a direct comparison of their cancer cell-killing efficacy and their potential for off-target toxicity to healthy cells.
| Compound | MDA-MB-231 IC50 (µM) | MDA-MB-468 IC50 (µM) | MCF10A (Normal) IC50 (µM) | Primary Mechanism of Action |
| This compound | 0.85[1] | 0.25[1] | 5.5[1] | Heme binding, mitochondrial dysfunction[2] |
| Paclitaxel | 0.005 - 0.3[3][4][5] | ~4 (paclitaxel-resistant)[6] | - | Microtubule stabilization[7] |
| Doxorubicin | 0.28 - 3.16[8][9][10] | 0.13 - 0.49[8][9][11] | 2.51[9] | DNA intercalation, Topoisomerase II inhibition[12] |
| Vincristine | ~0.004 (for 72h treatment)[13] | - | - | Microtubule depolymerization[14] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., exposure time, assay method). The data presented here are compiled from various studies for comparative purposes.
In Vivo Acute Toxicity: Lethal Dose 50 (LD50)
The LD50 is the dose of a substance that is lethal to 50% of a test population. It is a standard measure of acute toxicity. While a specific LD50 for this compound is not yet publicly available, the table below provides LD50 values for the comparator drugs in rodents, offering a benchmark for their acute toxicity.
| Compound | Animal Model | Route of Administration | LD50 |
| This compound | - | - | Data not available |
| Paclitaxel | Mouse | Intravenous | 12 mg/kg |
| Rat | Intravenous | >85 mg/kg (lethal dose)[15] | |
| Doxorubicin | Mouse | Intravenous | 12.5 mg/kg[16] |
| Rat | Intravenous | ~10.5 mg/kg[17] | |
| Vincristine | Mouse | Intravenous | 1.7 mg/kg[18][19] |
| Rat | Para-periosteal | 1.9 mg/kg[18][19] |
Clinical Safety Profile: Common Adverse Effects
The clinical safety profiles of paclitaxel, doxorubicin, and vincristine are well-documented from their extensive use in cancer therapy. This qualitative data provides insight into the potential types of toxicities that may need to be monitored for new drug candidates.
-
Paclitaxel : Common side effects include myelosuppression (neutropenia), peripheral neuropathy, alopecia (hair loss), arthralgia/myalgia (joint and muscle pain), and hypersensitivity reactions[3].
-
Doxorubicin : Known for its potential to cause cardiotoxicity, both acute and chronic. Other common side effects include myelosuppression, nausea, vomiting, mucositis, and alopecia[20].
-
Vincristine : The dose-limiting toxicity is typically peripheral neuropathy. Other side effects can include constipation, alopecia, and myelosuppression, though the latter is generally less severe than with other chemotherapeutics[21].
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) and a normal cell line (e.g., MCF10A) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, paclitaxel, doxorubicin, vincristine). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Acute Toxicity Study: OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.
Protocol:
-
Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single sex (usually females) are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, and are acclimatized for at least 5 days before the study.
-
Dose Selection and Administration: The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The test substance is administered orally by gavage to a group of three animals.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Stepwise Procedure:
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxicity class.
-
If one animal dies, the test is repeated with three more animals at the same dose level.
-
If no animals die, the test is repeated with three animals at the next higher dose level.
-
-
Endpoint: The test allows for the classification of the substance into one of several toxicity categories based on the observed mortality at different dose levels, providing an estimate of the LD50.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the mechanisms of action for this compound and the comparator drugs, as well as a typical experimental workflow for cytotoxicity screening.
Caption: Mechanism of action of this compound.
Caption: Mechanisms of action for comparator anticancer drugs.
Caption: Experimental workflow for in vitro cytotoxicity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 9. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. intjmorphol.com [intjmorphol.com]
- 14. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. [Toxicity studies of paclitaxel. (I)--Single dose intravenous toxicity in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.pfizer.com [cdn.pfizer.com]
- 19. cdn.pfizer.com [cdn.pfizer.com]
- 20. ijpsonline.com [ijpsonline.com]
- 21. benchchem.com [benchchem.com]
Xanthocillin X Permethyl Ether: A Comparative Review of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Xanthocillin X permethyl ether, a promising natural compound, against relevant alternative cancer therapies. The data presented is compiled from recent studies to offer an objective overview of its performance, supported by detailed experimental protocols and visual representations of its mechanism of action.
Introduction to this compound
This compound, also known as Xanthocillin X dimethyl ether (XanDME), is a derivative of the fungal metabolite Xanthocillin X.[1] Initially recognized for its antiviral and antibacterial properties, recent research has highlighted its potent anti-proliferative effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC).[1] Its unique mechanism of action, which involves the depletion of mitochondrial heme, sets it apart from many conventional chemotherapeutic agents.[1]
Mechanism of Action
This compound exerts its anticancer effects by directly binding to heme, a critical component of hemoproteins within the mitochondria. This interaction leads to a depletion of the intracellular heme pool, which in turn disrupts the mitochondrial electron transport chain and inhibits cellular respiration. The resulting mitochondrial dysfunction ultimately triggers cancer cell death. This targeted action against mitochondrial metabolism is a promising strategy for treating cancers that are heavily reliant on this pathway for energy production, such as TNBC.
In Vitro Efficacy: A Comparative Analysis
This compound has demonstrated significant cytotoxic activity against triple-negative breast cancer cell lines in vitro. The following table summarizes its half-maximal inhibitory concentration (IC50) values in comparison to standard-of-care chemotherapeutic agents used for TNBC.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | MDA-MB-231 | 0.85 | [1] |
| MDA-MB-468 | 0.25 | [1] | |
| Doxorubicin | MDA-MB-231 | ~0.1 - 1.0 (Varies) | |
| MDA-MB-468 | ~0.05 - 0.5 (Varies) | ||
| Paclitaxel | MDA-MB-231 | ~0.001 - 0.01 (Varies) | [2] |
| MDA-MB-468 | ~0.005 - 0.05 (Varies) | [2] | |
| Carboplatin | MDA-MB-231 | ~10 - 100 (Varies) | |
| MDA-MB-468 | ~5 - 50 (Varies) |
In Vivo Efficacy: A Preclinical Comparison
The anti-tumor activity of this compound has been evaluated in preclinical mouse models of triple-negative breast cancer. The table below compares its in vivo efficacy with that of standard chemotherapeutic agents.
| Treatment Agent | Mouse Model | Dosage and Administration | Key Outcomes | Citation(s) |
| This compound | MDA-MB-231 Xenograft | Not specified | Significantly impeded tumor growth compared to the control group. | |
| Doxorubicin | MDA-MB-231 Xenograft | 1.5 mg/kg, intravenously, every 3 days | Significantly decreased tumor volume compared to the control group. | [3] |
| Paclitaxel | MDA-MB-231 Xenograft | 10 mg/kg/day | Statistically significant differences in tumor volume compared to the control. | [3] |
| Carboplatin | TNBC PDX Model | 40 mg/kg, single dose | Demonstrated a decrease in tumor size. | [3] |
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (for this compound)
-
Cell Lines: MDA-MB-231 and MDA-MB-468 human triple-negative breast cancer cells.
-
Method: The anti-proliferative effects of this compound were assessed using the Sulforhodamine B (SRB) colorimetric assay.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
After cell attachment, they were treated with varying concentrations of this compound and incubated for a specified period at 37°C.
-
The cells were then fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Following fixation, the plates were washed and stained with 0.4% (w/v) SRB solution for 10 minutes.
-
The protein-bound dye was solubilized, and the absorbance was measured to determine cell viability.
-
IC50 values were calculated from the dose-response curves.
-
In Vivo Tumor Xenograft Model (General Protocol)
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are typically used to prevent the rejection of human tumor xenografts.[3]
-
Tumor Inoculation: A suspension of human triple-negative breast cancer cells (e.g., MDA-MB-231) is injected subcutaneously or into the mammary fat pad of the mice.[3]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) or standard chemotherapy is administered according to a predetermined schedule, dosage, and route (e.g., intraperitoneal, intravenous).[3]
-
Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumors are excised for further analysis.
Visualizing the Molecular Pathway and Experimental Design
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
Head-to-head comparison of Xanthocillin X permethyl ether with other Aβ-42 lowering agents
For Researchers, Scientists, and Drug Development Professionals
The accumulation of amyloid-beta 42 (Aβ-42) is a central event in the pathogenesis of Alzheimer's disease. This has spurred the development of numerous therapeutic agents aimed at reducing its levels. This guide provides a head-to-head comparison of Xanthocillin X permethyl ether, a novel natural compound, with other prominent Aβ-42 lowering agents. The comparison focuses on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action and Efficacy
This compound is a natural product that has demonstrated Aβ-42 lowering activity. Its proposed mechanism involves the disruption of heme biosynthesis, leading to mitochondrial dysfunction. This is significant as both heme dyshomeostasis and mitochondrial dysfunction are implicated in Alzheimer's disease pathology. In contrast, other agents employ diverse strategies, including direct targeting of Aβ species or modulation of amyloid precursor protein (APP) processing.
Below is a comparative summary of this compound and other key Aβ-42 lowering agents.
Table 1: Quantitative Comparison of Aβ-42 Lowering Agents
| Compound/Agent | Target Species | Mechanism of Action | Quantitative Efficacy Data |
| This compound | Intracellular processes | Binds to heme, disrupting heme biosynthesis and leading to mitochondrial dysfunction. | IC50 for Aβ-42 reduction not yet publicly available. |
| Lecanemab | Soluble Aβ protofibrils | Monoclonal antibody that promotes the clearance of soluble Aβ protofibrils.[1][2] | Reduces brain amyloid plaques; 27% slowing of clinical decline in clinical trials.[3] Weak binding to Aβ monomers (IC50 > 25 µM).[1] |
| Donanemab | Established Aβ plaques | Monoclonal antibody targeting a modified form of Aβ present in plaques, leading to their removal. | Reduces amyloid plaque burden by an average of 84% at 18 months in clinical trials. |
| Aducanumab | Aggregated Aβ (oligomers and fibrils) | Monoclonal antibody that selectively binds to aggregated forms of Aβ, promoting their clearance by microglia. | Dose-dependent reduction in brain Aβ plaques.[4] Binds fibrillar Aβ42 with an EC50 of ~20 nM.[5] |
| Tramiprosate | Aβ monomers | Binds to Aβ monomers, stabilizing them and preventing their aggregation into toxic oligomers.[6] | In vitro, completely abrogates Aβ42 oligomer formation at a 1000-fold molar excess.[7] |
| Simufilam | Altered Filamin A (FLNA) | Binds to an altered form of FLNA, disrupting its interaction with the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) and preventing Aβ42-induced tau hyperphosphorylation.[1] | IC50 of 10 pM for inhibiting the binding of Aβ42 to α7nAChR in a TR-FRET assay.[8] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these agents, the following diagrams illustrate their points of intervention in the pathological cascades of Alzheimer's disease.
Mechanism of this compound.
Targeting of Aβ species by monoclonal antibodies.
Mechanisms of small molecule Aβ-42 lowering agents.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the efficacy of Aβ-42 lowering agents. Specific details may vary based on the compound and experimental setup.
In Vitro Aβ-42 Aggregation Assay (Thioflavin T Assay)
This assay is used to monitor the formation of amyloid fibrils in real-time.
Materials:
-
Synthetic Aβ-42 peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ-42: Reconstitute lyophilized Aβ-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to monomerize the peptide, then evaporate the solvent and resuspend in assay buffer to the desired final concentration (e.g., 10 µM).
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, combine the Aβ-42 solution, ThT solution (final concentration ~10 µM), and the test compound at various concentrations. Include a vehicle control (Aβ-42 with solvent only) and a blank control (buffer and ThT only).
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals for a specified duration (e.g., 24-48 hours).
-
Data Analysis: Plot the fluorescence intensity over time. The inhibitory effect of the compounds on Aβ-42 aggregation can be determined by comparing the lag time and the maximum fluorescence of the compound-treated samples to the vehicle control. IC50 values can be calculated from dose-response curves.
Cell-Based Aβ-42 Reduction Assay (ELISA)
This assay measures the levels of secreted Aβ-42 from cultured cells that overexpress amyloid precursor protein (APP).
Materials:
-
Cell line overexpressing human APP (e.g., SH-SY5Y-APP695, HEK293-APP)
-
Cell culture medium and supplements
-
Test compounds
-
Aβ-42 Sandwich ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Plate the cells at an appropriate density in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
Sample Collection: Collect the cell culture supernatant. Centrifuge to remove any cell debris.
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ-42.
-
Block non-specific binding sites.
-
Add standards and collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add a detection antibody specific for the N-terminus of Aβ-42.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to determine the concentration of Aβ-42 in the cell culture supernatants. Calculate the percentage reduction in Aβ-42 levels for each compound concentration compared to the vehicle control. IC50 values can be determined from the dose-response curve.
General workflow for a cell-based Aβ-42 reduction assay.
Conclusion
The landscape of Aβ-42 lowering agents is diverse, with strategies ranging from direct antibody-mediated clearance to modulation of intracellular pathways. This compound presents a novel mechanism by targeting heme biosynthesis and inducing mitochondrial stress, pathways increasingly recognized for their role in Alzheimer's disease. While quantitative data on its direct Aβ-42 lowering potency is still emerging, its unique mechanism warrants further investigation. The monoclonal antibodies have demonstrated significant plaque reduction in clinical trials, while small molecules like Tramiprosate and Simufilam offer alternative approaches by targeting Aβ aggregation and upstream signaling events. The continued exploration and head-to-head comparison of these diverse agents will be crucial in the development of effective therapies for Alzheimer's disease.
References
- 1. Lecanemab, Aducanumab, and Gantenerumab — Binding Profiles to Different Forms of Amyloid-Beta Might Explain Efficacy and Side Effects in Clinical Trials for Alzheimer’s Disease | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aducanumab for Positive and Negative Sides of Therapy | Encyclopedia MDPI [encyclopedia.pub]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Xanthocillin X Permethyl Ether for Its Intended Target
A Comparative Guide for Researchers
This guide provides a detailed assessment of the target specificity of Xanthocillin X permethyl ether, a natural product with noted biological activities. While initially associated with the reduction of amyloid-beta 42 (Aβ-42), substantial evidence points to intracellular heme as its primary and direct target. This document compares its interaction with heme to other potential targets and alternative heme-binding agents, supported by experimental data and detailed protocols for researchers.
Executive Summary
This compound, a derivative of the isonitrile natural product Xanthocillin X, demonstrates potent biological effects stemming from its ability to bind and sequester intracellular heme. This interaction disrupts heme-dependent pathways, most notably mitochondrial respiration, leading to its observed anti-proliferative and antibiotic activities. While other interactions, such as with copper (II) ions and enzymes in the prostaglandin (B15479496) synthesis pathway, have been reported for Xanthocillin analogs, these appear to be secondary or less significant to its primary mechanism of action. The initially reported activity of lowering Aβ-42 levels is less substantiated by mechanistic studies compared to the wealth of data supporting heme as the direct target. This guide presents the evidence for heme as the principal target, discusses known off-target interactions to provide a comprehensive specificity profile, and offers detailed experimental methodologies for independent verification.
Data Presentation
Table 1: Target Interaction Profile of this compound and Analogs
| Target/Process | Compound | Assay | Key Findings | Reference |
| Heme Binding | Xanthocillin X Dimethyl Ether (XanDME) | UV-Vis Spectroscopy | Dose-dependent shift in hemin's Soret peak from 390 nm to 440 nm, indicating direct binding. | [1] |
| Xanthocillin X (Xan) | UV-Vis Spectroscopy | Alteration of hemin's absorption spectrum upon binding. | [2][3] | |
| Mitochondrial Respiration | Xanthocillin X Dimethyl Ether (XanDME) | Seahorse XF Assay | Inhibition of mitochondrial respiration in triple-negative breast cancer cells. | [1] |
| Xanthocillin X (Xan) | Not specified | Implied disruption of heme-dependent electron transport chain. | [2][4] | |
| Copper (II) Binding | Xanthocillin X (Xan) | Metal-Ligand Fluorescence Titration | Exclusive binding to Cu(II) among various physiologically relevant metals. | [3] |
| Xanthocillin X Dimethyl Ether (XanDME) | Metal-Ligand Fluorescence Titration | No significant interaction with Cu(II), suggesting the hydroxyl groups of Xan are important for this interaction. | [2][3] | |
| Prostaglandin Synthesis | Xanthocillin X Monomethyl Ether | ¹⁴C-arachidonic acid conversion assay | Potent inhibition of prostaglandin H2 synthesis from arachidonic acid. | [5] |
| Amyloid-beta 42 (Aβ-42) | Xanthocillin X Dimethyl Ether (XanDME) | Not specified in mechanistic studies | Listed as having Aβ-42 lowering activity in some publications, but detailed studies are lacking. | [6] |
Table 2: Comparative Activity of Xanthocillin X and an Alternative Heme-Binding Compound
| Compound | Target | Assay | Endpoint | Result | Reference |
| Xanthocillin X | Heme (Hemin) | UV-Vis Spectroscopy | Spectral Shift | Significant shift in Soret peak, indicating strong interaction. | [2] |
| Resveratrol | Heme (Hemin) | UV-Vis Spectroscopy | Spectral Shift | Less pronounced shift in Soret peak compared to Xanthocillin X, suggesting a weaker or different mode of interaction. | [2] |
Experimental Protocols
UV-Vis Spectroscopy for Heme Binding Assessment
This protocol is adapted from studies demonstrating the direct interaction of Xanthocillin derivatives with heme.[1][2]
Objective: To qualitatively and quantitatively assess the binding of this compound to hemin (B1673052) (the oxidized form of heme) by observing changes in the UV-Vis absorption spectrum.
Materials:
-
This compound
-
Hemin chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of hemin chloride in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the hemin stock solution in PBS to a final concentration of 20 µM.
-
Record the baseline UV-Vis spectrum of the 20 µM hemin solution from 300 nm to 700 nm. The characteristic Soret peak for hemin should be observed around 390-400 nm.
-
Titrate the hemin solution with increasing concentrations of this compound (e.g., 0.5, 1, 2, 5, 10, 20, 40 µM).
-
After each addition of the compound, incubate the mixture for a short period (e.g., 5 minutes) at room temperature.
-
Record the UV-Vis spectrum after each addition.
-
Observe for a shift in the Soret peak and/or changes in its intensity, which indicates a direct binding interaction.
Seahorse XF Cell Mito Stress Test
This protocol provides a general framework for assessing the impact of this compound on mitochondrial respiration in live cells.[7][8][9]
Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration, in cells treated with this compound.
Materials:
-
Adherent cell line of interest (e.g., HepG2, MDA-MB-231)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XFe96 or similar Extracellular Flux Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and incubate overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay medium.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with the prepared assay medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Loading the Sensor Cartridge: Load oligomycin, FCCP, and rotenone/antimycin A into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Run: Calibrate the analyzer with the loaded sensor cartridge. Following calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP production, maximal respiration, and non-mitochondrial oxygen consumption.
Thioflavin T (ThT) Assay for Aβ-42 Aggregation
This protocol can be used to investigate the reported but less-substantiated claim of Aβ-42 lowering activity.[10][11]
Objective: To determine if this compound inhibits the aggregation of Aβ-42 peptides in vitro.
Materials:
-
Synthetic Aβ-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)
Procedure:
-
Aβ-42 Monomer Preparation: Dissolve the lyophilized Aβ-42 peptide in HFIP to monomerize it. Aliquot and evaporate the HFIP. Store the dried peptide film at -80°C.
-
Assay Setup: Resuspend the monomerized Aβ-42 in a small volume of DMSO and then dilute to the final working concentration (e.g., 10 µM) in phosphate buffer containing ThT (e.g., 20 µM).
-
Compound Addition: Add this compound at various concentrations to the wells containing the Aβ-42 solution. Include a vehicle control (DMSO) and a known inhibitor of Aβ-42 aggregation as a positive control.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the ThT fluorescence at regular intervals (e.g., every 10 minutes) for several hours.
-
Data Analysis: An increase in ThT fluorescence indicates Aβ-42 fibril formation. A reduction in the fluorescence signal in the presence of this compound, compared to the vehicle control, would suggest inhibition of aggregation.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthocillin X monomethyl ether, a potent inhibitor of prostaglandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
Reproducibility of Published Findings on Xanthocillin X Permethyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on Xanthocillin X permethyl ether, also known as Xanthocillin X dimethyl ether (XanDME). The focus is on the reproducibility of its reported biological activities, supported by available experimental data and detailed methodologies. To date, the primary peer-reviewed research has centered on its anti-proliferative effects against triple-negative breast cancer and its antibacterial properties, with evidence from independent research groups suggesting a reproducible mechanism of action related to heme binding.
Summary of Reported Biological Activities
| Biological Activity | Initial Finding Publication | Reproducibility Status | Key Quantitative Data (IC50 / MIC) |
| Anti-proliferative (Triple-Negative Breast Cancer) | Du J, et al. Mar. Drugs2025 | Corroborated by mechanistic overlap with a 2021 study on the parent compound. | MDA-MB-231: 0.85 μMMDA-MB-468: 0.25 μM[1] |
| Antibacterial Activity | Hübner I, et al. ACS Cent. Sci.2021 | Found to be active in efflux pump-deficient strains; this specific finding has not yet been independently replicated. | A. baumannii WT: >16 μMA. baumannii ΔadeBΔadeJ: comparable to Xanthocillin X[2] |
| Amyloid-β42 (Aβ-42) Lowering Activity | Not Found in Peer-Reviewed Literature | Not Assessable | Data not available in primary literature. |
Note on Aβ-42 Lowering Activity: While commercial suppliers of this compound mention its Aβ-42 lowering activity, a thorough search of peer-reviewed scientific literature did not yield the primary research article describing this finding. Consequently, the reproducibility of this specific activity cannot be assessed at this time.
Anti-proliferative Activity in Triple-Negative Breast Cancer
Comparison of Findings
A 2025 study by Du et al. in Marine Drugs provides the most detailed investigation into the anti-proliferative effects of this compound on triple-negative breast cancer (TNBC) cell lines.[1] The study reports significant inhibitory effects on cell proliferation, with IC50 values in the sub-micromolar range for MDA-MB-231 and MDA-MB-468 cells. The proposed mechanism of action is the binding of this compound to intracellular heme, leading to mitochondrial dysfunction.[1]
This mechanism is corroborated by a 2021 study in ACS Central Science by Hübner et al., which investigated the parent compound, Xanthocillin X, and also used the permethylated form as a control.[2] This study independently demonstrated the binding of isonitrile compounds to heme as a key mechanistic feature.[2] The convergence of findings from two different research groups on the central role of heme binding lends weight to the reproducibility of this underlying mechanism.
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
-
Cell Lines: MDA-MB-231, MDA-MB-468 (human breast adenocarcinoma).
-
Methodology:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, cells were treated with varying concentrations of this compound or DMSO as a vehicle control.
-
Following a 72-hour incubation, cells were fixed with 10% (w/v) trichloroacetic acid.
-
The fixed cells were stained with 0.4% (w/v) sulforhodamine B (SRB) solution.
-
Unbound dye was removed by washing, and the protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance was measured at 510 nm to determine cell viability.
-
-
Data Analysis: The IC50 values were calculated from dose-response curves.
Signaling Pathway
Antibacterial Activity
Comparison of Findings
The 2021 study by Hübner et al. investigated the antibacterial properties of Xanthocillin X and its dimethyl ether derivative (XanDME).[2] It was observed that while the parent compound showed broad-spectrum antibacterial activity, XanDME was largely inactive against wild-type Acinetobacter baumannii (MIC > 16 μM).[2] However, in a mutant strain lacking the AdeB and AdeJ efflux pumps, XanDME regained antibacterial activity comparable to the parent compound.[2][3] This suggests that this compound is susceptible to efflux in wild-type bacteria, a finding that provides a clear avenue for reproducibility studies.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Acinetobacter baumannii ATCC 17978 (wild-type) and a corresponding ΔadeBΔadeJ efflux pump knockout strain.
-
Methodology:
-
Bacterial strains were grown in cation-adjusted Mueller-Hinton broth.
-
A serial two-fold dilution of this compound was prepared in a 96-well microtiter plate.
-
Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
Experimental Workflow
References
- 1. Xanthocillin X Dimethyl Ether Exhibits Anti-Proliferative Effect on Triple-Negative Breast Cancer by Depletion of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifunctional Anti-Alzheimer's Disease Effects of Natural Xanthone Derivatives: A Primary Structure-Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Xanthocillin X Permethyl Ether: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Xanthocillin X permethyl ether with appropriate personal protective equipment (PPE). Based on general safety guidelines for handling chemical compounds in a laboratory setting, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound waste:
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (4464-33-9) and an approximate concentration or quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from incompatible materials and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS office or contractor with all necessary information about the waste, as indicated on the label.
-
-
Empty Container Disposal:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.
-
Collect the first rinse as hazardous waste. Subsequent rinses may be managed as non-hazardous waste, depending on institutional policies.
-
Deface the label on the empty container before disposal in the appropriate solid waste stream.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key identifiers for this compound.
| Identifier | Value |
| CAS Number | 4464-33-9[1][2][3][4][5] |
| Molecular Formula | C₂₀H₁₆N₂O₂[2][3] |
| Molecular Weight | 316.35 g/mol [2][3] |
Experimental Protocols
No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes were found in the available literature. Therefore, the recommended disposal method is to rely on professional hazardous waste management services.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met throughout the disposal process.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific waste disposal guidelines and the relevant Safety Data Sheet for the chemicals you are working with. If a specific SDS is unavailable, treat the substance with a high degree of caution.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Xanthocillin X Permethyl Ether
For Immediate Reference: Key Safety and Handling Protocols
This guide provides essential safety and logistical information for the handling and disposal of Xanthocillin X permethyl ether. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE, which should be worn at all times in the laboratory when the compound is in use.[1][2]
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles, Face Shield | Goggles are essential to protect against splashes.[3] A face shield should be worn over goggles when there is a significant risk of splashing.[4] |
| Hand Protection | Chemically Resistant Gloves | Nitrile or latex gloves are generally recommended for handling laboratory chemicals.[4][5] Given the ether linkage, butyl rubber gloves may offer enhanced protection and should be considered.[6] Always inspect gloves for tears or punctures before use.[7] |
| Body Protection | Laboratory Coat, Apron | A flame-resistant lab coat is the minimum requirement. An additional chemically resistant apron is recommended to protect against spills.[2][6] |
| Respiratory Protection | N95 Respirator or higher | Due to the crystalline nature of the solid and the potential for aerosolization during handling, an N95 respirator or a higher level of respiratory protection should be used, especially when handling the powder outside of a certified chemical fume hood.[1][8] |
| Foot Protection | Closed-toe Shoes | Impervious, closed-toe shoes are mandatory to protect against spills and falling objects.[7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. The following steps outline the procedure for handling this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5][9]
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
2. Handling the Compound:
-
Don Appropriate PPE: Follow the PPE guidelines outlined in the table above.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
Use anti-static weigh paper or boats to minimize dispersal of the powder.
-
-
Dissolving the Compound:
-
This compound is soluble in DMSO.[10]
-
When dissolving, add the solvent slowly to the solid to avoid splashing. If sonication is required, ensure the vial is securely capped.
-
3. Post-Handling and Cleanup:
-
Decontamination: Wipe down all surfaces and equipment used with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, gown/apron, and finally, respirator.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9][11]
Disposal Plan
Proper disposal of chemical waste is paramount to ensure environmental safety and regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
The first rinse of any glassware that contained the compound must also be collected as hazardous waste.[12]
-
-
Container Disposal: Empty containers of this compound must be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous waste.[12] After the third rinse and air drying, the container can be disposed of according to institutional guidelines.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams.[12]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. crystalgen.com [crystalgen.com]
- 6. download.basf.com [download.basf.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. uwlax.edu [uwlax.edu]
- 10. labsolu.ca [labsolu.ca]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
